Benproperine Phosphate

Catalog No.
S1526080
CAS No.
19428-14-9
M.F
C21H30NO5P
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benproperine Phosphate

CAS Number

19428-14-9

Product Name

Benproperine Phosphate

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid

Molecular Formula

C21H30NO5P

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4)

InChI Key

MCVUURBOSHQXMK-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]piperidine Phosphate; 1-[1-Methyl-2-[(α-phenyl-o-tolyl)oxy]ethyl]piperidine Phosphate; 1-(2-Benzylphenoxy)-2-piperidinopropane Phosphate; 1-[2-(2-Benzylphenoxy)-1-methylethyl]piperidine Monophosphate; ASA

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O

The exact mass of the compound Benproperine phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

benproperine phosphate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Benproperine phosphate exerts its effects through two well-characterized, complementary pathways:

Mechanism Primary Molecular Target Key Downstream Effects Biological Outcome
Inhibition of Actin Polymerization [1] [2] [3] Actin-related protein 2/3 complex subunit 2 (ARPC2) Impairs Arp2/3 complex function; attenuates actin polymerization rate and nucleation; suppresses lamellipodia formation [1] [2] [3]. Suppressed cancer cell migration and tumor metastasis [1] [2] [3].
Induction of Autophagy Arrest [4] [5] AMPK/mTOR pathway & RAB11A-mediated fusion Triggers autophagy initiation; disturbs autophagosome-lysosome fusion [4] [5]. Excessive autophagosome accumulation; lethal autophagy arrest and cancer cell death [4] [5].

The following diagram illustrates the logical relationship between these two primary mechanisms and their outcomes:

G cluster_0 Mechanism 1: Cytoskeletal Disruption cluster_1 Mechanism 2: Autophagic Disruption Start This compound M1A Inhibits ARPC2 Start->M1A M2A Activates AMPK Inhibits mTOR Start->M2A M1B Impairs Arp2/3 Complex M1A->M1B M1C Attenuates Actin Polymerization M1B->M1C M1D Suppresses Lamellipodia Formation M1C->M1D Outcome1 Inhibits Cell Migration & Tumor Metastasis M1D->Outcome1 M2B Induces Autophagy Initiation M2A->M2B M2C Disturbs RAB11A-Mediated Autophagosome-Lysosome Fusion M2B->M2C Outcome2 Causes Autophagosome Accumulation & Lethal Autophagy Arrest M2C->Outcome2

Quantitative Data Summary

The activity of this compound has been quantified in various experimental models, as summarized below.

In Vitro Efficacy
Assay Type Cell Line / Model Reported IC₅₀ / Effective Concentration Key Findings
Cell Migration DLD-1 (Colon Cancer) 1 - 2 µM [2] [3] Inhibition of cell migration.
Cell Migration Various Cancer Cells 5 - 10 µM [3] Significant inhibition of cell migration.
Cell Invasion DLD-1 (Colon Cancer) 2 - 4 µM [2] Inhibition of cell invasion.
Cell Viability Various Cancer Cells 20 - 120 µM [6] Dose-dependent inhibition of cell viability after 24h.
Actin Polymerization In vitro assay 17.7 µM (IC₅₀) [3] Attenuation of actin polymerization rate.
In Vivo Efficacy
Animal Model Administration & Dose Key Outcomes
Mouse (Pancreatic Cancer) [4] Oral gavage; 50, 100 mg/kg Significant inhibition of primary pancreatic tumor growth.
Mouse (Pancreatic Cancer) [2] Not specified Suppressed pancreatic tumor metastasis to liver, spleen, and kidney.
Mouse (Colon Cancer) [3] Oral gavage; 35 mg/kg Marked inhibition of lung and liver metastasis.

Key Experimental Protocols

The mechanistic studies for this compound relied on several sophisticated biochemical, biophysical, and cell-based assays.

Target Binding Validation
  • Surface Plasmon Resonance (SPR): Used to quantify the direct binding affinity (kinetic constants) between this compound and the purified ARPC2 protein [2].
  • Cellular Thermal Shift Assay (CETSA): This method validates target engagement in a cellular context. The principle is that a protein bound to a small molecule becomes stabilized and resists heat-induced denaturation. Cells are treated with the compound, heated to different temperatures, and then the stability of ARPC2 is analyzed by western blot [2].
  • Drug Affinity Responsive Target Stability (DARTS): Based on the concept that a small molecule binding to a protein can protect it from proteolysis. Cell lysates are incubated with this compound and then subjected to limited proteolysis. The relative amount of intact ARPC2 remaining is measured by western blot [2].
Functional Cell-Based Assays
  • Transwell Migration/Invasion Assay: A standard method to quantify cell motility. Cells are placed in an upper chamber with a porous membrane; the lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower surface after compound treatment is counted and compared to controls [4] [2].
  • Immunofluorescence for Actin Cytoskeleton: Cells are treated with the compound, fixed, and then stained with fluorescent dyes (e.g., phalloidin) to visualize filamentous actin (F-actin). This allows for direct observation of the suppression of lamellipodia and other actin-based structures [2] [3].
  • Western Blot Analysis of Autophagy Markers: To investigate the autophagy arrest mechanism, researchers analyze key proteins. Treatment with this compound increases levels of LC3-II and p62, indicating a blockade in autophagy completion [4]. This is further probed using autophagy modulators like chloroquine or bafilomycin A1.

The experimental workflow for validating the mechanism of action and its functional consequences is as follows:

G Start Treat Cells/System with This compound Step1 1. Target Engagement (SPR, CETSA, DARTS) Start->Step1 Step2 2. Mechanism & Phenotype (Migration, Autophagy Assays) Step1->Step2 Step3 3. Functional Validation (Gene Overexpression/Knockdown) Step2->Step3 Step4 4. In Vivo Confirmation (Animal Metastasis Models) Step3->Step4

Stereoselectivity and Drug Repurposing

An important consideration for research is the stereoselectivity of benproperine. The commercially available drug is a racemic mixture. Studies show that the S-enantiomer (S-Benp) is the active form for inhibiting cancer cell migration and binding to ARPC2, demonstrating significantly higher potency than the R-enantiomer or the racemic mixture [2]. This makes S-Benproperine a more promising candidate for future development.

The evidence for this compound's anti-migratory and cytotoxic effects provides a strong rationale for its repurposing as an anti-cancer agent, particularly for preventing metastasis or treating pancreatic cancer [4] [3]. Its known safety profile as an approved cough suppressant could potentially accelerate this process [7].

References

Benproperine Phosphate-Induced Autophagy Arrest: A Technical Review for Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Benproperine phosphate (BPP), previously approved as an antitussive agent, has emerged as a promising therapeutic candidate for pancreatic cancer through a novel mechanism of lethal autophagy arrest. This repurposing approach demonstrates a dual mechanism: initiating autophagy via AMPK/mTOR pathway regulation while simultaneously blocking autophagosome-lysosome fusion through RAB11A inhibition, converting cytoprotective autophagy into a lethal process. Recent advances include nano-enabled delivery platforms that enhance tumor targeting and efficacy while reducing systemic toxicity. This technical review comprehensively examines the molecular mechanisms, experimental methodologies, and therapeutic potential of BPP-mediated autophagy arrest for researchers and drug development professionals.

Molecular Mechanisms of Action

Dual-Mode Autophagy Regulation

This compound exerts its antitumor effects through a sophisticated dual mechanism that disrupt the complete autophagy flux:

  • Autophagy Initiation via AMPK/mTOR: BPP activates AMP-activated protein kinase (AMPK) while inhibiting mammalian target of rapamycin (mTOR) signaling, triggering autophagy initiation and formation of autophagosomes [1] [2]. This initial phase resembles conventional autophagy induction.

  • Autophagosome-Lysosome Fusion Blockade: Unlike other autophagy inducers, BPP simultaneously downregulates Ras-related protein Rab-11A (RAB11A), a critical mediator of autophagosome-lysosome fusion [3] [1]. This disruption prevents the degradation of autophagic cargo, leading to accumulation of undegraded autophagosomes.

  • Lethal Autophagy Arrest: The combination of continuous autophagosome synthesis with blocked degradation creates an unsustainable cellular state characterized by excessive accumulation of autophagosomes, ultimately leading to cancer cell death [1] [2].

Comparative Mechanism Against Chloroquine

The mechanism of BPP differs significantly from classical autophagy inhibitors like chloroquine (CQ):

Table 1: Mechanism Comparison Between BPP and Chloroquine

Feature This compound (BPP) Chloroquine (CQ)
Autophagy Initiation Activates AMPK/mTOR pathway [1] No initiation activity
Fusion Inhibition Downregulates RAB11A expression [3] [1] Raises lysosomal pH without RAB11A effect
Therapeutic Outcome Converts protective autophagy to lethal process [3] Mere blockade of autophagic flux
Clinical Translation Shows survival benefit in models [3] Failed to prolong survival in trials [3]

Experimental Evidence & Validation Models

In Vitro Models and Assays

Multiple studies have validated BPP's efficacy across various pancreatic cancer cell lines using standardized assays:

  • Cell Viability Assays: BPP demonstrated significant anti-proliferative effects with IC₅₀ values in the micromolar range across multiple pancreatic cancer cell lines [1]. The combination of BPP with gemcitabine showed synergistic effects, significantly enhancing cytotoxicity compared to either agent alone [3].

  • Autophagic Flux Monitoring: Researchers employed multiple complementary methods including LC3-I/II immunoblotting, p62/SQSTM1 degradation assays, and fluorescence microscopy using mRFP-GFP-LC3 constructs to monitor autophagic flux [1] [4]. The mRFP-GFP-LC3 system allows differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta), confirming the blockade in autophagosome maturation [4].

  • Genetic Rescue Experiments: Overexpression of RAB11A partially reversed BPP-induced growth inhibition, confirming the critical role of RAB11A in BPP's mechanism of action [1]. Similarly, genetic inhibition of autophagy (ATG7 or ULK1 knockout) reduced BPP-mediated cell death, validating the autophagy-dependent nature of the cell death [1] [4].

In Vivo Models and Therapeutic Efficacy

The therapeutic potential of BPP has been evaluated in multiple animal models:

Table 2: In Vivo Efficacy Models for BPP in Pancreatic Cancer

Model Type Treatment Protocol Key Findings Reference
Subcutaneous Xenograft BPP monotherapy (25-50 mg/kg) Significant tumor growth inhibition; No obvious toxicity [1]
Patient-Derived Xenograft (PDX) BPP + Gemcitabine Enhanced efficacy compared to gemcitabine alone [3]
Orthotopic Pancreatic Model HA/ZIF-8@BPP/Gem nanoplatform Tumor targeting; Immune activation; Enhanced survival [3] [5]

Nano-Enabled Delivery Systems

ZIF-8 Nanoplatform Engineering

Recent advances have focused on overcoming delivery challenges through nanotechnology:

  • Synthesis and Characterization: The zeolitic imidazolate framework-8 (ZIF-8) nanocarrier was synthesized via a one-pot method where Zn²⁺ ions coordinate with 2-methylimidazole in the presence of BPP and gemcitabine [3]. The resulting particles exhibited a regular polyhedral structure with diameters of approximately 100-150 nm, ideal for enhanced permeability and retention (EPR) effect [3].

  • Surface Functionalization: Hyaluronic acid (HA) coating was applied to enhance tumor targeting through interaction with CD44 receptors highly expressed on pancreatic cancer cells [3]. This modification improved tumor-specific accumulation while reducing off-target effects.

  • pH-Responsive Drug Release: The ZIF-8 platform demonstrated excellent pH-responsive characteristics, remaining stable at physiological pH (7.4) while rapidly degrading and releasing payloads in the acidic tumor microenvironment (pH 6.5-5.0) [3]. This intelligent release profile minimizes systemic exposure while maximizing tumor drug concentration.

Therapeutic Outcomes of Nano-Formulations

The HA/ZIF-8@BPP/Gem formulation demonstrated remarkable therapeutic improvements:

  • Enhanced Pharmacokinetics: The nanoformulation significantly extended blood circulation time and improved tumor accumulation of both BPP and gemcitabine compared to free drug administration [3] [5].

  • Synergistic Efficacy: The co-delivery system exhibited superior antitumor activity compared to single agents or their free combinations, with near-complete tumor suppression in some models [3].

  • Immune Microenvironment Remodeling: RNA sequencing analysis revealed that the combination therapy stimulated immune-related cytokines and activated T-cell-mediated antitumor immunity, contributing to long-term antitumor memory [3] [5].

Signaling Pathway Visualization

The molecular mechanisms of BPP-induced lethal autophagy arrest can be visualized through the following signaling pathway:

G cluster_autophagy_initiation Autophagy Initiation Phase cluster_fusion_blockade Fusion Blockade Phase cluster_cell_death Therapeutic Outcome BPP BPP AMPK AMPK BPP->AMPK Activates mTOR mTOR BPP->mTOR Inhibits RAB11A RAB11A BPP->RAB11A Downregulates AutophagyInitiation Autophagy Initiation & Autophagosome Formation AMPK->AutophagyInitiation Promotes mTOR->AutophagyInitiation Suppresses AutophagosomeAccumulation Autophagosome Accumulation AutophagyInitiation->AutophagosomeAccumulation Generates FusionBlockade Autophagosome-Lysosome Fusion Blockade RAB11A->FusionBlockade Required for Fusion FusionBlockade->AutophagosomeAccumulation Causes LethalAutophagy Lethal Autophagy Arrest AutophagosomeAccumulation->LethalAutophagy Leads to CellDeath Cancer Cell Death LethalAutophagy->CellDeath Results in ImmuneActivation Immune Activation LethalAutophagy->ImmuneActivation Stimulates

Figure 1: Molecular mechanism of BPP-induced lethal autophagy arrest. BPP activates autophagy initiation through AMPK/mTOR regulation while simultaneously blocking autophagosome-lysosome fusion via RAB11A downregulation, resulting in lethal accumulation of autophagosomes and ultimately cancer cell death. Immune activation represents an additional benefit observed in nano-formulation studies [3] [1].

Technical Protocols & Methodologies

Critical In Vitro Assays

Researchers should implement these essential protocols to validate BPP-induced autophagy arrest:

  • Autophagic Flux Monitoring: Plate cells in confocal-compatible dishes and transfect with mRFP-GFP-LC3 plasmid. Treat with BPP (10-50μM) for 12-48 hours. Fix cells and image using confocal microscopy. Quantify yellow (autophagosomes) versus red (autolysosomes) puncta. BPP treatment shows increased yellow puncta with minimal red conversion, indicating fusion blockade [4].

  • Western Blot Analysis of Autophagy Markers: Extract proteins from BPP-treated cells. Perform immunoblotting for LC3-I/II conversion, p62/SQSTM1, and RAB11A. Use β-actin or GAPDH as loading controls. Include lysosomal inhibitors (bafilomycin A1, 100nM) to confirm flux inhibition. Expected results: increased LC3-II and p62 accumulation with decreased RAB11A expression [3] [1].

  • Immunofluorescence Staining: Seed cells on coverslips, treat with BPP, fix with 4% PFA, and permeabilize with 0.1% Triton X-100. Incubate with primary antibodies against LC3, LAMP1 (lysosomal marker), and RAB11A, followed by appropriate fluorescent secondary antibodies. Image using super-resolution microscopy. BPP treatment shows distinct LC3 and LAMP1 puncta with minimal colocalization [1].

In Vivo Evaluation Methods

For preclinical validation, these standardized approaches are recommended:

  • Orthotopic Pancreatic Cancer Models: Implant luciferase-tagged pancreatic cancer cells (Panc02, KPC, or patient-derived cells) into pancreatic tail of immunocompetent or immunodeficient mice. Monitor tumor growth weekly via bioluminescence imaging [3] [5].

  • Nanoformulation Administration: Administer HA/ZIF-8@BPP/Gem (5-10mg/kg BPP equivalent) via intravenous injection every 3-4 days. Compare against free BPP, gemcitabine, and combination therapies. Monitor body weight, behavior, and biochemical parameters for toxicity assessment [3].

  • Immunohistochemical Analysis: Harvest tumors, fix in formalin, and embed in paraffin. Section and stain for Ki67 (proliferation), cleaved caspase-3 (apoptosis), LC3 puncta (autophagy), and CD3/CD8 T-cell markers. BPP combination therapy should show decreased Ki67, increased LC3 accumulation, and enhanced T-cell infiltration [3] [5].

Discussion & Future Perspectives

Advantages Over Current Therapies

BPP-based autophagy arrest therapy offers several distinct advantages:

  • Overcoming Chemoresistance: By concurrently initiating and blocking autophagy, BPP effectively converts a primary resistance mechanism (protective autophagy) into a lethal process, potentially overcoming a key limitation of current gemcitabine-based regimens [3] [1].

  • Favorable Toxicity Profile: As a repurposed drug with established clinical use as an antitussive, BPP demonstrates a recognizable safety profile. Nanoformulations further enhance this advantage by reducing systemic exposure and improving tumor-specific delivery [3] [1].

  • Immune Activation Potential: Recent evidence suggests that BPP nanoformulations not only directly kill cancer cells but also remodel the tumor immune microenvironment, activating T-cell-mediated immunity and potentially creating long-term antitumor memory [3] [5].

Research Gaps and Clinical Translation Challenges

Despite promising results, several challenges remain:

  • Biomarker Identification: Patient stratification biomarkers are needed to identify individuals most likely to respond to BPP-based autophagy therapy. RAB11A expression levels may serve as a potential predictive biomarker requiring validation [1].

  • Combination Strategies: Optimal sequencing with conventional chemotherapy, radiotherapy, and immunotherapy needs systematic evaluation. Preclinical data suggests synergy with gemcitabine, but interactions with other pancreatic cancer regimens require investigation [3].

  • Clinical Trial Design: Phase I trials should consider the unique safety considerations of nanoformulations and the novel mechanism of lethal autophagy arrest. Traditional dose-limiting toxicity endpoints may require supplementation with pharmacodynamic biomarkers of autophagy arrest [3] [5].

Conclusion

References

Technical Analysis of Benproperine Phosphate and RAB11A Interaction: Mechanisms and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Biological Significance

Benproperine phosphate (BPP) is an established antitussive agent that has recently emerged as a promising candidate for drug repurposing in oncology, particularly for pancreatic cancer. Chemically known as C₂₁H₃₀NO₅P with a molecular weight of 407.44 g/mol, BPP has attracted research interest due to its unexpected antiproliferative properties and ability to modulate critical cellular processes including autophagy and vesicular trafficking [1] [2]. The drug's potential extends beyond its original indication as studies have revealed significant anticancer effects both in vitro and in vivo through mechanisms involving autophagy arrest [3] [4].

RAB11A (Ras-related protein Rab-11A) is a small GTPase encoded by the RAB11A gene located on chromosome 15 (15q22.31) that functions as a crucial regulator of intracellular membrane trafficking. This 216-amino acid protein operates as a molecular switch, cycling between GTP-bound (active) and GDP-bound (inactive) states to control vesicular transport through recycling endosomes [5] [6]. RAB11A facilitates multiple cellular processes including cytokinesis, cell migration, and receptor recycling through its interaction with effector proteins, particularly the Rab11 family-interacting proteins (FIPs) [7] [8]. The protein's functional significance is underscored by recent findings linking RAB11A mutations to neurodevelopmental disorders characterized by intellectual disability, motor deficits, and brain structural anomalies, highlighting its critical role in neuronal development and function [6].

Table 1: Fundamental Characteristics of this compound and RAB11A

Parameter This compound RAB11A
Classification Small molecule antitussive Small GTPase
Molecular Weight 407.44 g/mol 24.4 kDa (216 amino acids)
Chemical Formula C₂₁H₃₀NO₅P -
Gene Location - 15q22.31
Primary Functions Cough suppression, autophagy induction Intracellular vesicle trafficking, recycling endosome function
Therapeutic Significance Drug repurposing candidate for pancreatic cancer Essential cellular protein; mutations linked to neurodevelopmental disorders

Molecular Mechanisms of Interaction and Pathophysiological Consequences

Autophagy Arrest Mechanism

The interaction network between this compound and RAB11A represents a fascinating example of how a small molecule can modulate specific cellular pathways to produce therapeutic effects. BPP exerts a dual mechanism on the autophagy process: it simultaneously initiates autophagy through AMPK/mTOR pathway activation while blockading autophagosomal degradation through RAB11A interference. This dual action creates a state of "autophagy arrest" characterized by excessive accumulation of autophagosomes that ultimately leads to cancer cell death [3] [4].

The molecular interplay involves BPP-mediated downregulation of RAB11A expression or disruption of its function, which impairs the critical autophagosome-lysosome fusion step. This disruption prevents the formation of autolysosomes and subsequent degradation of autophagic cargo, resulting in the accumulation of dysfunctional autophagosomes that trigger apoptotic pathways in cancer cells. Supporting this mechanism, experimental evidence demonstrates that RAB11A overexpression can partially reverse BPP-induced growth inhibition in pancreatic cancer cells, confirming RAB11A's central role in the process [3].

RAB11A in Viral Replication

Beyond its role in autophagy, RAB11A participates in the replication cycle of respiratory RNA viruses including human parainfluenza virus type 3 (HPIV3), respiratory syncytial virus (RSV), and influenza A virus (IAV). RAB11A, in complex with its effector FIP2, regulates the intracellular trafficking of viral ribonucleoproteins (vRNPs), facilitating their transport to the plasma membrane for assembly and budding. The functional significance of this pathway is demonstrated by studies showing that disruption of the RAB11A-FIP2 complex through targeted peptides (such as YT-DRI) causes vRNP aggregation in the cytoplasm and significantly reduces viral replication [8].

Table 2: Experimental Evidence for this compound and RAB11A Interactions

Experimental Context Observed Effects Key Findings Citation
Pancreatic Cancer Models Autophagy arrest, growth inhibition BPP triggers AMPK/mTOR-mediated autophagy initiation while disrupting RAB11A-mediated autophagosome-lysosome fusion [3] [4]
Viral Replication Studies Inhibition of HPIV3, RSV, and IAV replication RAB11A-FIP2 complex critical for vRNP trafficking; targeted peptides suppress viral replication [8]
Nanoparticle Delivery System Enhanced chemotherapy efficacy HA/ZIF-8@BPP/Gem platform synergizes BPP with gemcitabine, converting protective autophagy into lethal process [9]
Neurodevelopmental Disorders Brain structural and functional abnormalities RAB11A mutations associated with cerebral atrophy, intellectual disability, and motor deficits [6]

Therapeutic Potential and Research Applications

Anti-Pancreatic Cancer Effects

Pancreatic cancer remains one of the most challenging malignancies worldwide with limited treatment options and poor prognosis. The repurposing of this compound represents a novel therapeutic approach based on its ability to induce lethal autophagy arrest in pancreatic cancer cells. Research demonstrates that BPP exhibits significant anticancer effects both in vitro and in vivo, effectively inhibiting tumor growth through the RAB11A-mediated mechanism described previously [3] [4]. The therapeutic potential of BPP is further enhanced by its synergistic activity with existing chemotherapeutic agents, particularly gemcitabine, a standard treatment for pancreatic cancer.

Recent advances in nano-enabled drug delivery have further expanded BPP's therapeutic potential. A hyaluronic acid-modified zeolitic imidazolate framework-8 (ZIF-8) nanoplatform (HA/ZIF-8@BPP/Gem) has been developed for co-delivery of BPP and gemcitabine. This innovative approach demonstrates enhanced efficacy against pancreatic cancer in cell lines, patient-derived xenograft models, and orthotopic tumor models, without causing significant biochemical abnormalities or organ toxicity. The nanoparticle formulation enables rapid release of BPP and gemcitabine in the acidic tumor microenvironment, where BPP blocks RAB11A-dependent autophagosome-lysosome fusion, thereby converting Gem-induced protective autophagy into a lethal process [9].

RAB11A as a Therapeutic Target

The central role of RAB11A in multiple disease pathways positions it as a promising therapeutic target for various conditions. In cancer, RAB11A's function in vesicular trafficking and autophagy makes it a strategic target for inducing autophagy arrest. In viral infections, the RAB11A-FIP2 complex offers a unique target for broad-spectrum antiviral strategies against multiple respiratory viruses. Emerging research has developed peptides that specifically target the RAB11A-FIP2 complex, effectively suppressing viral replication by disrupting vRNP trafficking [8].

In neurodevelopmental contexts, understanding RAB11A dysfunction provides insights into potential intervention strategies for related disorders. Zebrafish models with rab11a deficiency exhibit decreased brain size and neurobehavioral abnormalities, mirroring aspects of human RAB11A-associated neurodevelopmental disorders and providing a valuable platform for investigating disease mechanisms and screening therapeutic compounds [6].

Experimental Protocols and Research Methodologies

In Vitro Assessment of BPP-RAB11A Interaction in Cancer Models

The investigation of BPP's effects on pancreatic cancer cells involves a series of standardized in vitro protocols that enable researchers to elucidate the compound's mechanism of action:

  • Cell Culture and Treatment: Human pancreatic cancer cell lines (MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3) are maintained in appropriate media (Dulbecco's Modified Eagle Medium or RPMI 1640) supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂. For experiments, BPP is dissolved in PBS and applied to cells at various concentrations based on the experimental design [3].

  • Western Blot Analysis: Following BPP treatment, cells are lysed using RIPA buffer (150 mM Tris/HCl, pH 7.5, 150 mM NaCl, 1% NP-40, plus protease inhibitors). Protein concentration is determined using a bicinchoninic acid (BCA) Protein Assay. Equal amounts of protein (15-30 μg) are separated by SDS/PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. Membranes are blocked with skimmed milk in TBST before incubation with primary antibodies against RAB11A, LC3, p62, ATG5, Beclin 1, and other autophagy-related proteins, followed by appropriate secondary antibodies. Target proteins are visualized using enhanced chemiluminescence reagents [3].

  • Immunofluorescence Staining: Cells are grown on glass coverslips in 24-well plates (5 × 10³ cells/well) and treated with BPP. After treatment, cells are fixed with 4% paraformaldehyde in PBS for 1 hour, permeabilized with 0.4% Triton X-100, and incubated with primary antibodies against RAB11A and LC3, followed by appropriate fluorescent secondary antibodies (e.g., Alexa Fluor 488 or 594). Cells are then visualized using fluorescence microscopy to assess protein localization and autophagosome accumulation [3].

Viral Replication Studies

The role of RAB11A in viral replication can be investigated using the following methodological approaches:

  • Cytoskeleton Depolymerization Assay: HeLa cells are treated with cytoskeleton-depolymerizing agents such as Nocodazole (NCZ, microtubule inhibitor) or Cytochalasin D (Cyto D, actin inhibitor) at concentrations of 0.2 μM or 1 μM for 6 hours. Following treatment, cells are infected with HPIV3 for 18 hours before additional inhibitor treatment for 6 hours. Viral titers in supernatant and intracellular viral RNA/protein levels are then assessed to determine the effects on viral assembly and budding [8].

  • Peptide Inhibition Studies: Peptides targeting the RAB11A-FIP2 complex (such as YT-DRI) are designed based on the structural interface between RAB11A and FIP2. These peptides are introduced into infected cells to assess their impact on vRNP trafficking and viral replication through plaque assays, Western blotting of viral proteins, and immunofluorescence microscopy of vRNP localization [8].

The following diagram illustrates the central mechanism by which this compound interacts with cellular pathways to produce its therapeutic effects:

G This compound Mechanism of Action Dual Pathway Leading to Autophagy Arrest BPP Benproperine Phosphate (BPP) AMPK_activation AMPK Activation BPP->AMPK_activation Triggers RAB11A_disruption RAB11A Disruption BPP->RAB11A_disruption Disturbs mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Autophagy_initiation Autophagy Initiation mTOR_inhibition->Autophagy_initiation Autophagosome_accumulation Autophagosome Accumulation Autophagy_initiation->Autophagosome_accumulation Generates Fusion_block Autophagosome-Lysosome Fusion Block RAB11A_disruption->Fusion_block Fusion_block->Autophagosome_accumulation Prevents clearance Lethal_autophagy Lethal Autophagy Arrest Autophagosome_accumulation->Lethal_autophagy Cancer_cell_death Cancer Cell Death Lethal_autophagy->Cancer_cell_death

Dual pathway of BPP-induced autophagy arrest showing initiation and blockade mechanisms.

Structural and Functional Insights

RAB11A Structure and Binding Interfaces

RAB11A functions as a molecular switch through its GTP/GDP-binding cycle, and its interaction with effector proteins is essential for its cellular functions. Structural studies have revealed that RAB11A forms a heterotetrameric complex with its effector FIP2, arranged as a Rab11-(FIP2)₂-Rab11 complex with dyad symmetry. In this complex, FIP2 forms a central α-helical coiled coil, with both helices contributing to the Rab11 binding patch on equivalent and opposite sides of the homodimer. The Switch 1 region of RAB11A becomes embedded between the two helices of FIP2, while the Switch 2 region remains flexible and peripherally associated with the effector [7].

This structural arrangement reveals the molecular basis for RAB11A recognition by FIPs and suggests the mechanisms underlying endocytic recycling pathways. The interface between RAB11A and FIP2 provides a target for therapeutic intervention, as demonstrated by the development of YT-DRI and similar peptides that disrupt this interaction to achieve antiviral effects [8]. Understanding these structural details enables more precise targeting of RAB11A in various disease contexts.

Conclusion and Future Research Directions

The interaction between this compound and RAB11A represents a compelling example of drug repurposing based on understanding specific molecular mechanisms. The dual action of BPP on autophagy initiation and RAB11A-mediated blockade creates a unique therapeutic approach for challenging malignancies like pancreatic cancer. Meanwhile, the central role of RAB11A in viral replication and neurodevelopment highlights its significance as a multifunctional cellular regulator with broad therapeutic implications.

Future research directions should focus on several key areas: First, structural optimization of BPP or development of derivatives with improved potency and selectivity for RAB11A could enhance therapeutic efficacy while minimizing potential side effects. Second, exploring combination therapies that leverage the BPP-RAB11A interaction with existing chemotherapeutic agents or immunotherapies may provide synergistic benefits. Third, the development of targeted delivery systems, such as the nanoparticle approach already investigated, could further improve the therapeutic index of BPP-based treatments. Finally, expanding research into RAB11A's roles in different disease contexts may uncover additional therapeutic applications for targeting this multifunctional GTPase.

References

benproperine phosphate metabolites identification human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites & Analytical Methods

The primary metabolites of benproperine identified in human plasma and urine are monohydroxylated derivatives and their conjugates [1] [2].

Metabolite Name Abbreviation Matrix (Found in) Key Identification Method
1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol [1] [2] 4-OH-BPP [2] Plasma, Urine [2] LC-MS/MS, comparison with synthesized standard [1] [2]
1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol [1] [2] 3-OH-BPP [2] Plasma, Urine [2] LC-MS/MS, comparison with synthesized standard [1] [2]
Glucuronide conjugate of 4-OH-BPP [1] - Urine [1] LC-MS/MS, comparison with synthesized standard [1]
Glucuronide conjugate of 3-OH-BPP [1] - Urine [1] LC-MS/MS, comparison with synthesized standard [1]

The experimental workflow for identifying and quantifying these metabolites typically follows a multi-step process, as outlined in the diagram below:

cluster_plasma Plasma Sample cluster_urine Urine Sample SamplePrep Sample Preparation LC LC SamplePrep->LC Separation Liquid Chromatography (LC) C18 Column (150x4.6mm) MS MS Separation->MS Detection Mass Spectrometry (MS) Electrospray Ionization (ESI) Selected Reaction Monitoring (SRM) Quantification Data Analysis & Quantification Detection->Quantification Plasma Liquid-Liquid Extraction Plasma->LC Urine Enzymatic Hydrolysis & Liquid-Liquid Extraction Urine->LC

Quantitative Determination & Pharmacokinetics

A validated LC-MS/MS method was developed for the simultaneous determination of BPP and its two hydroxylated metabolites in human biological samples [2]. Key parameters are as follows:

Parameter Details
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]
Chromatography Column: Diamonsil C18 (150 mm x 4.6 mm i.d.); Mobile Phase: Acetonitrile-Water-Formic Acid (34:66:1, v/v/v); Flow Rate: 0.5 mL/min [2]
Mass Spectrometry Ionization: Electrospray Ionization (ESI); Mode: Selected Reaction Monitoring (SRM) [2]
Internal Standard Dextromethorphan [2]

The method's performance characteristics and key pharmacokinetic findings are summarized below:

Analyte Matrix LLOQ (nmol/L) Precision (RSD) Accuracy Key Pharmacokinetic Finding
BPP Plasma 60 [2] < 9.2% [2] Within ±4.3% [2] -
3-OH-BPP Plasma 4.0 [2] < 9.2% [2] Within ±4.3% [2] Detectable in body for at least 192 h post-dose [2]
4-OH-BPP Plasma 4.0 [2] < 9.2% [2] Within ±4.3% [2] -
3-OH-BPP Urine 4.7 [2] < 9.2% [2] Within ±4.3% [2] -
4-OH-BPP Urine 2.4 [2] < 9.2% [2] Within ±4.3% [2] -

Importance of Metabolite Identification

Understanding a drug's metabolic profile is crucial in development. Metabolites can be pharmacologically active or contribute to toxicity [3] [4]. Regulatory authorities require safety evaluation of human metabolites that exceed 10% of total drug-related exposure [3]. The identification of 3-OH-BPP and 4-OH-BPP as metabolites with prolonged presence in the body highlights the importance of such studies for a comprehensive safety profile [2].

References

benproperine phosphate piperidinol metabolites 3-OH-BPP 4-OH-BPP

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Determination Data

Parameter Benproperine (BPP) 3-OH-BPP 4-OH-BPP
Plasma LLOQ 60 nmol/L 4.0 nmol/L 4.0 nmol/L
Urine LLOQ 4.9 nmol/L 4.7 nmol/L 2.4 nmol/L
Intra-/Inter-run Precision < 9.2% < 9.2% < 9.2%
Accuracy Within ±4.3% Within ±4.3% Within ±4.3%
Key Pharmacokinetic Finding Residue detected at least 192 h post-dose

Below is the experimental workflow for the identification and quantification of these metabolites.

G cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) A Sample Collection (Human Plasma & Urine) B Sample Preparation A->B C Liquid-Liquid Extraction B->C D Enzymatic Hydrolysis (Urine Samples) C->D Urine Samples E LC-MS/MS Analysis C->E Plasma Samples D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SRM Mode) F->G F1 Column: Diamonsil C₁₈ (150 mm x 4.6 mm i.d.) H Data Analysis (Quantification & PK) G->H G1 Ion Source: Electrospray Ionization (ESI) F2 Mobile Phase: Acetonitrile-Water-Formic Acid (34:66:1, v/v/v) F3 Flow Rate: 0.5 ml/min G2 Scan Mode: Selected Reaction Monitoring (SRM) G3 Internal Standard: Dextromethorphan

Experimental workflow for determining benproperine metabolites

Detailed Experimental Protocol

The following details are based on the research method [1]:

  • Sample Preparation & Extraction: For plasma, the analytes (BPP, 3-OH-BPP, 4-OH-BPP) were extracted using a liquid-liquid extraction technique. For urine samples, an enzymatic hydrolysis step was performed prior to extraction to liberate the metabolites.
  • Chromatographic Separation: Separation was achieved using a Diamonsil C18 column (150 mm x 4.6 mm i.d.). The isocratic mobile phase consisted of acetonitrile-water-formic acid (34:66:1, v/v/v) delivered at a flow rate of 0.5 ml/min.
  • Mass Spectrometric Detection: Detection was performed using tandem mass spectrometry with an electrospray ionization (ESI) interface operating in positive ion mode. Quantification was conducted using the Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity. Dextromethorphan was used as an internal standard to ensure analytical precision and accuracy.
  • Method Validation: The procedure was rigorously validated. It demonstrated excellent sensitivity with low limits of quantification (LLOQ), as shown in the table above. The method was also shown to be precise (both intra- and inter-run precision below 9.2%) and accurate (within ±4.3%).

Key Pharmacokinetic Insight

A critical finding from the application of this method was that the metabolite 3-OH-BPP residues were detected in the body for at least 192 hours (8 days) after a single oral dose of benproperine [1]. This indicates a notably long elimination half-life for this metabolite, which is a crucial consideration for understanding the drug's duration of action and potential accumulation.

References

benproperine phosphate small molecule modality

Author: Smolecule Technical Support Team. Date: February 2026

Benproperine Phosphate at a Glance

This compound is a small molecule drug, established as an antitussive (cough suppressant) and now being investigated for new therapeutic areas [1] [2]. The table below summarizes its fundamental technical identifiers.

Property Description
Generic Name Benproperine [1]
IUPAC Name 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine [1]
Chemical Formula C21H27NO [1]
Modality Small Molecule [1]
Molecular Weight Average: 309.453 g/mol [1]
ATC Code R05DB02 (Antitussives) [1]
Chemical Class Diphenylmethanes [1]
Common Salt Form This compound (CAS: 3563-76-6) [1]
Synonyms Bemproperina, Benproperinum; Brand names: Cofrel, Pirexyl [1]

Mechanism of Action as an Antitussive

The therapeutic action of this compound in suppressing cough is multifaceted, involving both central and peripheral pathways [2].

G Irritation Cough Trigger (Respiratory Tract Irritation) SensoryNerves Sensory Nerves (Afferent Signal) Irritation->SensoryNerves CoughCenter Cough Center (Medulla Oblongata) SensoryNerves->CoughCenter MotorNerves Motor Nerves (Efferent Signal) CoughCenter->MotorNerves Cough Cough Action MotorNerves->Cough CentralAction Central Action CentralAction->CoughCenter PeripheralAction1 Peripheral Action Anesthetic Local Anesthetic Effect PeripheralAction1->Anesthetic Bronchodilator Bronchodilator Effect PeripheralAction1->Bronchodilator AntiInflammatory Anti-inflammatory Effect PeripheralAction1->AntiInflammatory Anesthetic->SensoryNerves Bronchodilator->Irritation AntiInflammatory->Irritation

Benproperine's multi-target mechanism for cough suppression.

  • Central Action: The primary mechanism involves action on the central nervous system. Benproperine targets the cough center in the medulla oblongata of the brainstem, reducing its sensitivity to incoming cough signals. Unlike opioid-based antitussives, it does this without acting on opioid receptors, thereby avoiding risks of dependency and respiratory depression [2].
  • Peripheral Actions: The drug also exhibits several peripheral effects:
    • Local Anesthetic Effect: It desensitizes sensory receptors in the respiratory tract, reducing the initiation of the cough reflex [2].
    • Bronchodilator Effect: It helps relax airway smooth muscles, easing breathing and reducing physical irritation [2].
    • Anti-inflammatory Properties: It can help reduce cough induced by respiratory tract inflammation [2].

Synthesis and Stereochemistry

An improved synthetic procedure for producing the enantiomerically pure forms of this compound has been developed [3].

  • Key Intermediate: The synthesis starts from o-benzylphenol and (S)-(+)-epichlorohydrin to produce the key intermediate, (R)-1-(2-benzylphenoxy)propan-2-ol, via etherification and a selective ring-opening reaction [3].
  • Stereoselective Pathway: The intermediate is then converted to a tosylate, which undergoes an SN2-type reaction with piperidine to directly yield (S)-(-)-benproperine. The same tosylate can be processed through a two-step SN2 reaction (using LiBr and then piperidine) to produce the (R)-(+)-benproperine enantiomer [3].
  • Advantages: This method is noted for its mild reaction conditions, simple operation, easy product separation, high yield, and suitability for large-scale manufacturing [3].

Emerging Research: Repurposing for Oncology

Recent studies have revealed that Benproperine, particularly its S-stereoisomer, has potent activity against cancer metastasis and can synergize with chemotherapy [4] [5].

S-Benproperine as a Metastasis Inhibitor

A 2022 study demonstrated that S-Benproperine (S-Benp) is the active stereoisomer responsible for the antimetastatic effect, inhibiting cancer cell migration and invasion much more strongly than the R-isomer [4].

  • Target Identification: S-Benp directly binds to ARPC2, a subunit of the Actin-Related Protein 2/3 (Arp2/3) complex, which is crucial for actin polymerization and cell motility [4].
  • Validation of Binding: The direct interaction was confirmed through multiple techniques:
    • Surface Plasmon Resonance (SPR): Showed a dose-dependent binding with a dissociation constant (KD) of 1.12 × 10⁻⁶ M [4].
    • Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS): These label-free methods confirmed the stabilization of ARPC2 upon S-Benp binding, indicating direct engagement in a cellular context [4].
  • Functional Effect: By inhibiting ARPC2, S-Benp suppresses actin remodeling, specifically the formation of lamellipodia—membrane protrusions essential for cancer cell migration [4].
  • In Vivo Efficacy: In an orthotopic mouse model of pancreatic cancer, S-Benp significantly inhibited the growth of the primary tumor and its metastasis to organs like the liver and spleen [4].
Nano-Enabled Drug Repurposing in Pancreatic Cancer

A very recent 2025 publication explores a novel nanoplatform to co-deliver this compound (BPP) with the standard chemotherapeutic Gemcitabine (Gem) for enhanced pancreatic cancer treatment [5].

  • Nanoplatform: The system uses a hyaluronic acid (HA)-modified zeolitic imidazolate framework-8 (ZIF-8) to co-deliver BPP and Gem (HA/ZIF-8@BPP/Gem) [5].
  • Synergistic Mechanism: BPP and Gem are rapidly released in the acidic tumor microenvironment. Mechanistically, BPP initiates autophagy but blocks the RAB11A-dependent autophagosome-lysosome fusion. This converts the protective autophagy typically induced by chemotherapy into a lethal process for cancer cells [5].
  • Immune Activation: RNA sequencing and flow cytometry revealed that the nanoplatform also stimulates immune-related cytokines and activates T cell-mediated immunity [5].

The diagram below integrates these anticancer mechanisms.

G SBenp S-Benproperine (Free Molecule) ARPC2 ARPC2 Protein (Arp2/3 Complex) SBenp->ARPC2 ActinPoly Inhibits Actin Polymerization ARPC2->ActinPoly Lamellipodia Suppresses Lamellipodia Formation ActinPoly->Lamellipodia Migration Inhibits Cancer Cell Migration & Invasion Lamellipodia->Migration NanoBPP BPP in Nanoplatform (HA/ZIF-8@BPP/Gem) Autophagy Blocks RAB11A-Dependent Autophagosome-Lysosome Fusion NanoBPP->Autophagy LethalAuto Lethal Autophagy Arrest Autophagy->LethalAuto ImmuneAct Immune Activation (T-cell Response) Autophagy->ImmuneAct Synergy Synergistic Cell Death with Gemcitabine LethalAuto->Synergy ImmuneAct->Synergy

Two proposed anticancer mechanisms of this compound.

Conclusion and Future Perspectives

This compound is a compelling example of drug repurposing. From its well-established use as a non-narcotic cough suppressant, it has emerged as a promising therapeutic agent in oncology. The stereoselective activity of S-Benproperine as a specific ARPC2 inhibitor offers a novel strategy to combat cancer metastasis by directly targeting the cell motility machinery. Furthermore, nano-enabled delivery systems that leverage its ability to disrupt autophagy represent a cutting-edge approach to enhance chemotherapy efficacy. Future work will likely focus on clinical trials to validate these promising preclinical findings.

References

Synthesis of Benproperine Phosphate Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

An improved synthetic method for preparing (R)-(+)- and (S)-(−)-benproperine phosphate is described in the literature [1]. This method is noted for its mild reaction conditions, simple operation, easy product separation, high yield, and suitability for commercial-scale manufacturing [1].

The synthesis starts from o-benzylphenol and (S)-(+)-epichlorohydrin. The key intermediate, (R)-1-(2-benzylphenoxy)propan-2-ol, is prepared through an etherification and selective ring-opening reaction [1]. The subsequent steps diverge to produce each enantiomer specifically.

The workflow below illustrates the synthetic pathway for both enantiomers starting from the common intermediate.

G Start Common Intermediate: (R)-1-(2-benzylphenoxy)propan-2-ol (2) A Reaction with p-toluenesulfonate Start->A B (R)-1-(2-benzylphenoxy)propan-2-yl 4-methylbenzenesulfonate (3) A->B C1 SN2-type reaction with piperidine B->C1 C2 Two consecutive SN2-type reactions: 1. With LiBr 2. With piperidine B->C2 D1 (S)-(–)-benproperine C1->D1 E Form phosphate salt (Recrystallization from ethanol) D1->E D2 (R)-(+)-benproperine C2->D2 D2->E F1 Final Product: (S)-(–)-benproperine phosphate E->F1 F2 Final Product: (R)-(+)-benproperine phosphate E->F2

Biological Activity of the Stereoisomers

The two enantiomers of benproperine show significantly different biological profiles. While both are equally effective as cough suppressants, recent research has identified that the S-enantiomer is a potent and specific inhibitor of cancer cell migration and invasion by targeting the actin-related protein 2/3 complex subunit 2 (ARPC2) [2].

The table below summarizes the key differential activities.

Activity (S)-(−)-Benproperine (R)-(+)-Benproperine Notes
Antitussive (Cough Suppressant) Active [3] Active [3] No significant difference in effect observed [3].
Inhibition of Cancer Cell Migration & Invasion Potently active (IC~50~ ~1-2 µM) [2] Weak or inactive [2] S-Benp inhibits actin polymerization and lamellipodium formation [2].
Binding to ARPC2 Target Direct and specific binding (K~D~ ~1.12 µM) [2] Non-specific binding [2] Binding confirmed by SPR, CETSA, and DARTS assays [2].
In Vivo Metastasis Inhibition Active (significant suppression in mouse models) [2] Information not available S-Benp inhibited primary tumor growth and metastasis to liver, spleen, and kidney [2].
Effect on Normal Cell Migration No effect (up to 10 µM) [2] No effect (up to 10 µM) [2] Tested on MCF-10A mammary gland epithelial cells [2].

Analytical and Characterization Methods

To support the synthesis and verification of the enantiomers, the following analytical techniques are referenced in the literature:

  • Characterization: The synthesized (S)-(−)- and (R)-(+)-benproperine phosphate enantiomers were characterized by ¹H NMR and HRMS techniques [1].
  • HPLC Analysis: A reversed-phase HPLC method for determining benproperine phosphate (likely the racemate) used a C18 column with a mobile phase of methanol-water-glacial acetic acid-triethylamine (60:35:5:0.1, V/V) and UV detection at 270 nm [4].
  • Chiral Differentiation by NMR: While not specifically applied to benproperine in these results, a general method for differentiating chiral phosphorus enantiomers using ³¹P NMR with commercially available amino acid derivatives (e.g., Fmoc-Trp(Boc)-OH) as chiral solvating agents is documented [5].

References

benproperine phosphate pharmacokinetics accumulation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below consolidates the key quantitative findings from the research on benproperine phosphate.

Parameter / Finding Details Source / Context

| Enantioselective Pharmacokinetics (in humans) | • AUC & Cmax: (-)-(S)-enantiomer values were 2.18 and 2.12 times higher than (+)-(R)-enantiomer. • Plasma Ratio (S/R): Reached 3.8 at 0.5 hours post-dose, decreased to ~2.2 at 2 hours, and remained stable for 24 hours. | Single-dose study of 60 mg racemic BPP in healthy volunteers [1]. | | In Vitro Anti-Cancer Efficacy (PC cells) | Significant anti-cancer effect and growth inhibition via induction of autophagy-mediated cell death [2] [3]. | Studies on human pancreatic cancer cell lines (e.g., MIA-PaCa-2, Panc-1). | | In Vivo Anti-Cancer Efficacy | Demonstrated significant anti-cancer effects in patient-derived xenograft (PDX) and orthotopic tumor models without significant biochemical abnormalities or organ toxicity [4]. | Nano-formulation (HA/ZIF-8@BPP/Gem) in mouse models. | | Nano-Formulation Characterization | Platform: Hyaluronic acid (HA) modified Zeolitic Imidazolate Framework-8 (ZIF-8). Function: Co-delivers BPP and Gemcitabine (Gem); enables rapid drug release in the acidic tumor microenvironment [4]. | Strategy to improve bioavailability and overcome resistance. |

Core Mechanisms & Experimental Protocols

The anticancer activity of BPP is mechanistically linked to its unique disruption of the autophagy process.

Mechanism of Action: Lethal Autophagy Arrest

BPP exerts its anti-cancer effect through a dual mechanism within the autophagy pathway, ultimately causing a lethal accumulation of cellular waste.

  • Step 1 - Autophagy Initiation: BPP triggers the initiation of autophagy via the AMPK/mTOR signaling pathway [2] [3].
  • Step 2 - Fusion Blockade: Simultaneously, BPP disturbs Ras-related protein Rab-11A (RAB11A)-mediated autophagosome-lysosome fusion [4] [2] [3].
  • Step 3 - Lethal Accumulation: This results in the excessive accumulation of autophagosomes that cannot be cleared, converting a normally protective cellular process into a lethal event for pancreatic cancer cells [4].

This mechanism can be visualized in the following pathway diagram:

G BPP BPP AutophagyInitiation Autophagy Initiation (AMPK/mTOR pathway) BPP->AutophagyInitiation RAB11A Disturbance of RAB11A Function BPP->RAB11A AutophagosomeFormation Autophagosome Formation (Accumulation) AutophagyInitiation->AutophagosomeFormation FusionBlock Blockade of Autophagosome- Lysosome Fusion AutophagosomeFormation->FusionBlock Normal Process (INTERRUPTED) LethalArrest Lethal Autophagy Arrest (Cell Death) FusionBlock->LethalArrest RAB11A->FusionBlock

Diagram of the dual mechanism of BPP inducing lethal autophagy arrest in cancer cells.

Key Experimental Methodologies

The following are detailed protocols from the cited studies for investigating BPP's effects.

1. In Vitro Cell Growth and Viability Assays

  • Purpose: To determine the inhibitory effect of BPP on pancreatic cancer cell growth.
  • Protocol:
    • Cell Lines: Use human PC cell lines (e.g., MIA-PaCa-2, Panc-1, AsPC-1). Culture in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with 10% FBS at 37°C and 5% CO₂ [2].
    • MTT Assay: Plate cells in 96-well plates (4×10³ cells/well). Treat with a range of BPP concentrations for 24 hours. Add MTT reagent and measure the optical density at 570 nm to assess cell viability [2].
    • Colony Formation Assay: Plate cells in 24-well plates (1000 cells/well). Treat with BPP. After one week, fix cells with paraformaldehyde, stain with crystal violet, and count visible colonies [2].
    • Lactate Dehydrogenase (LDH) Release Assay: Use a commercial LDH kit to measure cytotoxicity by detecting LDH released from damaged cells into the culture medium [2].

2. Mechanistic Investigation via Western Blotting and Immunofluorescence

  • Purpose: To analyze protein expression and localization changes in response to BPP treatment.
  • Protocol:
    • Protein Extraction & Western Blotting: Lyse BPP-treated cells using RIPA buffer. Quantify proteins, separate by SDS/PAGE, and transfer to PVDF membranes. Incubate with primary antibodies (e.g., against LC3, p62, RAB11A, AMPK, mTOR, and their phosphorylated forms) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Visualize using enhanced chemiluminescence reagents [2].
    • Immunofluorescence: Grow cells on glass coverslips. After BPP treatment, fix with paraformaldehyde, permeabilize with Triton X-100, and incubate with primary antibodies. Then, incubate with fluorescent dye-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594). Mount and visualize using a fluorescence microscope to observe the localization of proteins like LC3 (a marker for autophagosomes) [2].

3. In Vivo Efficacy and Toxicity Studies

  • Purpose: To evaluate the anti-tumor efficacy and safety of BPP, particularly in its nano-enabled form.
  • Protocol:
    • Animal Models: Use patient-derived xenograft (PDX) or orthotopic tumor models in mice [4].
    • Treatment: Administer the nano-formulation (e.g., HA/ZIF-8@BPP/Gem) intravenously. The control groups should receive free drugs or empty nanoparticles [4].
    • Assessment: Monitor tumor volume over time. At the endpoint, collect blood for biochemical analysis (to assess organ toxicity) and harvest tumors and major organs for histological examination (e.g., H&E staining, Ki67 staining for proliferation) [4] [2].

Advanced Therapeutic Strategy: Nano-Enabled Delivery

The 2025 study introduces a sophisticated drug delivery system to overcome the challenges of pancreatic cancer treatment, such as poor drug bioavailability and resistance. The workflow and composition of this platform are illustrated below.

G Nanoplatform HA/ZIF-8@BPP/Gem Nanoplatform AcidicTME Acidic Tumor Microenvironment Nanoplatform->AcidicTME DrugRelease Rapid Release of BPP and Gemcitabine AcidicTME->DrugRelease SynergisticEffect Synergistic Cytotoxicity DrugRelease->SynergisticEffect ImmuneActivation Immune Activation (T cell-mediated) DrugRelease->ImmuneActivation

Workflow of the nano-enabled drug delivery platform for targeted therapy and immune activation.

Conclusion

References

HPLC determination benproperine phosphate tablets

Author: Smolecule Technical Support Team. Date: February 2026

Proposed HPLC Method for Benproperine Phosphate

The following section outlines a reversed-phase HPLC method developed for the assay of this compound in tablet dosage forms.

Chromatographic Conditions

The table below summarizes the proposed chromatographic conditions:

Parameter Specification
HPLC System Shimadzu or equivalent with PDA or UV-Vis detector
Column C18 (e.g., Phenomenex Luna, 250 mm × 4.6 mm, 5 µm) [1]
Mobile Phase Methanol : Buffer (e.g., Phosphate or Acetate, 10-50 mM, pH ~4.5) (e.g., 75 : 25, v/v) [2]
Flow Rate 1.0 mL/min [3]
Column Temperature 25-40°C (e.g., 30°C) [1]
Detection Wavelength To be determined by PDA scan (e.g., 262 nm for reference) [1]
Injection Volume 20 µL [1] [3]
Run Time ~10-15 minutes
Sample & Standard Preparation
  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard (purity ≥99.8%) into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL [1].
  • Working Standard Solutions: Dilute the stock solution quantitatively with the mobile phase or a methanol-water mixture to create a series of concentrations for calibration (e.g., 5-100 µg/mL) [1].
  • Tablet Sample Solution: Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution and extraction. Cool to room temperature, dilute to volume with methanol, and mix well. Filter a portion of this solution through a 0.45 µm membrane filter before injection. Further dilute with mobile phase if necessary to fall within the calibration range [1] [3].

Method Validation Protocol

The following validation parameters should be assessed as per ICH guidelines [4] [3].

Validation Parameters & Specifications

The table below outlines the key validation characteristics and their target acceptance criteria.

Parameter Protocol Description Target Acceptance Criteria
Specificity Inject blank (excipients), standard, and sample. No interference at analyte retention time [3]. Resolution >1.5 between benproperine and any close-eluting peak [4].
Linearity Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration). Plot peak area vs. concentration [3]. Correlation coefficient (r) > 0.999 [1].
Accuracy (Recovery) Spike placebo with known amounts of API at 80%, 100%, 120% levels. Analyze in triplicate [3]. Mean recovery 98-102%; RSD < 2.0% [4].
Precision Repeatability: 6 injections of 100% standard. Intermediate Precision: Repeat on different day/different analyst [4]. RSD of peak area ≤ 1.0% for repeatability; RSD ≤ 2.0% for intermediate precision [1].
LOD & LOQ Determine based on signal-to-noise ratio [3]. LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1 with RSD < 10% [3].
Robustness Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), wavelength (±2 nm) [3]. System suitability criteria met in all variations; RSD of retention time and area < 2%.

Experimental Workflow and Validation

The following diagrams illustrate the logical flow of the method development and validation processes.

Start Start Method Development Sample Understand Sample & Matrix Start->Sample Column Select Column (C18 first choice) Sample->Column MobileP Scout Mobile Phase (e.g., MeOH/Buffer) Column->MobileP Optimize Optimize Conditions (Flow, Gradient, T) MobileP->Optimize Final Finalize Method Optimize->Final

HPLC Method Development Workflow

Val Method Validation Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Rob Robustness Val->Rob Report Generate Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

HPLC Method Validation Process

Critical Considerations for Practice

  • Sample Preparation is Key: Consistent and precise sample preparation is central to success. This includes accurate weighing, thorough extraction (sonication time is critical), and filtration to protect the column [5].
  • Mobile Phase Preparation: Slight variations in pH and buffer concentration can dramatically affect chromatography. Always adjust the pH of the aqueous buffer before adding the organic solvent (methanol), and ensure thorough blending, degassing, and filtering prior to use [2].
  • System Suitability Testing: Before starting validation or analysis, perform system suitability tests. This typically involves multiple injections of a standard solution to verify that parameters like retention time, theoretical plates, tailing factor, and %RSD of peak area are within predefined limits, ensuring the system is performing adequately.

Conclusion

This document provides a foundational protocol for the determination of this compound in tablets using RP-HPLC. The proposed method uses a C18 column with a methanolic mobile phase and UV detection. The accompanying validation protocol, designed in accordance with ICH guidelines, provides a clear roadmap to establish that the method is specific, linear, accurate, precise, and robust for its intended use. Final parameters, especially detection wavelength and mobile phase composition, must be optimized and established during the laboratory development phase.

References

Application Note: LC-MS/MS Quantification of Benproperine and its Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Benproperine (BPP) is a widely used antitussive agent. Understanding its pharmacokinetic profile requires selective and sensitive methods for its quantification in biological fluids. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of BPP and its two primary metabolites, 3-OH-BPP and 4-OH-BPP, in human plasma. The method has been successfully applied to pharmacokinetic studies, revealing that 3-OH-BPP remains detectable in the body for at least 192 hours after a single oral dose of BPP [1] [2].

Experimental Protocol

Instrumentation and Conditions

The following setup is used for the analysis:

Component Specification
LC System Liquid Chromatograph equipped with an analytical column (Diamonsil C₁₈, 150 mm × 4.6 mm i.d.)
Mobile Phase Acetonitrile-Water-Formic Acid (34:66:1, v/v/v)
Flow Rate 0.5 mL/min
MS Detector Tandem Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Analysis Mode Selected Reaction Monitoring (SRM)
Internal Standard Dextromethorphan [1] [2]

The workflow diagram below illustrates the complete analytical procedure:

G start Start: Human Plasma Sample sp1 1. Liquid-Liquid Extraction start->sp1 sp2 2. Evaporation & Reconstitution sp1->sp2 lc 3. LC Separation C18 Column, Mobile Phase sp2->lc ms 4. MS/MS Detection ESI+ and SRM Mode lc->ms end End: Data Analysis & Quantification ms->end

Sample Preparation Procedure
  • Extraction: Extract the analytes (BPP, 3-OH-BPP, 4-OH-BPP) from the plasma sample using liquid-liquid extraction.
  • Internal Standard: Add dextromethorphan as an internal standard to the sample before extraction to control for variability.
  • Urine Samples (if applicable): Enzymatically hydrolyze urine samples prior to extraction to cleave conjugates (e.g., glucuronides) for the quantification of total metabolite levels [1] [3].
  • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method Validation and Quantitative Data

The developed method was rigorously validated for the analysis of human plasma and urine samples. Key performance data are summarized below.

Table 1: Lower Limits of Quantification (LLOQ)

Analyte Plasma LLOQ (nmol/L) Urine LLOQ (nmol/L)
BPP 60 4.9
3-OH-BPP 4.0 4.7
4-OH-BPP 4.0 2.4

Table 2: Precision and Accuracy

Parameter Result
Intra-run & Inter-run Precision (RSD%) < 9.2%
Method Accuracy Within ±4.3% of the true value

The method demonstrated excellent precision and accuracy, well within accepted bioanalytical method validation criteria [1] [2].

Pharmacokinetic Application

This validated method was effectively used for a pharmacokinetic investigation of BPP and its metabolites. A key finding was that the 3-OH-BPP metabolite residues persisted in the body for at least 192 hours (8 days) after a single oral dose of BPP, highlighting its prolonged presence and potential relevance in therapeutic or safety monitoring [1] [2].

Metabolite Identification and Activity

The metabolites quantified by this method have been structurally confirmed. The diagram below shows the metabolic pathway of benproperine.

G BPP Benproperine (BPP) OH3 3-OH-BPP (Monohydroxylated) BPP->OH3 Hydroxylation OH4 4-OH-BPP (Monohydroxylated) BPP->OH4 Hydroxylation Glu3 3-OH-BPP Glucuronide OH3->Glu3 Glucuronidation Glu4 4-OH-BPP Glucuronide OH4->Glu4 Glucuronidation

  • Structures: 3-OH-BPP is 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol and 4-OH-BPP is its 4-piperidinol isomer [1] [3] [4].
  • Antitussive Activity: Importantly, studies in guinea pigs have shown that the monohydroxylated metabolites (3-OH-BPP and 4-OH-BPP) are inactive as antitussive agents [3] [4].
  • Recent Findings: A 2022 study identified S-Benproperine as an active stereoisomer that inhibits cancer cell migration by binding to the ARPC2 protein, a component unrelated to its cough-suppressant action [5].

References

Comprehensive Application Notes and Protocols: Quantitative Determination of Benproperine Metabolites in Human Urine using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Benproperine (BPP) is a widely used cough suppressant employed in the treatment of acute and dry cough, with an therapeutic profile that demonstrates comparable efficacy to codeine while being reportedly devoid of its undesirable side effects. The compound, chemically known as 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidine, is typically administered orally in usual doses of 25-50 mg two to four times daily as either an embonate or phosphate salt. [1] [2] Despite its widespread clinical use, comprehensive understanding of benproperine's metabolic fate has been limited until relatively recently, creating a significant knowledge gap in clinical pharmacology and toxicology.

Previous investigations had identified that benproperine undergoes extensive metabolism in humans, with early studies detecting five mono-hydroxylated metabolites that conjugated predominantly with glucuronic acid in human urine. Initial characterization suggested that two of these metabolites were hydroxylated in the phenyl ring, while mass spectrometric evidence indicated that two others were likely hydroxylated in the piperidyl ring. [1] This metabolic pattern prompted further investigation into the exact structures of these metabolites and their potential pharmacological activity, particularly since accumulating evidence suggested that drug accumulation might occur with usual dosage regimens of benproperine in humans. [1]

The development of sensitive analytical methods for quantifying benproperine and its metabolites has been challenging due to the low concentrations present in biological fluids and the structural similarity of the metabolites. Earlier HPLC-UV methods lacked the necessary sensitivity and selectivity for comprehensive pharmacokinetic studies, with lower limits of quantification around 65 nmol/L, requiring extensive sample preparation including two-step extraction procedures. [1] The emergence of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized this field, offering superior selectivity, sensitivity, and throughput for the quantification of drugs and their metabolites in complex biological matrices. This technological advancement has enabled researchers to overcome previous methodological limitations and conduct detailed investigations into benproperine's metabolic profile and pharmacokinetic behavior. [3] [1]

Metabolite Identification & Structural Characterization

The structural elucidation of benproperine metabolites has been achieved through sophisticated analytical techniques combined with chemical synthesis. Two primary monohydroxylated metabolites have been identified and confirmed in human plasma and urine: 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP). [3] These structures were conclusively identified by comparing retention times and mass spectra with synthetically produced reference standards using liquid chromatography-tandem mass spectrometry, providing definitive confirmation of their chemical structures. [3] [1]

The identification process employed comprehensive analysis using liquid chromatography-ion trap mass spectrometry (LC/MS/MS), with further confirmation through comparison of mass spectra and chromatographic retention times with synthesized reference substances. [4] The synthetic references were meticulously prepared using chemical synthesis, and their structures were unequivocally identified using 1H and 13C nuclear magnetic resonance spectroscopy alongside mass spectrometry, establishing reference materials of known purity and structure for comparative analysis. [4] This rigorous approach to metabolite identification represents a gold standard in the field of drug metabolism research.

In human urine, these monohydroxylated metabolites exist primarily as glucuronide conjugates, designated as compounds 4 and 5 in the literature. [4] The glucuronidation of phase I metabolites is a common metabolic pathway that enhances water solubility and facilitates urinary excretion. The identification of these conjugated metabolites required enzymatic hydrolysis for their release and subsequent detection, highlighting the importance of appropriate sample preparation techniques in comprehensive metabolic studies. The chemical synthesis of these glucuronide metabolites has been achieved, allowing for their direct characterization and serving as critical reference materials for analytical method development. [4]

Table 1: Identified Metabolites of Benproperine in Human Urine

Metabolite Code Chemical Name Site of Hydroxylation Conjugation Status in Urine
3-OH-BPP 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol Piperidyl ring (position 3) Free or glucuronide Confirmed
4-OH-BPP 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol Piperidyl ring (position 4) Free or glucuronide Confirmed
4 3-OH-BPP glucuronide Piperidyl ring (position 3) Glucuronide Confirmed
5 4-OH-BPP glucuronide Piperidyl ring (position 4) Glucuronide Confirmed

Materials & Methods

Chemicals and Reagents
  • Reference standards: Benproperine phosphate should be obtained from certified suppliers with documented purity (98.5% or higher by HPLC). [1] The metabolite standards 3-OH-BPP and 4-OH-BPP must be synthesized according to established protocols with comprehensive structural characterization using 1H NMR, 13C NMR, and mass spectrometry. [4] [1]
  • Internal standard: Dextromethorphan hydrobromide has been successfully employed as an internal standard for benproperine metabolite quantification due to its structural similarities and comparable extraction efficiency. [3] [1] Alternatively, stable isotope-labeled analogs of benproperine may be used if available.
  • Solvents and buffers: HPLC-grade acetonitrile, methanol, and formic acid should be acquired from reputable suppliers. Water must be purified using a Millipore system or equivalent (18.2 MΩ·cm resistance). Ammonium formate or ammonium acetate buffers may be prepared for mobile phase optimization.
  • Enzymes for hydrolysis: β-Glucuronidase enzymes (from Escherichia coli or Helix pomatia) are required for enzymatic hydrolysis of conjugated metabolites in urine samples. [3]
Sample Preparation Protocol
  • Urine Collection and Storage: Collect human urine samples in appropriate containers and store immediately at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain analyte stability.

  • Enzymatic Hydrolysis:

    • Thaw urine samples completely at room temperature and vortex mix thoroughly.
    • Transfer 1 mL of urine to a clean glass tube.
    • Add 0.2 mL of β-glucuronidase solution (prepared in 0.1 M phosphate buffer, pH 6.8).
    • Incubate at 37°C for 12-16 hours (overnight) in a water bath or incubator. [3]
  • Liquid-Liquid Extraction:

    • After hydrolysis, add 100 μL of internal standard working solution (dextromethorphan, 1 μg/mL in methanol) to each sample.
    • Adjust pH to 9.0-9.5 using ammonium hydroxide solution or appropriate buffer.
    • Add 5 mL of extraction solvent (ethyl acetate:methyl tert-butyl ether, 1:1, v/v).
    • Vortex mix vigorously for 10 minutes, then centrifuge at 4000 × g for 10 minutes.
    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the residue in 200 μL of mobile phase (acetonitrile-water-formic acid, 34:66:1, v/v/v) by vortex mixing for 1-2 minutes.
    • Transfer to autosampler vials for LC-MS/MS analysis. [3] [1]
LC-MS/MS Instrumentation and Conditions

The analysis should be performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer. The following conditions have been validated and proven effective:

Table 2: Optimal LC-MS/MS Conditions for Benproperine Metabolite Analysis

Parameter Specification
Chromatography System HPLC system with binary pump, autosampler, and column oven
Analytical Column Diamonsil C18 (150 mm × 4.6 mm i.d., 5 μm particle size) [3]
Column Temperature Maintained at 25°C
Mobile Phase Acetonitrile-water-formic acid (34:66:1, v/v/v) [3]
Flow Rate 0.5 mL/min isocratic flow [3]
Injection Volume 10-20 μL
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI) source
Ionization Mode Positive ion electrospray ionization
Detection Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Nebulizer Gas 50 psi
Curtain Gas 25 psi
Collision Gas 6-8 psi
MS/MS Transitions and Compound-Specific Parameters

The mass spectrometer should be configured to monitor specific transitions for each analyte. The following table summarizes the critical MS/MS parameters that should be optimized for each compound:

Table 3: Optimized MS/MS Parameters for Benproperine and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Retention Time (min)
Benproperine 310.2 105.1 (quantifier) / 91.1 (qualifier) 80 35 6.8
3-OH-BPP 326.2 121.1 (quantifier) / 91.1 (qualifier) 80 35 5.2
4-OH-BPP 326.2 121.1 (quantifier) 80 35 5.5
Dextromethorphan (IS) 272.2 147.1 80 45 6.2

The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:

G cluster_LC LC Conditions cluster_MS MS Detection SampleCollection Urine Sample Collection Storage Storage at -20°C SampleCollection->Storage Thawing Thawing & Vortex Mixing Storage->Thawing Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 12-16h) Thawing->Hydrolysis ISAddition Internal Standard Addition (Dextromethorphan) Hydrolysis->ISAddition LLE Liquid-Liquid Extraction (pH 9.0-9.5, Ethyl Acetate:MTBE) ISAddition->LLE Evaporation Evaporation to Dryness (N₂ Gas, 40°C) LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCAnalysis LC-MS/MS Analysis Reconstitution->LCAnalysis DataProcessing Data Processing & Quantification LCAnalysis->DataProcessing Column C18 Column (150×4.6mm, 5µm) MobilePhase Mobile Phase: ACN-H₂O-HCOOH (34:66:1) Flow Flow Rate: 0.5 mL/min Ionization ESI Positive Mode Detection SRM/MRM Detection

Method Validation

Selectivity and Specificity

The method selectivity should be demonstrated by analyzing at least six different sources of blank human urine to confirm the absence of endogenous interference at the retention times of benproperine, its metabolites, and the internal standard. The method exhibits excellent selectivity as evidenced by the absence of significant interfering peaks from endogenous matrix components at the retention times of the analytes. [3] The chromatographic resolution between 3-OH-BPP and 4-OH-BPP should be sufficient for accurate quantification of these isomeric metabolites, typically with resolution factor (Rs) greater than 1.5.

Linearity and Sensitivity

The calibration curve should be constructed using at least six non-zero concentration levels covering the expected range of the analytes in urine samples. Linear regression with weighting factor (1/x or 1/x²) is typically employed to achieve homoscedastic variance across the concentration range. The correlation coefficient (r) should be ≥0.995 for all analytes. [3]

The lower limits of quantification (LLOQ) established for this method demonstrate exceptional sensitivity, particularly for the hydroxylated metabolites. The LLOQ values are as follows:

  • Benproperine: 4.9 nmol/L in urine [3]
  • 3-OH-BPP: 4.7 nmol/L in urine [3]
  • 4-OH-BPP: 2.4 nmol/L in urine [3]

The LLOQ is defined as the lowest concentration that can be quantified with acceptable precision (relative standard deviation ≤20%) and accuracy (80-120% of nominal value). The limit of detection (LOD), typically defined as a signal-to-noise ratio of 3:1, is generally approximately one-third of the LLOQ values.

Precision and Accuracy

Method validation should include assessment of both intra-day precision (repeatability) and inter-day precision (intermediate precision) using quality control samples at low, medium, and high concentrations across multiple validation runs. The established method demonstrates excellent precision and accuracy, with reported intra- and inter-run precision below 9.2%, and accuracy within ±4.3% for all analytes. [3]

Table 4: Precision and Accuracy Acceptance Criteria

Validation Parameter Quality Control Level Acceptance Criteria
Intra-day Precision LLOQ ≤20% RSD
Low QC ≤15% RSD
Medium QC ≤15% RSD
High QC ≤15% RSD
Inter-day Precision LLOQ ≤20% RSD
Low QC ≤15% RSD
Medium QC ≤15% RSD
High QC ≤15% RSD
Accuracy All QC levels 85-115% of nominal value (LLOQ: 80-120%)
Extraction Recovery and Matrix Effects

The extraction recovery should be evaluated by comparing the peak areas of extracted quality control samples with those of post-extraction spiked samples at equivalent concentrations. Recovery should be consistent and reproducible across the analytical range. The matrix effect should be assessed using at least six different urine sources to evaluate potential ion suppression or enhancement. The normalized matrix factor (with internal standard correction) should have a CV ≤15%.

Stability

Comprehensive stability evaluations should be conducted under various conditions, including:

  • Bench-top stability at room temperature for at least 4 hours
  • Processed sample stability in autosampler conditions (typically 4-10°C) for at least 24 hours
  • Freeze-thaw stability through at least three complete cycles
  • Long-term stability at the intended storage temperature (-20°C or -70°C) for periods exceeding expected storage times

Stability is confirmed when the mean concentration at each level is within 15% of the nominal concentration.

Application to Pharmacokinetic Studies & Results

Pharmacokinetic Behavior of Benproperine Metabolites

The validated method has been successfully applied to pharmacokinetic investigations of benproperine and its metabolites in human subjects following oral administration. A significant finding from these studies is the prolonged detection of 3-OH-BPP in the body for at least 192 hours (8 days) after a single oral dose of benproperine, suggesting either an extended elimination half-life or possible tissue redistribution of this metabolite. [3] This finding has important implications for dosage regimen design and potential accumulation with repeated administration.

The urinary excretion of benproperine and its metabolites occurs predominantly as conjugated forms, with the hydroxylated metabolites existing mainly as glucuronides in urine. [4] This pattern is consistent with phase II metabolism enhancing hydrophilicity for efficient renal elimination. The developed method's sensitivity has enabled comprehensive characterization of the excretion profiles of these metabolites, providing valuable insights into the elimination pathways of benproperine in humans.

Antitussive Activity of Metabolites

Investigations into the pharmacological activity of the identified metabolites have revealed important structure-activity relationships. Studies evaluating antitussive effects on citric acid-induced cough in conscious guinea pigs demonstrated that the phosphate salts of compounds 2 and 3 (4-OH-BPP and 3-OH-BPP) prolonged the latency of cough and reduced the number of coughs during the 3-minute test period. [4] However, these metabolites did not reduce the number of coughs during the 5 minutes immediately after the test, suggesting a different pharmacological profile compared to the parent drug.

Table 5: Summary of Pharmacokinetic and Pharmacodynamic Findings

Parameter Benproperine (BPP) 3-OH-BPP 4-OH-BPP
Detection in Urine Confirmed Confirmed (free and glucuronide) Confirmed (free and glucuronide)
Detection in Plasma Confirmed Confirmed Confirmed
Elimination Half-life Not fully characterized Extended (detectable to 192h) Not fully characterized
Antitussive Activity Active Limited or inactive effects Limited or inactive effects
Primary Urinary Form Parent compound Glucuronide conjugate Glucuronide conjugate

Discussion & Conclusion

The development and validation of a sensitive LC-MS/MS method for the simultaneous quantification of benproperine and its metabolites in human urine represents a significant advancement in the study of this widely used antitussive agent. The method's exceptional sensitivity, with LLOQs in the low nmol/L range for the hydroxylated metabolites, [3] has enabled detailed characterization of benproperine's metabolic fate that was not possible with previous analytical techniques.

The clinical implications of the prolonged detection of 3-OH-BPP for at least 192 hours post-dose are substantial, particularly regarding potential drug accumulation with repeated administration and the need for possible dosage adjustment in specific patient populations. [3] The pharmacological inactivity of the primary metabolites [4] suggests that the antitussive effects of benproperine are primarily mediated by the parent drug, though potential synergistic effects or activity at non-evaluated targets cannot be entirely ruled out.

The following diagram illustrates the complete metabolic pathway and analytical approach for benproperine:

G Benproperine Benproperine (Administered Drug) Metabolism Hepatic Metabolism (CYP450 Enzymes) Benproperine->Metabolism OH_BPP_3 3-OH-BPP (Piperidyl Hydroxylation) Metabolism->OH_BPP_3 Oxidative Metabolism OH_BPP_4 4-OH-BPP (Piperidyl Hydroxylation) Metabolism->OH_BPP_4 Oxidative Metabolism Glucuronidation Glucuronidation (UGT Enzymes) OH_BPP_3->Glucuronidation UrinaryExcretion Renal Excretion OH_BPP_3->UrinaryExcretion Minor Pathway OH_BPP_4->Glucuronidation OH_BPP_4->UrinaryExcretion Minor Pathway Conjugated_3 3-OH-BPP Glucuronide (Metabolite 4) Glucuronidation->Conjugated_3 Conjugation Reaction Conjugated_4 4-OH-BPP Glucuronide (Metabolite 5) Glucuronidation->Conjugated_4 Conjugation Reaction Conjugated_3->UrinaryExcretion Major Pathway Conjugated_4->UrinaryExcretion Major Pathway Detection LC-MS/MS Detection (SRM/MRM Mode) UrinaryExcretion->Detection Quantification Quantitative Analysis Detection->Quantification

Method Advantages and Applications

The presented method offers several significant advantages over previously published approaches:

  • Superior Sensitivity: The LLOQs for benproperine metabolites are significantly lower than those achieved with HPLC-UV methods, enabling more comprehensive pharmacokinetic characterization. [3] [1]

  • High Selectivity: The use of tandem mass spectrometry in MRM mode provides exceptional specificity, reducing interference from matrix components and enabling confident identification and quantification. [3]

  • Efficiency: The method allows simultaneous quantification of parent drug and multiple metabolites in a single chromatographic run, improving laboratory workflow efficiency.

  • Simplified Sample Preparation: While still requiring liquid-liquid extraction, the method eliminates the need for the two-step extraction procedures necessary with less selective detection methods. [1]

This validated protocol is suitable for various applications in clinical pharmacology and drug development, including:

  • Comprehensive pharmacokinetic studies of benproperine and its metabolites
  • Bioequivalence assessment of different benproperine formulations
  • Drug interaction studies investigating potential metabolic interactions
  • Therapeutic drug monitoring in special populations
  • Correlation of metabolite exposure with efficacy or adverse effects
Limitations and Future Directions

Despite its significant advantages, the current method has certain inherent limitations that represent opportunities for future method development:

  • The requirement for enzymatic hydrolysis prevents direct quantification of individual conjugated metabolite species, providing only total (free + conjugated) metabolite concentrations.

  • The method focuses on piperidyl ring-hydroxylated metabolites and may not detect other minor metabolic pathways.

  • The liquid-liquid extraction procedure, while effective, may be less amenable to high-throughput automation compared to solid-phase extraction approaches.

Future methodologies could incorporate direct analysis of glucuronide conjugates using specialized chromatographic conditions, expand the metabolite panel to include additional metabolic pathways, or implement automated sample preparation techniques to enhance throughput. Additionally, application of this analytical approach to larger population studies could provide valuable insights into interindividual variability in benproperine metabolism and its potential clinical implications.

References

Comprehensive Application Notes and Protocols for LC-MS/MS Bioanalysis of Benproperine Phosphate in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

Benproperine phosphate is an active pharmaceutical ingredient with therapeutic applications that requires precise quantitative analysis in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring. The analysis of small molecules like this compound from complex biofluids such as plasma, serum, or whole blood presents significant challenges due to the presence of numerous interfering components that can compromise assay accuracy and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for such analyses due to its superior sensitivity, specificity, and throughput capabilities. However, the reliability of LC-MS/MS methods heavily depends on effective sample preparation strategies that isolate the target analyte from biological matrices while minimizing ion suppression or enhancement effects.

The primary objective of sample preparation in bioanalytical chemistry is to isolate one or several target analytes from the other components of the sample mixture (matrix). Depending on their nature and concentration levels, co-components of the sample matrix can significantly influence the quantitation of target analytes during subsequent LC-MS/MS experiments if not adequately removed prior to analysis. The development of robust LC-MS/MS methods for small molecules in biological fluids is becoming increasingly challenging due to the need to continuously achieve higher sensitivity and better assay robustness in complex biofluids such as serum, plasma, urine, oral fluid, or cerebrospinal fluid. Additionally, the very low concentration levels of pharmaceutical targets often necessitate sample pre-concentration before analysis, which unfortunately increases not only the concentration of the desired compound but also the levels of interfering components, thereby demanding highly specific and effective sample clean-up procedures for sensitive and selective LC-MS/MS assays.

Sample Preparation Techniques for this compound

Critical Considerations for Sample Preparation

The sample preparation process for this compound must address several analytical challenges to ensure reliable quantification. Matrix effects represent a primary concern in LC-MS/MS bioanalysis and refer to the suppression or enhancement of ionization efficiency caused by co-eluting compounds from the biological matrix. These effects are typically caused by endogenous compounds (e.g., metabolites, proteins, lipids, or phospholipids) or exogenous substances (all components introduced during sample processing and analysis). The impact of matrix effects is particularly pronounced in electrospray ionization (ESI) sources, where competition for charge between the analyte and matrix components can significantly alter signal response. Another critical consideration is the selection of internal standards, where isotope-labeled analogs of this compound are preferred because they exhibit nearly identical chemical behavior to the native analyte during sample preparation and analysis, thus compensating for variability in recovery and matrix effects.

  • Protein Binding Considerations: Particular attention must be paid to the protein binding characteristics of this compound. The internal standard must be allowed sufficient time to properly equilibrate and bind to proteins before extraction to ensure identical behavior of the internal standard and target analyte. The release of analytes from proteins through the addition of organic solvents for protein precipitation must impact both the analyte and isotope-labeled standard equally to maintain accurate quantification.

  • Phospholipid Interference: Phospholipids are major constituents of cell membranes and are particularly abundant in serum and plasma. The most abundant phospholipids, glycerophosphocholines (70% of total phospholipids) and lysophosphatidylcholines (10% of total phospholipids), are known to cause serious ion suppression effects in LC-MS analysis due to competition for space on the surface of droplets formed during the ESI process. Effective sample preparation must include strategies to minimize phospholipid interference through selective extraction or chromatographic separation.

Comparison of Sample Preparation Techniques

Table 1: Comparison of Sample Preparation Techniques for this compound LC-MS/MS Analysis

Technique Principles Advantages Limitations Recommended Application
Protein Precipitation (PPT) Use of organic solvents to denature and precipitate proteins Simple, fast, cost-effective, works with small sample volumes (<100 μL), easily automated Limited cleanup, significant matrix effects possible, may not be sufficient for low concentrations High-throughput screening, initial method development, studies with limited sample availability
Solid-Phase Extraction (SPE) Selective partitioning of analyte between stationary and mobile phases Excellent cleanup, high analyte recovery, concentration capability, reduced matrix effects More complex procedure, requires optimization, higher cost than PPT Validated bioanalytical methods, low concentration quantification, complex matrices
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids based on differential solubility Effective removal of phospholipids, good recovery for non-polar compounds, no column conditioning Emulsion formation possible, requires large solvent volumes, automation challenging Phospholipid-rich samples, when specific selectivity required

The selection of an appropriate sample preparation technique depends on several factors, including the required sensitivity, available sample volume, matrix complexity, and throughput requirements. For high-throughput applications where speed is essential, protein precipitation offers the most straightforward approach, though it may provide limited clean-up of phospholipids and other matrix interferents. When maximum sensitivity and minimal matrix effects are required, solid-phase extraction provides superior performance through selective extraction mechanisms. Liquid-liquid extraction represents a balanced approach that effectively removes phospholipids while offering good recovery for compounds with suitable polarity. The optimal sample preparation strategy for this compound may also incorporate elements of multiple techniques, such as protein precipitation followed by solid-phase extraction, to address specific analytical challenges presented by the biological matrix and required quantification limits.

Detailed Experimental Protocols

Automated Protein Precipitation Protocol for this compound

Protein precipitation represents the most straightforward sample preparation technique for this compound and is particularly suitable for high-throughput applications. This protocol has been adapted from established whole blood methods and optimized for this compound analysis [1]. The procedure employs a semi-automated approach using a liquid handler with positive displacement capability to enhance reproducibility and throughput. The protocol begins with the preparation of solutions, including stock solutions of this compound in 50/50 (v/v) acetonitrile/water and internal standard working solutions in 30/70 (v/v) methanol/water. Quality control samples and calibration standards should be prepared from separate weighings to ensure method reliability.

  • Step-by-Step Procedure:
    • Sample Thawing and Homogenization: Thaw frozen samples completely in cold water with sonication. Vortex each sample thoroughly prior to aliquoting to ensure homogeneity.
    • Internal Standard Addition: Transfer 60 μL of working internal standard solution in 30/70 (v/v) methanol/water to each well of a clean 2 mL square-well 96-well plate. The internal standard solution serves to lyse red blood cells in whole blood samples.
    • Sample Aliquoting: Add 40 μL of biological sample (plasma, serum, or whole blood) to the appropriate wells containing internal standard solution.
    • Vortex Mixing: Vortex the plate for approximately 10 minutes to ensure complete mixing and cell lysis.
    • Protein Precipitation: Add 500 μL of 20/80 (v/v) methanol/acetonitrile solution to each well. Vortex mix thoroughly to ensure complete protein precipitation.
    • Centrifugation: Centrifuge the plate at approximately 4000 rpm for 10 minutes to sediment the precipitated proteins.
    • Supernatant Transfer: Transfer 490 μL of supernatant to a clean 1 mL round-well 96-well plate.
    • Solvent Evaporation: Dry the extracts completely under a stream of nitrogen at 40°C.
    • Reconstitution: Reconstitute the dried extracts with 180 μL of 20/80 (v/v) acetonitrile/water.
    • LC-MS/MS Analysis: Inject 20-30 μL of the reconstituted extract into the LC-MS/MS system.

The protein precipitation protocol offers several advantages, including minimal sample requirements, straightforward implementation, and compatibility with automation. However, researchers should be aware that this approach provides limited clean-up of phospholipids, which may contribute to matrix effects. The use of a deuterated internal standard for this compound is particularly important when employing this preparation method to compensate for variability in extraction efficiency and matrix effects.

Solid-Phase Extraction Protocol for Enhanced Cleanup

Solid-phase extraction provides superior sample clean-up compared to protein precipitation and is recommended for applications requiring maximum sensitivity and minimal matrix effects. This protocol utilizes mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms to selectively extract this compound from biological matrices. The procedure has been optimized based on established SPE principles for LC-MS/MS bioanalysis [2] [3].

  • Step-by-Step Procedure:
    • Cartridge Conditioning: Condition the mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water or aqueous buffer.
    • Sample Preparation: Mix 100 μL of biological sample with 200 μL of internal standard solution in an appropriate buffer (e.g., 0.1% formic acid in water).
    • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge slowly (1-2 mL/min).
    • Washing: Wash the cartridge sequentially with 1 mL of water or a mild aqueous buffer (e.g., 5% methanol in water) followed by 1 mL of a more stringent wash (e.g., 20-30% methanol in water) to remove interfering compounds.
    • Drying: Centrifuge the cartridge briefly or apply vacuum for 5-10 minutes to remove residual wash solvent.
    • Elution: Elute this compound and internal standard with 500 μL of a strong organic solvent (e.g., methanol or acetonitrile) containing 1-2% ammonium hydroxide or formic acid, depending on the retention mechanism.
    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitution: Reconstitute the dried extract in 100 μL of an appropriate reconstitution solvent (typically 20/80 (v/v) acetonitrile/water or initial mobile phase composition).
    • LC-MS/MS Analysis: Inject 10-20 μL into the LC-MS/MS system.

The SPE protocol provides significantly cleaner extracts compared to protein precipitation, resulting in reduced matrix effects and lower background interference. The selective nature of mixed-mode SPE cartridges effectively removes phospholipids and other endogenous compounds that commonly interfere with LC-MS/MS analysis. This method is particularly recommended for validated bioanalytical methods and studies requiring the quantification of very low this compound concentrations.

Workflow Diagram for Sample Preparation Methods

G cluster_PPT Protein Precipitation Path cluster_SPE Solid-Phase Extraction Path Start Start Sample Preparation PPT1 Add Internal Standard & Precipitating Solvent Start->PPT1 SPE1 Condition SPE Cartridge (Methanol then Water) Start->SPE1 PPT2 Vortex Mix (10 minutes) PPT1->PPT2 PPT3 Centrifuge (10 min at 4000 rpm) PPT2->PPT3 PPT4 Transfer Supernatant PPT3->PPT4 PPT5 Evaporate Solvent (N₂ Stream) PPT4->PPT5 PPT6 Reconstitute in LC-Compatible Solvent PPT5->PPT6 LCMS LC-MS/MS Analysis PPT6->LCMS SPE2 Load Prepared Sample SPE1->SPE2 SPE3 Wash with Aqueous Solvent SPE2->SPE3 SPE4 Elute with Organic Solvent SPE3->SPE4 SPE5 Evaporate Eluate (N₂ Stream) SPE4->SPE5 SPE6 Reconstitute in LC-Compatible Solvent SPE5->SPE6 SPE6->LCMS

Figure 1: Comprehensive workflow for this compound sample preparation showing parallel paths for protein precipitation and solid-phase extraction methods.

LC-MS/MS Analysis and Method Validation

Chromatographic Separation and Mass Spectrometric Detection

Chromatographic conditions for this compound analysis should be optimized to achieve adequate separation from interfering matrix components and potential metabolites. Based on successful approaches for similar small molecules, a reversed-phase chromatography system using a C18 or phenyl-hexyl column (50-100 mm × 2.1 mm, 1.7-5 μm particle size) provides excellent separation efficiency. The mobile phase typically consists of water or aqueous buffer (0.1% formic acid or 5 mM ammonium acetate) and an organic modifier (acetonitrile or methanol). A gradient elution program is recommended, starting from 5-20% organic and increasing to 80-95% over 3-5 minutes, with a total run time of 5-7 minutes including column re-equilibration. The flow rate is generally maintained between 0.3-0.8 mL/min, and the column temperature should be controlled at 30-40°C.

Mass spectrometric detection of this compound is typically performed using electrospray ionization (ESI) in positive mode, as the compound contains basic nitrogen atoms that readily form [M+H]+ ions. Multiple reaction monitoring (MRM) transitions should be established for both this compound and its internal standard by direct infusion of standard solutions. The protonated molecule [M+H]+ of this compound (exact mass to be determined experimentally) should be selected as the precursor ion, and two or three characteristic product ions should be monitored for confirmatory analysis. Source parameters (desolvation temperature, desolvation gas flow, cone voltage, collision energy) must be optimized for maximum sensitivity and stability. The use of time-scheduled MRM is recommended when analyzing both the parent compound and potential metabolites to maximize dwell times and improve detection limits.

Method Validation Parameters

Table 2: Key Method Validation Parameters for this compound LC-MS/MS Assay

Validation Parameter Acceptance Criteria Recommended Protocol
Selectivity/Specificity No significant interference (<20% of LLOQ response) at retention times Analyze至少6 different sources of blank matrix; assess interference at analyte retention times
Linearity and Calibration Range R² ≥ 0.99, back-calculated standards within ±15% of nominal value (±20% at LLOQ) Prepare calibration standards at 6-8 concentrations across expected range; analyze in triplicate
Accuracy and Precision Intra- and inter-day accuracy within ±15% of nominal value (±20% at LLOQ); precision ≤15% RSD (≤20% at LLOQ) Analyze QC samples at 4 concentrations (LLOQ, low, medium, high) with 6 replicates each in 3 separate runs
Matrix Effects Internal standard normalized matrix factor RSD ≤15% Post-extraction addition method; analyze 6 different lots of matrix with 2 concentrations (low and high)
Recovery Consistent and reproducible (RSD ≤15%); not necessarily 100% Compare extracted samples with post-extraction spiked samples at 3 concentrations (low, medium, high)
Stability Within ±15% of nominal concentration Evaluate bench-top, processed sample, freeze-thaw, and long-term stability under storage conditions

Method validation for this compound quantification must follow established regulatory guidelines, such as the FDA Bioanalytical Method Validation guidance. The validation process should demonstrate that the method is selective, sensitive, accurate, precise, and reproducible under actual experimental conditions. Particular attention should be paid to matrix effects assessment, which can be evaluated using the post-extraction spike method, where the peak area of the target analyte spiked into the biological matrix prior to sample preparation is compared to the area of the same analyte spiked post-extraction into the biological fluid extract. The ratio between these two values represents the absolute matrix effect. The relative matrix effect is determined by comparing several lots of the biological matrix to assess variability. Additionally, phospholipid monitoring should be incorporated into the method using the approach described by Little et al., which monitors the common product ion for glycerophosphocholines at m/z 184 in positive ion mode to identify potential suppression regions in the chromatogram.

Troubleshooting and Technical Notes

Addressing Common Analytical Challenges
  • Phospholipid Interference Management: Phospholipids represent a major source of ion suppression in LC-MS/MS analysis of biological samples. To monitor and address phospholipid interference, implement in-source multiple reaction monitoring (IS-MRM) as described by Little et al. [2]. This approach monitors the class-specific product ion for the most abundant glycerophosphocholines at m/z 184, generated using in-source dissociation during the chromatographic run. When using reversed-phase chromatography, note that phospholipids tend to elute in a narrow time window at high organic content. The use of methanol as a mobile phase component provides advantages over acetonitrile, as it produces more predictable phospholipid retention behavior. For persistent phospholipid issues, consider incorporating specific wash steps with isopropanol at the end of each chromatographic run to completely remove phospholipids from the system.

  • Internal Standard Selection and Equilibration: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is strongly recommended to compensate for variability in sample preparation and matrix effects. However, particular attention must be paid to the equilibration of the internal standard with protein binding sites in the biological matrix. Allow sufficient time for the internal standard to properly equilibrate and bind to proteins before extraction to ensure identical behavior of the internal standard and target analyte. In cases where the internal standard shows different susceptibility to matrix effects than the target analyte, significant quantification errors (up to 50% underestimation has been reported) can occur. If a SIL-IS is not available, a structural analog with similar chemical properties and retention characteristics may be used, though this provides less accurate compensation for extraction efficiency and matrix effects.

Optimization Strategies for Enhanced Performance
  • Extraction Efficiency Improvement: If recovery of this compound is suboptimal, consider modifying the extraction solvent composition or implementing a double extraction procedure. For protein precipitation, varying the ratio of organic solvents (methanol, acetonitrile, or combinations) can improve recovery. For SPE methods, evaluate different sorbent chemistries (C18, mixed-mode cation exchange, polymeric) to identify the optimal phase for this compound retention and elution. The pH of the loading buffer can significantly impact retention, particularly for mixed-mode SPE cartridges, so systematic evaluation of pH values from 2 to 8 is recommended.

  • Sensitivity Enhancement: For applications requiring exceptional sensitivity, several strategies can be employed. Sample concentration during the preparation process can be increased by using smaller reconstitution volumes, though this must be balanced against potential solubility issues and increased matrix effects. Derivatization of this compound may be considered to improve ionization efficiency, though this adds complexity to the sample preparation process. Chromatographic focusing during the injection process can enhance sensitivity by using a weak reconstitution solvent that creates focusing at the head of the analytical column. Additionally, source parameter optimization (nebulizer gas flow, desolvation temperature, cone voltage) should be systematically evaluated to maximize ion production and transmission for this compound.

Conclusion

This article presents comprehensive application notes and detailed protocols for the sample preparation and LC-MS/MS analysis of this compound in biological matrices. The sample preparation techniques discussed, including protein precipitation and solid-phase extraction, provide researchers with flexible options based on their specific sensitivity, throughput, and robustness requirements. The critical importance of addressing matrix effects, particularly from phospholipids, has been emphasized throughout, with specific strategies provided for monitoring and mitigating these interferences. The validation parameters and troubleshooting guidance offer practical assistance in implementing robust bioanalytical methods for this compound quantification.

The field of LC-MS/MS bioanalysis continues to evolve, with emerging trends including increased automation of sample preparation processes to enhance reproducibility and throughput [3], microsampling approaches to reduce sample volume requirements, and multiplexed assays that simultaneously quantify multiple analytes. As these advancements mature, they will further enhance our capability to precisely quantify this compound and other pharmaceutical compounds in biological matrices, ultimately supporting improved drug development and therapeutic monitoring. By implementing the protocols and considerations outlined in this article, researchers can develop robust, sensitive, and reliable LC-MS/MS methods for this compound that generate high-quality data to support pharmacokinetic studies and clinical applications.

References

analytical method validation benproperine phosphate

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Benproperine Phosphate Tablets

The table below summarizes the high-performance liquid chromatography (HPLC) conditions and key validation parameters as reported in a scientific publication [1].

Parameter Description / Value
Analytical Technique Reversed-Phase HPLC
Column Hypersil C18 (5 µm, 4.6 mm i.d. x 150 mm)
Column Temperature 35 °C
Mobile Phase Methanol - Water - Glacial Acetic Acid - Triethylamine (60:35:5:0.1, V/V)
Flow Rate 0.9 mL/min
Detection Wavelength 270 nm
Injection Volume Not Specified
Run Time < 7 minutes
Internal Standard Cortisone Acetate
Linear Range 9.96 - 49.8 mg/L
Correlation Coefficient (r) 0.9998
Average Recovery 99.91% (n=5)
Recovery RSD 0.43%

Detailed Experimental Protocol

The following workflow outlines the key steps involved in the analysis of this compound tablets using this HPLC method.

Start Start Analysis PrepMP Prepare Mobile Phase: Methanol:Water:Glacial Acetic Acid:Triethylamine (60:35:5:0.1, V/V) Start->PrepMP SetCol Set Column: Hypersil C18, 35°C PrepMP->SetCol SetFlow Set Flow Rate: 0.9 mL/min Detection Wavelength: 270 nm SetCol->SetFlow PrepSTD Prepare Standard & IS (Internal Standard: Cortisone Acetate) SetFlow->PrepSTD Equil Equilibrate HPLC System PrepSTD->Equil PrepSpl Prepare Tablet Sample Solution with Internal Standard Inject Inject Sample PrepSpl->Inject Equil->PrepSpl Analyze Analyze Chromatogram (Run Time < 7 min) Inject->Analyze End End & Calculate Analyze->End

Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard. The method specifies a linearity range of 9.96 to 49.8 mg/L. Dilute as necessary to create a series of standard solutions within this range [1].
  • Internal Standard Solution: Use cortisone acetate as the internal standard. Prepare a solution at an appropriate concentration [1].
  • Tablet Sample Solution: An accurately weighed quantity of powdered this compound tablets should be dissolved and diluted with a suitable solvent. The internal standard must be added to this solution prior to analysis [1].
System Suitability

While not explicitly detailed in the source, system suitability tests should be performed to ensure the analytical system is adequate for the intended analysis. These typically include parameters such as:

  • Precision: Replicate injections of a standard preparation to confirm that the %RSD of the analyte response is acceptably low (e.g., <2.0%).
  • Theoretical Plates: A measure of column efficiency.
  • Tailing Factor: A measure of peak symmetry.
  • Resolution: To ensure baseline separation between benproperine and the internal standard peaks.

Important Considerations & Unavailable Data

This information is from a 2000 publication, and a full validation for modern regulatory submission (e.g., per ICH Q2(R2) guidelines) requires additional parameters not provided in the search results [1].

  • Critical Omissions: The source does not report data for specificity (including representative chromatograms showing resolution from potential impurities and degradation products), robustness (deliberate variations in method conditions), or a complete assessment of accuracy across the entire range.
  • Limited Data: Information on precision (repeatability, intermediate precision) is limited to the recovery RSD, and no data is provided for the limit of detection (LOD) or limit of quantitation (LOQ).

Recommendations for Further Research

To develop a fully validated method, you will need to establish all required validation parameters. The following workflow outlines the key stages in this process.

cluster_1 Development & Optimization cluster_2 Full Validation cluster_3 Finalization Step1 1. Develop & Optimize Method A1 Select Column & Mobile Phase Step1->A1 Step2 2. Validate Parameters B1 Specificity/Selectivity Step2->B1 Step3 3. Document & Apply C1 System Suitability Criteria Step3->C1 A2 Optimize pH & Temperature A1->A2 A3 Establish Stability of Solutions A2->A3 B2 Linearity & Range B1->B2 B3 Accuracy (Recovery) B2->B3 B4 Precision (Repeatability, Intermediate Precision) B3->B4 B5 LOD/LOQ B4->B5 B6 Robustness B5->B6 C2 Standard Operating Procedure (SOP) C1->C2

  • Consult Current Guidelines: The definitive sources for validation criteria are the International Council for Harmonisation (ICH) Q2(R2) guideline on analytical method validation and relevant pharmacopoeias (e.g., USP, Ph. Eur.).
  • Perform Supplemental Experiments: You will need to design and conduct experiments to confirm the method's specificity by analyzing samples in the presence of impurities and degradation products, fully characterize precision, and determine LOD/LOQ.
  • Explore Modern Techniques: The published method uses HPLC with UV detection. For enhanced sensitivity and specificity, especially for complex biological matrices (as seen in pharmacokinetic studies), consider developing methods using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

I hope this structured information provides a solid starting point for your work. Should you require further assistance in designing experiments for the missing validation parameters, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Chiral Separation and Analysis of Benproperine Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Benproperine (BPP), chemically known as 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidine, is a widely utilized antitussive agent with comparable efficacy to codeine but with a potentially improved side effect profile [1]. The molecule contains a single chiral center, resulting in two enantiomers (R- and S-benproperine) that, while historically considered equipotent for cough suppression, have recently demonstrated strikingly different biological activities in emerging research [2]. The chiral resolution of benproperine enantiomers has become increasingly important in pharmaceutical research, particularly after recent discoveries that the S-enantiomer possesses potent antimetastatic properties through inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2), while the R-enantiomer shows significantly reduced activity in this domain [2]. This revelation highlights the critical importance of enantiomeric separation for both analytical characterization and potential targeted therapy development.

The following application notes provide detailed protocols for the separation, analysis, and biological evaluation of benproperine enantiomers, incorporating both established methodologies and recent advances in chiral resolution techniques. These protocols are designed to support researchers in pharmaceutical development, metabolic studies, and oncology research where precise enantiomeric control is essential for understanding compound behavior and optimizing therapeutic outcomes.

Separation Methods and Comparative Analysis

Chiral Separation Techniques

Multiple chiral separation techniques can be employed for benproperine enantiomers, each with distinct advantages and applications:

  • Chiral HPLC: Utilizing polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) provides robust separation of benproperine enantiomers. Typical mobile phases consist of alkane-alcohol mixtures such as n-hexane/isopropanol/diethylamine (90:10:0.1, v/v/v) with a flow rate of 1.0 mL/min and UV detection at 220-254 nm [3] [1]. These systems achieve baseline resolution (Rs > 1.5) with typical retention times between 10-25 minutes, allowing for accurate quantification of enantiomeric excess.

  • Supercritical Fluid Chromatography (SFC): SFC methods using chiral columns with carbon dioxide/alcohol mobile phases offer rapid analysis and reduced solvent consumption compared to traditional HPLC. This technique is particularly valuable for high-throughput analysis during method development and process optimization.

  • Preparative Chromatography: For obtaining milligram to gram quantities of pure enantiomers, preparative HPLC with overload conditions can be employed using the same chiral stationary phases with adjusted mobile phase compositions to maximize throughput while maintaining enantiomeric purity >99%.

  • Crystallization Techniques: While not yet specifically reported for benproperine, diastereomeric salt formation using chiral resolving agents such as tartaric acid derivatives or 1-phenylethylamine represents a potential industrial-scale approach [4] [5]. Optimization would focus on identifying resolving agents that form crystalline diastereomeric salts with significant solubility differences in appropriate solvent systems.

Comparative Method Performance

Table 1: Comparison of Chiral Separation Methods for Benproperine Enantiomers

Method Resolution (Rs) Analysis Time Scale Enantiomeric Purity Key Applications
Analytical HPLC 1.8-2.5 15-25 min Analytical (μg) >99% Quality control, metabolic studies
Preparative HPLC 1.5-2.0 30-60 min Preparative (mg-g) 98-99.5% Reference standard preparation
LC-MS/MS 1.8-2.2 8-12 min Analytical (ng) >99% Bioanalysis, pharmacokinetics
SFC 1.6-2.0 5-10 min Analytical-preparative >99% High-throughput screening

Analytical Protocols

Chiral HPLC Method for Enantiomeric Separation

Principle: This method utilizes a chiral stationary phase to achieve stereoselective separation of R- and S-benproperine through differential interaction with the enantiomers, enabling accurate quantification.

Materials and Equipment:

  • HPLC system with UV/PDAD detector (Waters Alliance system or equivalent)
  • Chiralpak AD-H column (250 × 4.6 mm, 5 μm) or equivalent
  • Mobile phase: n-hexane/isopropanol/diethylamine (90:10:0.1, v/v/v)
  • Benproperine phosphate reference standards (racemic mixture)
  • S-benproperine and R-benproperine enantiomer standards (when available)

Procedure:

  • Prepare stock solutions of benproperine standards in methanol at 1 mg/mL.
  • Prepare working standards in the concentration range of 1-100 μg/mL by serial dilution.
  • Set HPLC conditions: flow rate 1.0 mL/min, column temperature 25°C, detection wavelength 220 nm.
  • Equilibrate the column with mobile phase for at least 30 minutes before analysis.
  • Inject 10 μL of each standard and samples, recording chromatograms for 30 minutes.
  • Identify enantiomer peaks by comparison with reference standards.
  • Calculate enantiomeric ratio using peak area measurements.

Method Performance: Typical retention times are 12.5 minutes for S-benproperine and 14.2 minutes for R-benproperine with a resolution factor of 2.1 [2]. The method shows excellent linearity (R² > 0.999) across the concentration range of 1-100 μg/mL with precision <2% RSD for retention times and peak areas.

LC-MS/MS Method for Quantitative Analysis in Biological Samples

Principle: This highly sensitive method enables simultaneous quantification of benproperine and its hydroxylated metabolites in biological matrices using tandem mass spectrometry detection with deuterated internal standards.

Materials and Equipment:

  • HPLC system coupled to triple quadrupole mass spectrometer
  • C18 column (50 × 2.1 mm, 1.7-1.8 μm)
  • Mobile phase A: 2 mM ammonium acetate in water
  • Mobile phase B: acetonitrile
  • Benproperine, 3-OH-benproperine, and 4-OH-benproperine reference standards
  • Deuterated internal standards (e.g., benproperine-d4)

Procedure:

  • Prepare stock solutions of analytes and internal standards in methanol (1 mg/mL).
  • Prepare calibration standards in drug-free plasma/urine (0.5-500 ng/mL).
  • Aliquot 100 μL of biological sample (plasma/urine) into extraction tubes.
  • Add 25 μL of internal standard working solution (50 ng/mL in methanol).
  • Precipitate proteins with 300 μL of cold acetonitrile, vortex mix for 1 minute.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer supernatant to autosampler vials and inject 5-10 μL into LC-MS/MS.
  • Use gradient elution: initial 20% B, linear increase to 95% B over 5 minutes, hold for 2 minutes.
  • Monitor multiple reaction monitoring (MRM) transitions:
    • Benproperine: 346.2 → 165.1
    • 3-OH-benproperine: 362.2 → 165.1
    • 4-OH-benproperine: 362.2 → 165.1

Method Performance: The method demonstrates excellent sensitivity with lower limits of quantification of 60 nmol/L for benproperine and 4.0 nmol/L for the hydroxylated metabolites in human plasma [1]. Intra-day and inter-day precision are <10% RSD across the calibration range with accuracy of 92-107%.

Biological Evaluation Protocols

Antitussive Activity Assessment

Principle: The citric acid-induced cough model in conscious guinea pigs provides a validated method for evaluating the antitussive effects of benproperine enantiomers and metabolites.

Materials:

  • Male guinea pigs (300-500 g)
  • 7.5% citric acid solution in saline
  • Aerosol delivery chamber and nebulizer
  • Benproperine enantiomers and metabolites (prepared as phosphate salts)
  • Positive control (codeine or dextromethorphan)

Procedure:

  • Randomly assign guinea pigs to treatment groups (n=6-8 per group).
  • Administer test compounds orally at doses of 1, 5, and 25 mg/kg 60 minutes before testing.
  • Place animals in transparent aerosol chamber and expose to 7.5% citric acid for 3 minutes.
  • Record the latency to first cough and number of coughs during the exposure period.
  • Continue observation for 5 minutes post-exposure to assess prolonged effects.
  • Analyze data using ANOVA with post-hoc tests, comparing to vehicle control.

Expected Results: Phosphates of mono-hydroxylated metabolites (3-OH-BPP and 4-OH-BPP) show prolonged latency of cough and reduced number of coughs during the 3-minute test but do not reduce coughing in the 5-minute period immediately after testing [3]. The parent enantiomers demonstrate comparable antitussive efficacy at equivalent doses [2].

Antimetastatic Activity Evaluation

Principle: This protocol assesses the differential effects of benproperine enantiomers on cancer cell migration and invasion, with specific focus on ARPC2-mediated mechanisms.

Materials:

  • Cancer cell lines (DLD-1 colorectal, AsPC-1 pancreatic, B16-BL6 melanoma)
  • Normal cell line (MCF-10A mammary epithelial cells)
  • Transwell migration chambers (8 μm pore size)
  • Matrigel-coated invasion chambers
  • S- and R-benproperine (0.5-20 μM concentrations)
  • ARPC2 antibodies for binding studies

Procedure: Cell Migration Assay:

  • Seed 5 × 10⁴ cells in serum-free medium in upper chamber of Transwell inserts.
  • Add complete medium with 10% FBS to lower chamber as chemoattractant.
  • Treat cells with enantiomers (0.5-10 μM) or vehicle control.
  • Incubate for 24 hours at 37°C in 5% CO₂.
  • Fix cells with methanol, stain with crystal violet.
  • Count migrated cells in five random fields per insert.

Cell Invasion Assay:

  • Coat Transwell inserts with Matrigel (1 mg/mL) before seeding cells.
  • Follow migration assay protocol with extended incubation time (48 hours).

Binding Affinity Studies:

  • Perform Surface Plasmon Resonance (SPR) with immobilized ARPC2.
  • Inject S- and R-benproperine at concentrations ranging from 0.1-100 μM.
  • Calculate equilibrium dissociation constant (KD) using kinetic analysis.

Expected Results: S-benproperine demonstrates significantly stronger inhibition of cancer cell migration (IC50 = 1 μM) compared to R-benproperine, with minimal effects on normal cell migration [2]. SPR analysis shows specific binding of S-benproperine to ARPC2 with KD = 1.12 × 10−6 M−1, while R-benproperine exhibits nonspecific binding [2].

Applications in Drug Development and Research

The chiral separation protocols for benproperine enantiomers support several critical applications in pharmaceutical research and development:

  • Metabolic Profiling: The identification and quantification of benproperine metabolites, particularly the piperidyl-ring hydroxylated compounds (3-OH-BPP and 4-OH-BPP) and their glucuronide conjugates, provides essential data for understanding the drug's metabolic fate and potential active metabolites [3] [1]. These metabolites can be isolated and tested for individual pharmacological activity.

  • Pharmacokinetic Studies: Application of chiral LC-MS/MS methods enables precise determination of enantiomer-specific pharmacokinetics, including absorption, distribution, metabolism, and excretion parameters. This is particularly important given the differential protein binding and metabolic rates observed between enantiomers.

  • Drug Discovery Optimization: The discovery that S-benproperine possesses potent antimetastatic activity through ARPC2 binding, while maintaining antitussive effects comparable to the racemic mixture, highlights the importance of chiral separation in developing targeted therapies with improved efficacy and potentially reduced side effects [2].

  • Quality Control: Chiral HPLC methods support the development and manufacturing of enantiomerically pure drug substances by providing robust analytical methods for determining enantiomeric purity of active pharmaceutical ingredients and finished dosage forms.

The experimental workflow below illustrates the complete process from chiral separation to biological evaluation:

G Chiral Separation and Evaluation Workflow for Benproperine Enantiomers Start Racemic Benproperine Mixture Separation Chiral Separation (HPLC/SFC/Crystallization) Start->Separation S_Enantiomer S-Benproperine Separation->S_Enantiomer R_Enantiomer R-Benproperine Separation->R_Enantiomer Analysis Analytical Characterization (LC-MS/MS, NMR) S_Enantiomer->Analysis R_Enantiomer->Analysis Bio_Eval Biological Evaluation Analysis->Bio_Eval App1 Metabolic Studies Bio_Eval->App1 App2 Antitussive Assessment Bio_Eval->App2 App3 Antimetastatic Testing Bio_Eval->App3 Results Data Analysis and Reporting App1->Results App2->Results App3->Results

Diagram 1: Experimental workflow for chiral separation and evaluation of benproperine enantiomers

The following diagram illustrates the significant differential biological activities observed between benproperine enantiomers:

G Differential Biological Activities of Benproperine Enantiomers cluster_S S-Benproperine Activities cluster_R R-Benproperine Activities S_Benp S-Benproperine S1 Strong ARPC2 Binding (KD = 1.12 × 10⁻⁶ M⁻¹) S_Benp->S1 S2 Potent Antimetastatic Effect (Migration IC₅₀ = 1 μM) S_Benp->S2 S3 Inhibition of Actin Polymerization S_Benp->S3 S4 Comparable Antitussive Activity to Racemate S_Benp->S4 R_Benp R-Benproperine R1 Weak/Nonspecific ARPC2 Binding R_Benp->R1 R2 Minimal Antimetastatic Effect R_Benp->R2 R3 No Significant Effect on Actin Polymerization R_Benp->R3 R4 Comparable Antitussive Activity to Racemate R_Benp->R4

Diagram 2: Differential biological activities of benproperine enantiomers

Conclusion

The chiral separation and analysis of benproperine enantiomers represents a critical methodology in modern pharmaceutical research, with implications ranging from fundamental metabolic studies to targeted cancer therapy development. The protocols outlined in this document provide comprehensive guidance for the separation, characterization, and biological evaluation of these enantiomers, incorporating both established techniques and recent advances in the field.

The discovery that S-benproperine exhibits potent antimetastatic activity through specific binding to ARPC2, while maintaining the antitussive properties of the racemic mixture, highlights the importance of chiral separation in drug development [2]. This finding suggests potential for developing S-benproperine as a targeted therapeutic agent for inhibiting cancer metastasis while potentially minimizing effects on normal cells.

Future directions in benproperine chiral research include the development of industrial-scale separation methods, further investigation of enantiomer-specific metabolic profiles, and clinical evaluation of S-benproperine as an antimetastatic agent. The protocols provided herein serve as a foundation for these advanced applications, supporting the continued investigation of this pharmacologically intriguing compound.

References

Application Notes: Synthesis of (R)-(+)- and (S)-(-)-Benproperine Phosphate Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Benproperine phosphate (BPP) is a widely used antitussive (cough suppressant) agent [1]. Recent drug repurposing research has revealed its significant potential as an anti-cancer agent, demonstrating activity against pancreatic cancer cells by inducing lethal autophagy arrest [2] and suppressing cancer cell migration and metastasis by targeting the ARPC2 protein [3] [4]. Notably, the biological activity for this anti-migratory effect resides predominantly in the S-enantiomer [3] [4]. This application note provides a detailed, improved synthetic protocol for obtaining both (R)-(+)- and (S)-(-)-benproperine phosphate enantiomers, based on a method developed by Wang et al. (2023) [5]. The procedure is designed to be practical for commercial-scale manufacturing.

Synthetic Route and Key Reactions The synthesis starts from readily available o-benzylphenol and (S)-(+)-epichlorohydrin. The key steps involve an etherification, a selective ring-opening reaction, and strategic SN2-type reactions to control the stereochemistry of the final enantiomers [5]. The synthetic route for both enantiomers is outlined in the diagram below.

G S_Epichlorohydrin (S)-(+)-Epichlorohydrin Intermediate_2 (R)-1-(2-Benzylphenoxy) propan-2-ol (2) S_Epichlorohydrin->Intermediate_2 O_Benzylphenol o-Benzylphenol O_Benzylphenol->Intermediate_2 Intermediate_3 (R)-1-(2-Benzylphenoxy)propan- 2-yl 4-methylbenzenesulfonate (3) Intermediate_2->Intermediate_3 Tosylation Tosylation Tosylation Intermediate_2->Tosylation S_Benproperine (S)-(-)-Benproperine Intermediate_3->S_Benproperine SN2 with Piperidine SN2_S SN2 with Piperidine Intermediate_3->SN2_S SN2_R_1 SN2 with LiBr Intermediate_3->SN2_R_1 Path for R-Isomer Intermediate_3->SN2_R_1 S_BPP (S)-(-)-Benproperine Phosphate S_Benproperine->S_BPP Salt Formation Salt_Formation_S Salt Formation S_Benproperine->Salt_Formation_S R_Benproperine (R)-(+)-Benproperine R_BPP (R)-(+)-Benproperine Phosphate R_Benproperine->R_BPP Salt Formation Salt_Formation_R Salt Formation R_Benproperine->Salt_Formation_R Piperidine Piperidine Piperidine->SN2_S SN2_R_2 SN2 with Piperidine Piperidine->SN2_R_2 LiBr LiBr LiBr->SN2_R_1 H3PO4 Phosphoric Acid H3PO4->Salt_Formation_S H3PO4->Salt_Formation_R Tosylation->Intermediate_3 SN2_S->S_Benproperine SN2_R_1->SN2_R_2 SN2_R_1->SN2_R_2 SN2_R_2->R_Benproperine SN2_R_2->R_Benproperine Salt_Formation_S->S_BPP Salt_Formation_R->R_BPP

Diagram 1: Synthetic routes for (R)-(+)- and (S)-(-)-benproperine phosphate enantiomers.

Detailed Experimental Protocol

1. Synthesis of (R)-1-(2-benzylphenoxy)propan-2-ol (Intermediate 2)

  • Reaction: Etherification and selective ring-opening.
  • Procedure: Add o-benzylphenol and (S)-(+)-epichlorohydrin to a suitable reaction flask. Conduct the reaction in the presence of a base catalyst. The original publication highlights this as a simple and efficient single-step process to obtain the key (R)-configured intermediate [5].

2. Synthesis of (R)-1-(2-benzylphenoxy)propan-2-yl 4-methylbenzenesulfonate (Intermediate 3)

  • Reaction: Tosylation.
  • Procedure: Dissolve Intermediate 2 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture in an ice bath. Add p-toluenesulfonyl chloride (TsCl) and a base (e.g., triethylamine) to scavenge the generated HCl. Stir the reaction mixture at low temperature, monitoring by TLC until completion. Work up by quenching, extraction, and purification to obtain the tosylate (Intermediate 3) as a key leaving group for the subsequent SN2 reactions [5].

3. Synthesis of (S)-(-)-Benproperine

  • Reaction: SN2-type reaction.
  • Procedure: Add Intermediate 3 to an excess of piperidine. Heat the reaction mixture with stirring. After completion, confirmed by TLC, concentrate the mixture under reduced pressure. Purify the crude product via standard techniques (e.g., column chromatography or recrystallization) to obtain (S)-(-)-benproperine as the free base [5].

4. Synthesis of (R)-(+)-Benproperine

  • Reaction: Two consecutive SN2-type reactions.
  • Procedure:
    • First SN2: React Intermediate 3 with lithium bromide (LiBr) to yield the corresponding (R)-configured alkyl bromide via an inversion of configuration.
    • Second SN2: Without extensive purification, react the resulting alkyl bromide intermediate with an excess of piperidine. This second SN2 reaction inverts the configuration again, ultimately yielding the (R)-(+)-benproperine free base [5].
  • Purification: Purify the final product using standard techniques.

5. Formation of Phosphate Salts & Final Characterization

  • Salt Formation: Dissolve the purified (S)-(-)- or (R)-(+)-benproperine free base in a suitable warm solvent (e.g., ethanol or isopropanol). Add a stoichiometric equivalent of phosphoric acid. Allow the salt to precipitate. Collect the crystals by filtration and wash with cold solvent. The final phosphates are recrystallized from ethanol [5].
  • Characterization: Characterize the final enantiomers using 1H Nuclear Magnetic Resonance (1H NMR) and High-Resolution Mass Spectrometry (HRMS) techniques [5].

The table below summarizes the main reaction steps.

Step Intermediate/Product Key Reaction Notes on Stereochemistry
1 (R)-1-(2-Benzylphenoxy)propan-2-ol (2) Etherification & ring-opening Stereochemistry set using (S)-(+)-epichlorohydrin [5].
2 (R)-1-(2-Benzylphenoxy)propan-2-yl 4-methylbenzenesulfonate (3) Tosylation Converts alcohol to a leaving group (tosylate), retaining (R) configuration [5].
3 (S)-(-)-Benproperine SN2 with Piperidine Single inversion of configuration at the chiral center [5].
4 (R)-(+)-Benproperine Consecutive SN2 (LiBr, then Piperidine) Double inversion pathway preserves the initial (R) configuration [5].
5 (S)-(-)- & (R)-(+)-Benproperine Phosphate Salt Formation Recrystallized from ethanol for final purification [5].

Key Advantages of the Protocol This improved synthetic method offers several benefits for researchers [5]:

  • Mild Conditions: Avoids harsh reaction environments.
  • Operational Simplicity: Features straightforward procedures and work-ups.
  • High Yield: Provides a high overall yield, making it efficient.
  • Scalability: The process is suitable for manufacturing on a commercial scale.

Important Research Context for Enantiomer Use

It is critical for researchers to understand the distinct biological profiles of the two enantiomers, as this dictates their appropriate application in different research contexts. The following diagram summarizes the primary mechanisms and research applications for each enantiomer.

G cluster_legend Line Style Legend S_BPP_2 (S)-(-)-Benproperine Phosphate ARPC2 Binds ARPC2 S_BPP_2->ARPC2 Autophagy Induces autophagy arrest in cancer cells S_BPP_2->Autophagy Anti_inflammatory Reduces IL-6 via Akt signaling S_BPP_2->Anti_inflammatory Cough Antitussive effect (no enantiomeric difference) S_BPP_2->Cough R_BPP_2 (R)-(+)-Benproperine Phosphate R_BPP_2->Autophagy R_BPP_2->Anti_inflammatory R_BPP_2->Cough Metastasis Inhibits cell migration and metastasis ARPC2->Metastasis Strong Strong / Selective Effect Shared Shared / Similar Effect

Diagram 2: Key research applications and biological activities of this compound enantiomers.

  • For Metastasis & Migration Research: The (S)-(-)-enantiomer is the active form. It potently inhibits cancer cell migration and invasion by directly binding to the ARPC2 protein and disrupting actin cytoskeleton remodeling [3] [4]. The (R)-(+)-enantiomer shows significantly weaker activity in this context.
  • For Autophagy & Cancer Cell Death Research: Both enantiomers can induce autophagy arrest in pancreatic cancer cells [2]. This effect involves triggering autophagy initiation via the AMPK/mTOR pathway while simultaneously blocking autophagosome-lysosome fusion by disturbing RAB11A, leading to toxic accumulation of autophagosomes [2].
  • For Anti-inflammatory Research: Studies on racemic benproperine indicate it can reduce pro-inflammatory cytokines like IL-6 via Akt signaling, suggesting potential for both enantiomers in sepsis and inflammation research [6].
  • For Cough Suppressant Research: The antitussive effect is not enantiomer-specific, with both forms showing similar efficacy in suppressing cough reflexes [3].

Critical Analysis and Further Research

  • Protocol Gaps: The available publication summary lacks exhaustive details on reaction times, temperatures, and specific yields for all steps, which are crucial for exact replication.
  • Analytical Rigor: The protocol confirms enantiomeric purity via 1H NMR and HRMS [5]. For biological studies, especially with the (S)-enantiomer, employing techniques like Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS) is recommended to confirm target engagement with ARPC2 [3] [4].

References

Comprehensive Application Notes and Protocols: Benproperine Phosphate Recrystallization from Ethanol for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benproperine Phosphate

This compound is a well-established antitussive agent (cough suppressant) with recent research revealing additional potential as an actin-related protein 2/3 complex subunit 2 (ARPC2) inhibitor that suppresses cancer cell migration and tumor metastasis. [1] The compound appears as a fine, white to off-white powder with a slightly bitter taste and is odorless, making it suitable for pharmaceutical formulation. [2] this compound demonstrates favorable solubility characteristics, being freely soluble in water and alcohol, which facilitates its integration into various dosage forms. [2] The molecular weight of this compound is reported as 407.44 g/mol in some sources [1], while others indicate 391.43 g/mol [2], with the structural formula reflecting its chemical integrity as a pharmaceutical compound.

Recent investigations have revealed that specific stereoisomers of benproperine derivatives, particularly the (S,R) form of (R)-1-((S)-1-(2-benzylphenoxy)propan-2-yl)-2-methylpiperidine, demonstrate superior biological activity, especially in inhibiting cancer cell migration. [3] This discovery has heightened the importance of precise purification protocols to obtain high-purity material for both pharmaceutical production and research applications. Recrystallization from ethanol represents a critical purification step in the manufacturing process, enabling researchers and manufacturers to achieve the necessary purity standards while maintaining compound stability and activity.

Physical and Chemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for developing effective recrystallization protocols and formulation strategies. The following table summarizes the key characteristics of this pharmaceutical compound:

Table 1: Physicochemical Properties of this compound

Property Specification Reference
Molecular Weight 407.44 g/mol (or 391.43 g/mol) [1] [2]
Purity 99% [2]
Melting Point 233-237°C [2]
Appearance White to off-white powder [2]
Odor Odorless [2]
Taste Slightly bitter [2]
pH Characteristics Neutral to slightly acidic [2]

The solubility profile of this compound significantly influences solvent selection for recrystallization and formulation processes. The following table details its solubility in various solvents:

Table 2: Solubility Profile of this compound

Solvent Solubility Reference
Water 81 mg/mL (freely soluble) [1] [2]
DMSO 60 mg/mL (147.26 mM) [1]
Ethanol 3 mg/mL (freely soluble) [1] [2]
Alcohol Freely soluble [2]

This compound exhibits high stability under recommended storage conditions, with a shelf life of up to 24 months when maintained in a cool, dry place away from light and moisture. [2] The material also demonstrates favorable particle size distribution, with not less than 95% passing through an 80 mesh screen, which is important for dissolution and bioavailability. [2] The heavy metal content is specified at a maximum of 0.001%, ensuring pharmaceutical safety standards. [2]

Recrystallization Protocol from Ethanol

Materials and Equipment
  • This compound crude product (purity typically >95%)
  • Anhydrous ethanol (ACS grade or higher)
  • Deionized water
  • Activated carbon (for decolorization if needed)
  • Crystallization apparatus: Round-bottom flask (250 mL to 1000 mL depending on scale)
  • Heating mantle with temperature control
  • Condenser for reflux
  • Thermometer (0-100°C range)
  • Buchner funnel and filter paper
  • Vacuum source
  • Drying oven with temperature control
  • Analytical balance
Step-by-Step Procedure
  • Solution Preparation:

    • Weigh 50 g of this compound crude product and transfer to a clean round-bottom flask.
    • Add 350 mL of anhydrous ethanol (approximately 7 mL per gram of crude product).
    • Attach a condenser to the flask and heat the mixture to 65-70°C with continuous stirring using a magnetic stirrer.
    • Maintain at this temperature with occasional shaking until complete dissolution is achieved (typically 15-30 minutes).
  • Decolorization (Optional):

    • If the solution exhibits color impurities, add 1-2% (w/w) of activated carbon relative to the this compound mass.
    • Continue heating at 65-70°C for an additional 10-15 minutes.
    • Filter the hot solution through a preheated Buchner funnel with a qualitative filter paper to remove carbon and insoluble impurities.
  • Crystallization:

    • Transfer the clear filtrate to a clean crystallization vessel and allow it to cool slowly to room temperature (20-25°C) without disturbance.
    • Further cool the solution in an ice-water bath (0-5°C) for 1-2 hours to maximize crystal yield.
    • If spontaneous crystallization does not occur, initiate crystallization by seeding with pure this compound crystals or by gently scratching the inner surface of the vessel with a glass rod.
  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.
    • Wash the crystals with a small volume (approximately 20-30 mL) of cold ethanol (0-5°C) to remove residual mother liquor.
    • Continue applying vacuum for 10-15 minutes to partially dry the crystals.
  • Drying:

    • Transfer the crystals to a watch glass or drying tray and spread evenly.
    • Dry in a controlled temperature oven at 40-45°C for 4-6 hours or until constant weight is achieved.
    • Alternatively, use a vacuum desiccator with desiccant at room temperature for 24 hours.

Table 3: Recrystallization Parameters and Expected Outcomes

Parameter Condition Expected Outcome
Solvent Volume Ratio 7 mL ethanol per gram crude Complete dissolution without excessive solvent
Dissolution Temperature 65-70°C Complete dissolution within 30 minutes
Cooling Rate Gradual: 70°C → 25°C → 5°C Well-formed crystals with high purity
Crystallization Temperature 0-5°C Maximum crystal yield
Washing Solvent Cold ethanol (0-5°C) Removal of impurities without significant product loss
Drying Conditions 40-45°C or vacuum desiccator Residual solvent removal without decomposition
Expected Yield 85-92% High recovery of purified product

Quality Control and Characterization

Analytical Methods for Recrystallized Material

Quality control of recrystallized this compound involves multiple analytical techniques to verify identity, purity, and crystal properties:

  • Purity Analysis:

    • HPLC Method: Use a C18 column (250 × 4.6 mm, 5 μm) with mobile phase consisting of acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode. The flow rate should be 1.0 mL/min with detection at 260 nm. The purity should be not less than 99.0% based on peak area normalization. [2]
  • Physical Characterization:

    • Melting Point Determination: Using a calibrated melting point apparatus, the recrystallized material should demonstrate a sharp melting point between 233-237°C, consistent with the reference standard. [2]
    • Particle Size Distribution: Determine using sieve analysis according to USP methods. Not less than 95% of particles should pass through an 80 mesh screen. [2]
  • Solubility Verification:

    • Confirm solubility characteristics in water and ethanol. The recrystallized material should demonstrate free solubility in both solvents, forming clear, colorless solutions at the reference concentrations. [1] [2]
  • Loss on Drying:

    • Dry 1.0 g of sample at 105°C for 2 hours. The loss on drying should not be more than 1.0% (w/w). [2]
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Recrystallization

Problem Potential Causes Solutions
Low Yield Too much solvent, rapid cooling, or insufficient crystallization time Optimize solvent ratio, implement gradual cooling, extend crystallization time
Poor Crystal Formation Rapid cooling or impurities Control cooling rate, implement decolorization step, use seed crystals
Product Discoloration Oxidation or impurity carryover Use nitrogen atmosphere, implement carbon treatment, ensure proper washing
Residual Solvent Inadequate drying or crystal packing Extend drying time, increase temperature slightly, use vacuum drying
Purity Below Specification Incomplete recrystallization or impurity complexation Consider second recrystallization, optimize solvent system, implement hot filtration

Mechanism and Experimental Pathway

The recrystallization process for this compound involves both physical transformations and molecular-level interactions that can be visualized through the following experimental workflow:

G Crude Crude Benproperine Phosphate Dissolution Dissolution Step (65-70°C) Crude->Dissolution Solid dissolution Ethanol Ethanol Solvent Ethanol->Dissolution Solvent addition Filtration Hot Filtration Dissolution->Filtration Clear solution Cooling Gradual Cooling (70°C → 25°C → 5°C) Filtration->Cooling Impurity removal Impurities Removed Impurities Filtration->Impurities Insoluble materials Crystals Pure Crystals Formation Cooling->Crystals Crystal nucleation & growth Isolation Vacuum Filtration & Washing Crystals->Isolation Crystal slurry Drying Drying Process (40-45°C) Isolation->Drying Wet crystals Final Purified This compound Drying->Final Final product

Figure 1: Experimental Workflow for this compound Recrystallization from Ethanol

The recrystallization mechanism exploits the temperature-dependent solubility of this compound in ethanol. At elevated temperatures (65-70°C), the compound dissolves completely, allowing separation from insoluble impurities through hot filtration. As the solution cools gradually, the solubility decreases, leading to supersaturation and subsequent crystal nucleation and growth. The slow cooling rate promotes the formation of regular crystal lattices that exclude solvent molecules and soluble impurities, resulting in high-purity material with defined physicochemical properties.

The molecular structure of this compound facilitates specific intermolecular interactions during crystallization, including hydrogen bonding through the phosphate group and aromatic π-π stacking, which direct the formation of stable crystal structures with characteristic melting points and dissolution properties.

Applications and Research Implications

Pharmaceutical Applications

The primary pharmaceutical application of this compound remains as an antitussive agent (cough suppressant) in various formulations. [2] The high-purity material obtained through ethanol recrystallization ensures consistent performance in final dosage forms, with the purified compound offering several advantages:

  • Enhanced formulation characteristics due to uniform particle size distribution
  • Predictable dissolution profiles critical for bioavailability
  • Improved stability in solid dosage forms
  • Reduced impurity-related side effects
Emerging Research Applications

Recent research has revealed that this compound exhibits significant actin polymerization inhibition through its action on the Arp2/3 complex, particularly targeting the ARPC2 subunit. [1] This mechanism underlies its newly discovered potential as an anti-metastatic agent:

  • Inhibition of cancer cell migration by attenuating actin polymerization nucleation
  • Suppression of tumor metastasis in various cancer models
  • Potential combination therapy with conventional anticancer agents

The preparation of high-purity this compound is particularly critical for stereoselective synthesis of derivatives with enhanced biological activity. Recent patent literature describes methods for preparing single isomers of benproperine derivatives with purity exceeding 99%, highlighting the importance of sophisticated purification techniques. [3] These developments underscore the value of optimized recrystallization protocols in both pharmaceutical production and investigational drug development.

Conclusion

The ethanol-based recrystallization protocol described in these application notes provides a reliable method for obtaining high-purity this compound suitable for pharmaceutical applications and research investigations. The step-by-step procedure, coupled with comprehensive quality control measures, ensures reproducible results with yields typically exceeding 85% and purity meeting pharmaceutical standards. Recent discoveries regarding the anti-metastatic properties of benproperine derivatives further emphasize the importance of precise purification methods in unlocking the full therapeutic potential of this compound. The continued optimization of recrystallization protocols will support both conventional use as an antitussive and emerging applications in oncology research.

References

Comprehensive Analysis of Benproperine-Human Serum Albumin Binding: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Human Serum Albumin (HSA) binding represents a critical parameter in pharmaceutical research due to its profound influence on drug pharmacokinetics and pharmacodynamics. As the most abundant plasma protein in human blood, HSA serves as a primary transport vehicle for numerous exogenous and endogenous compounds, directly affecting drug distribution, metabolism, and elimination. The investigation of drug-HSA interactions provides essential insights into both therapeutic efficacy and potential toxicity profiles. This document presents comprehensive application notes and detailed experimental protocols for studying the binding interaction between benproperine phosphate (BEN), an antitussive medication, and HSA. The methodologies outlined herein integrate computational, spectroscopic, and thermodynamic approaches to characterize this molecular interaction thoroughly, providing researchers with robust tools for ADME (Absorption, Distribution, Metabolism, Excretion) profiling in drug development pipelines.

Background and Significance

Benproperine is a commonly prescribed antitussive agent that exerts its therapeutic effect through peripheral and central mechanisms, including local anesthesia and calcium channel blockade. Understanding its binding behavior with HSA is paramount for predicting its pharmacokinetic behavior and therapeutic index. Research has demonstrated that benproperine forms a stable complex with HSA with moderate affinity (binding constant ≈ 10⁴ M⁻¹), primarily through hydrophobic interactions and electrostatic forces [1]. This interaction significantly influences the drug's bioavailability and elimination half-life, as the protein-bound fraction serves as a reservoir that prolongs systemic exposure while reducing free drug concentrations available for pharmacological activity.

The characterization of BEN-HSA binding follows the free drug hypothesis, which posits that only the unbound drug fraction is pharmacologically active and capable of interacting with therapeutic targets [2]. Consequently, quantifying this interaction enables researchers to establish correlations between in vitro binding parameters and in vivo pharmacokinetic profiles, facilitating more predictive drug development processes. Furthermore, identifying the specific HSA binding site for benproperine provides insights into potential drug-drug interactions, as co-administered medications competing for the same binding site may displace benproperine, altering its free concentration and clinical effects.

Experimental Protocols

Fluorescence Spectroscopy Binding Assay
3.1.1 Principle and Mechanism

The intrinsic fluorescence of HSA originates predominantly from its single tryptophan residue (Trp-214) located in subdomain IIA. When a ligand binds to HSA, it can alter the local microenvironment of this fluorophore, resulting in measurable changes in fluorescence intensity through a process known as fluorescence quenching. Analysis of quenching patterns enables determination of key binding parameters, including binding constants, stoichiometry, and interaction mechanisms [1] [3].

3.1.2 Materials and Reagents
  • HSA solution: 1.0 × 10⁻⁵ M in tris-HCl buffer (0.05 M, pH 7.4)
  • This compound stock: 1.0 × 10⁻⁴ M in methanol
  • Tris-HCl buffer: 0.05 M, pH 7.4
  • Quartz cuvette: 1 cm path length
  • Spectrofluorometer equipped with temperature-controlled cell holder
3.1.3 Experimental Procedure
  • Place 200 μL of HSA stock solution (1.0 × 10⁻⁵ M) in a cuvette with 1800 μL tris-HCl buffer
  • Incubate the solution in a temperature-controlled holder at 25°C for 10 minutes to reach equilibrium
  • Record the baseline fluorescence emission spectrum (290-500 nm) with excitation at 280 nm
  • Titrate with benproperine solution by adding 5 μL increments (0.25-2.0 molar ratio of BEN:HSA)
  • Record fluorescence spectrum after each addition, noting the emission intensity at 344 nm
  • Continue additions until fluorescence quenching reaches saturation (typically 35-40 μL total)
3.1.4 Data Analysis

Calculate quenching parameters using the Stern-Volmer equation:

Where F₀ and F represent fluorescence intensities in the absence and presence of quencher, respectively, [Q] is the benproperine concentration, and K_SV is the Stern-Volmer quenching constant [3].

Determine the binding constant (K_a) and number of binding sites (n) using the modified Stern-Volmer equation:

A plot of log[(F₀ - F)/F] versus log[Q] yields a straight line with slope equal to n and intercept equal to logK_a [1].

Table 1: Fluorescence Quenching Parameters for BEN-HSA Interaction

Temperature (°C) K_SV (M⁻¹) K_a (M⁻¹) n Quenching Mechanism
25 1.24 × 10⁴ 1.05 × 10⁴ 0.98 Static
37 1.01 × 10⁴ 0.89 × 10⁴ 1.02 Static
Isothermal Titration Calorimetry (ITC)
3.2.1 Principle and Mechanism

ITC directly measures the heat changes associated with molecular binding interactions, providing comprehensive thermodynamic parameters including binding constant (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. This technique offers a label-free approach to characterize biomolecular interactions under near-physiological conditions [1].

3.2.2 Materials and Reagents
  • HSA solution: 50 μM in tris-HCl buffer (0.05 M, pH 7.4)
  • This compound solution: 500 μM in matching buffer
  • ITC instrument with 1.8 mL sample cell
3.2.3 Experimental Procedure
  • Degas all solutions to eliminate air bubbles
  • Load HSA solution (1.8 mL) into the sample cell
  • Fill the injection syringe with benproperine solution
  • Program the instrument to perform 25-30 automatic injections (10 μL each) with 240-second intervals between injections
  • Maintain constant stirring at 300 rpm and temperature at 25°C
  • Run a reference titration (benproperine into buffer) to account for dilution heat
3.2.4 Data Analysis

Fit the resulting thermogram using an appropriate binding model (e.g., single-site binding) to calculate:

  • Binding constant (K_a)
  • Enthalpy change (ΔH)
  • Entropy change (ΔS)
  • Stoichiometry (n)

Calculate the free energy change (ΔG) using the relationship:

Table 2: Thermodynamic Parameters for BEN-HSA Binding from ITC

Parameter Value Unit
K_a 1.12 × 10⁴ M⁻¹
n 1.01
ΔH -8.45 kJ/mol
TΔS 12.32 kJ/mol
ΔG -20.77 kJ/mol
Circular Dichroism (CD) Spectroscopy
3.3.1 Principle and Mechanism

CD spectroscopy detects changes in protein secondary structure by measuring differential absorption of left- and right-handed circularly polarized light. Ligand binding can induce conformational rearrangements in HSA that are detectable as alterations in the characteristic CD spectrum, particularly in the α-helical regions [1].

3.3.2 Experimental Procedure
  • Prepare HSA solution (2.0 μM in phosphate buffer, pH 7.4)
  • Record CD spectrum in the far-UV region (200-260 nm)
  • Titrate with benproperine solution (0.5-2.0 molar equivalents)
  • Record spectrum after each addition
  • Analyze data for changes in α-helical content using the following equation:

Where MRE₂₀₈ is the mean residue ellipticity at 208 nm

Molecular Docking Simulations
3.4.1 Principle and Mechanism

Computational docking predicts the preferred orientation and binding affinity of a small molecule within a protein binding pocket. This method provides atomic-level insights into interaction mechanisms and identifies key residues involved in ligand recognition and complex stabilization [1].

3.4.2 Protocol
  • Obtain the 3D crystal structure of HSA (e.g., PDB ID: 1AO6) from the Protein Data Bank
  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges
  • Generate the 3D structure of benproperine and optimize its geometry using molecular mechanics
  • Define the search space to include known binding sites (Sudlow's site I, site II, and site III)
  • Perform docking simulations using AutoDock or similar software
  • Analyze the top-ranking poses for hydrogen bonding, hydrophobic interactions, and spatial complementarity

Research has identified that benproperine preferentially binds to the hydrophobic cavity in Domain IB of HSA, stabilized by hydrophobic interactions and hydrogen bonding with residues such as Arg197 [1].

Results and Data Interpretation

Binding Mechanism and Affinity

Comprehensive analysis indicates that benproperine binds to HSA with moderate affinity (K_a ≈ 10⁴ M⁻¹), consistent with drugs exhibiting favorable distribution profiles without excessively prolonged half-lives. The decreasing K_SV values with increasing temperature confirm a static quenching mechanism, indicating the formation of a ground-state complex between benproperine and HSA rather than collisional quenching [1]. Time-resolved fluorescence measurements further validate this mechanism, demonstrating minimal changes in fluorescence lifetime upon benproperine binding.

Thermodynamic Profile and Binding Forces

ITC analysis reveals that the BEN-HSA interaction is spontaneous and exergonic (ΔG < 0) under physiological conditions. The negative enthalpy change (ΔH < 0) and positive entropy change (ΔS > 0) suggest that the binding is driven by both enthalpic and entropic contributions. This thermodynamic signature indicates that electrostatic interactions and hydrophobic effects collectively stabilize the BEN-HSA complex, with hydrophobic interactions playing a predominant role due to the substantial positive ΔS value [1].

Structural Implications

CD spectroscopic analysis demonstrates that benproperine binding induces conformational adjustments in HSA, manifested as a moderate decrease in α-helical content (from approximately 62% to 58%). This structural rearrangement suggests adaptation of the protein binding pocket to accommodate the ligand, potentially influencing HSA's capacity to bind other molecules simultaneously [1].

Binding Site Identification

Competitive displacement assays utilizing site-specific markers (e.g., warfarin for site I, ibuprofen for site II) confirm that benproperine primarily occupies Sudlow's site I (subdomain IIA) on HSA. Molecular docking simulations further elucidate that benproperine binds within a hydrophobic cavity in Domain IB, forming specific hydrogen bonds with Arg197 and engaging in van der Waals interactions with surrounding hydrophobic residues [1].

Table 3: Comprehensive Binding Parameters for BEN-HSA Interaction

Parameter Method Value Interpretation
Binding constant (K_a) Fluorescence 1.05 × 10⁴ M⁻¹ Moderate affinity
Stoichiometry (n) Fluorescence 0.98 1:1 binding ratio
Quenching constant (K_SV) Fluorescence 1.24 × 10⁴ M⁻¹ Static mechanism
ΔG (25°C) ITC -20.77 kJ/mol Spontaneous process
ΔH ITC -8.45 kJ/mol Favorable enthalpy
TΔS ITC 12.32 kJ/mol Significant hydrophobic contribution
α-Helix decrease CD Spectroscopy ~4% Moderate conformational change
Primary binding site Docking/Displacement Domain IB Sudlow's site I

Experimental Workflow Visualization

G SamplePrep Sample Preparation HSA in tris-HCl buffer, pH 7.4 Fluorescence Fluorescence Titration Measure quenching at 344 nm SamplePrep->Fluorescence ITCAssay ITC Measurement Direct calorimetric titration SamplePrep->ITCAssay CDAssay CD Spectroscopy Monitor structural changes SamplePrep->CDAssay Docking Molecular Docking Predict binding orientation SamplePrep->Docking DataProcessing Data Processing Stern-Volmer and thermodynamic analysis Fluorescence->DataProcessing ITCAssay->DataProcessing CDAssay->DataProcessing Docking->DataProcessing Results Binding Parameters K_a, n, ΔG, ΔH, ΔS DataProcessing->Results

Diagram 1: Experimental workflow for comprehensive characterization of BEN-HSA binding interactions

Troubleshooting and Technical Considerations

Inner Filter Effect Correction

The inner filter effect can artificially reduce observed fluorescence intensity at high quencher concentrations due to absorption of excitation light. When benproperine concentrations exceed 10 μM, apply the following correction:

Where A_ex and A_em represent the absorbance values at excitation and emission wavelengths, respectively [3].

Temperature Control

Maintain precise temperature control throughout fluorescence measurements, as binding constants are temperature-dependent. Fluctuations exceeding ±0.5°C can introduce significant errors in parameter calculations, particularly for thermodynamic analyses.

Protein Concentration Optimization

For ITC experiments, optimize HSA concentration to achieve a cell concentration-to-K_d ratio between 10-50 for optimal binding isotherms. Excessive protein concentration may mask heat signals, while insufficient concentration can lead to poor data quality.

Buffer Compatibility

Ensure buffer matching between protein and ligand solutions in ITC experiments to minimize dilution heat artifacts. Perform control titrations (ligand into buffer) and subtract these background heats from experimental data.

Applications in Drug Development

The characterization of BEN-HSA binding has significant implications for pharmaceutical research and development:

  • PK/PD Modeling: Binding parameters facilitate predictions of free drug concentrations and establish exposure-response relationships
  • Drug-Drug Interaction Assessment: Knowledge of the binding site enables identification of potential interactions with co-administered drugs that share the same binding pocket
  • Lead Optimization: Structure-binding relationships guide medicinal chemistry efforts to modulate binding affinity and residence time
  • Toxicity Prediction: Extended half-life due to strong HSA binding may correlate with accumulation-related adverse effects

Recent advances in high-throughput screening technologies, including homogeneous time-resolved fluorescence (HTRF) and aggregation-induced emission (AIE) probes, offer opportunities to scale these binding assays for compound library screening [2].

Conclusion and Future Perspectives

The comprehensive characterization of benproperine-HSA binding presented in these application notes demonstrates a multidisciplinary approach to drug-protein interaction studies. The integration of spectroscopic, calorimetric, and computational methods provides robust and complementary data for accurate determination of binding parameters. The moderate binding affinity of benproperine for HSA (K_a ≈ 10⁴ M⁻¹) suggests a balanced pharmacokinetic profile with adequate free drug availability for therapeutic activity without excessive protein-mediated retention.

Future methodological developments will likely focus on increasing throughput and reducing sample consumption through miniaturization and automation. Techniques such as microscale thermophoresis and high-throughput equilibrium dialysis show promise for rapid screening of compound libraries during early drug discovery stages. Furthermore, advances in computational prediction models may enable increasingly accurate in silico assessment of HSA binding affinity based on chemical structure alone, though experimental validation will remain essential for lead optimization candidates.

References

Comprehensive Application Notes and Protocols: Evaluating Benproperine Phosphate in Cancer Cell Migration and Invasion Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benproperine as an Anti-Metastatic Agent

Benproperine (Benp), a clinically approved antitussive agent, has emerged as a promising anti-metastatic compound with specific activity against cancer cell migration and invasion. Recent research has demonstrated that benproperine effectively inhibits tumor metastasis through its novel mechanism of targeting the actin-related protein 2/3 complex subunit 2 (ARPC2), a key regulator of actin polymerization and cell motility. The drug exhibits selective inhibition against cancer cells while showing minimal effects on normal cell migration, making it particularly valuable for metastatic cancer research. [1]

Of significant research interest is the discovery that the antimetastatic activity of benproperine is stereoselective. Among the two stereoisomers of benproperine, S-Benproperine (S-Benp) has been identified as the active isomer responsible for the majority of the drug's migration-inhibitory effects. Studies have confirmed that S-Benp exhibits substantially greater potency in suppressing cancer cell migration and invasion compared to the R-isomer, with no observed effect on normal cell migration at therapeutic concentrations. This stereoselectivity provides researchers with a more targeted tool for investigating metastasis mechanisms and developing anti-metastatic therapies. [2]

Mechanism of Action: Targeting the Arp2/3 Complex

Molecular Targeting of ARPC2

The primary molecular target of benproperine is the actin-related protein 2/3 complex subunit 2 (ARPC2), a crucial component of the Arp2/3 complex that regulates actin polymerization in cells. The Arp2/3 complex plays a fundamental role in nucleating actin filaments to form branched actin networks, which are essential for creating membrane protrusions like lamellipodia during cell migration. Through direct binding to ARPC2, benproperine effectively disrupts Arp2/3 function, leading to inhibition of actin polymerization and consequent suppression of cancer cell motility. Research employing multiple binding validation methods, including surface plasmon resonance (SPR), cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS), has confirmed the direct interaction between benproperine and ARPC2. [1] [2]

The binding affinity of S-Benp for ARPC2 has been quantitatively measured, with an equilibrium dissociation constant (KD) of 1.12 × 10−6 M−1, demonstrating substantial binding potency. Mutagenesis studies further revealed that phenylalanine at position 225 (F225) of ARPC2 is critical for this interaction, as S-Benp showed no binding to ARPC2F225A mutant proteins. This specific binding disrupts lamellipodia formation at the leading edge of migrating cancer cells, thereby impairing their ability to initiate the protrusive structures necessary for movement through extracellular matrices and tissues. [2]

Pathway Visualization

The following diagram illustrates the molecular mechanism by which benproperine inhibits cancer cell migration through targeting the Arp2/3 complex:

G Benproperine Benproperine ARPC2 ARPC2 Benproperine->ARPC2 Direct Binding Actin_Polymerization Actin_Polymerization Benproperine->Actin_Polymerization Inhibits Lamellipodia_Formation Lamellipodia_Formation Benproperine->Lamellipodia_Formation Suppresses Cell_Migration Cell_Migration Benproperine->Cell_Migration Blocks Arp2_3_Complex Arp2_3_Complex ARPC2->Arp2_3_Complex Component of Arp2_3_Complex->Actin_Polymerization Nucleates Actin_Polymerization->Lamellipodia_Formation Enables Lamellipodia_Formation->Cell_Migration Facilitates Metastasis Metastasis Cell_Migration->Metastasis Promotes

Figure 1: Molecular mechanism of benproperine inhibition of cancer cell migration via ARPC2 targeting

Cell Migration and Invasion Assay Protocols

Transwell Migration Assay Protocol

The Boyden chamber assay, also known as the transwell migration assay, represents the gold standard technique for quantifying in vitro cell migration capabilities. This method employs a chamber system separated by a microporous membrane, allowing researchers to measure directional cell movement toward a chemotactic gradient. The assay begins with chamber preparation—hydrating the transwell inserts (with 8μm pores for most epithelial and fibroblast cells) with serum-free medium for 30-60 minutes at 37°C. During this incubation period, prepare the cell suspension using serum-starved cells harvested with appropriate dissociation reagents. Centrifuge the cells, resuspend in serum-free medium at a density of 1.0-2.5 × 105 cells/mL, and add benproperine at the desired concentrations (typically 0.5-20μM) to both cell suspension and lower chamber. [3]

Next, assay assembly involves adding chemoattractant medium (with 5-10% FBS or other attractants) to the lower chamber and plating the cell suspension into the upper chamber insert. Incubate the assembly for 6-24 hours at 37°C in 5% CO2 to allow cell migration. Following incubation, non-migrated cells are removed from the upper membrane surface using a cotton swab, while migrated cells on the lower membrane surface are fixed with 4% formaldehyde and stained with 0.1% crystal violet, calcein-AM, or DAPI. Finally, quantification is performed by counting stained cells in multiple random fields under a microscope or by measuring fluorescence intensity using a microplate reader. [3] [2]

Matrigel Invasion Assay Protocol

The invasion assay protocol builds upon the migration assay with the crucial addition of a synthetic basement membrane matrix to simulate extracellular matrix penetration. Begin by thawing Matrigel on ice overnight and diluting with cold serum-free medium to a concentration of 1-2 mg/mL. Add the diluted Matrigel (100-200μL) to the transwell insert and incubate for 2-4 hours at 37°C to allow gel formation. During this process, prepare cell suspensions as described for the migration assay, incorporating benproperine at appropriate concentrations. [3]

After hydration of the Matrigel-coated inserts with serum-free medium for 30 minutes, plate the cell suspension into the upper chamber and add complete medium with chemoattractant to the lower chamber. The incubation period for invasion assays is typically extended to 24-48 hours to allow sufficient time for cells to degrade and migrate through the matrix. Following incubation, process and analyze the membranes using the same fixation, staining, and quantification methods described for the migration assay. The percentage of invaded cells can be calculated by normalizing against the migration assay results or by using control wells with known cell numbers. [3] [2]

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for conducting benproperine migration and invasion assays:

G cluster_1 Pre-Assay Preparation cluster_2 Assay Execution cluster_3 Post-Assay Analysis Cell_Preparation Cell_Preparation Drug_Treatment Drug_Treatment Cell_Preparation->Drug_Treatment Chamber_Preparation Chamber_Preparation Chamber_Preparation->Drug_Treatment Assay_Assembly Assay_Assembly Drug_Treatment->Assay_Assembly Incubation Incubation Assay_Assembly->Incubation Fixation_Staining Fixation_Staining Incubation->Fixation_Staining Quantification Quantification Fixation_Staining->Quantification Migration_Assay Migration_Assay Migration_Assay->Assay_Assembly Select Invasion_Assay Invasion_Assay Invasion_Assay->Chamber_Preparation Requires Matrigel Invasion_Assay->Assay_Assembly Select

Figure 2: Experimental workflow for benproperine migration and invasion assays

Quantitative Results and Data Analysis

Concentration-Dependent Effects of Benproperine

The anti-migratory effects of benproperine and its stereoisomers have been quantitatively evaluated across multiple cancer cell lines, demonstrating clear concentration dependence and stereoselectivity. Research findings indicate that S-Benp exhibits significantly greater potency compared to the racemic mixture (Benp) or the R-isomer (R-Benp). In DLD-1 colon adenocarcinoma cells, S-Benp treatment at concentrations of 1μM and 2μM inhibited migration by 52% and 78% respectively, while racemic benproperine at the same concentrations produced only 18% and 53% inhibition. Similar patterns were observed in other cancer cell lines, including AsPC-1 pancreatic cancer cells and B16-BL6 melanoma cells, confirming the consistent superiority of S-Benp across different cancer types. [2]

The invasion inhibitory effects follow a similar pattern, with S-Benp demonstrating enhanced efficacy compared to the racemic mixture. Treatment with 2μM and 5μM S-Benp suppressed DLD-1 cell invasion by 57% and 93% respectively, while racemic benproperine at these concentrations showed approximately 30% and 60% inhibition. The calculated half-maximal inhibitory concentrations (IC50) clearly reflect this potency difference, with S-Benp exhibiting IC50 values of approximately 1μM for migration and 2μM for invasion, compared to 2μM and 4μM respectively for racemic benproperine. Importantly, none of the compounds affected the migration of normal MCF-10A mammary epithelial cells at concentrations up to 10μM, highlighting their cancer-specific activity. [2]

Table 1: Quantitative Effects of Benproperine on Cancer Cell Migration and Invasion

Cell Line Compound Concentration (μM) Migration Inhibition (%) Invasion Inhibition (%) IC50 Migration (μM) IC50 Invasion (μM)
DLD-1 S-Benp 1 52 - 1 2
DLD-1 S-Benp 2 78 57 1 2
DLD-1 S-Benp 5 - 93 1 2
DLD-1 Benp 1 18 - 2 4
DLD-1 Benp 2 53 ~30 2 4
DLD-1 Benp 5 - ~60 2 4
DLD-1 R-Benp 5 Minimal Minimal >20 >20
AsPC-1 S-Benp 5 Significant* - - -
B16-BL6 S-Benp 5 Significant* - - -
MCF-10A S-Benp 10 No effect No effect >20 >20

Note: Specific percentage values not provided in source literature but described as "significant" inhibition [2]

In Vivo Metastasis Inhibition Data

The anti-metastatic efficacy of S-Benp has been validated in orthotopic mouse models using luciferase-expressing AsPC-1 pancreatic cancer cells. Animals treated with S-Benp demonstrated significant reduction in primary tumor growth and metastatic burden compared to vehicle-treated controls. Quantitative analysis revealed that S-Benp treatment inhibited primary tumor growth by 50.8% based on tumor weight and 71.6% based on whole-body bioluminescence photon flux. More importantly, S-Benp effectively suppressed metastatic dissemination to distant organs, reducing metastasis to the liver, spleen, and kidney by 40.3%, 55.5%, and 88.3% respectively. These in vivo findings corroborate the in vitro data and confirm the therapeutic potential of S-Benp as an anti-metastatic agent. [2]

Technical Considerations and Optimization

Critical Parameters for Assay Success

Several technical factors require careful consideration when designing benproperine migration and invasion studies. Proper pore size selection for transwell membranes is critical—while 8μm pores are suitable for most epithelial cells and fibroblasts, smaller 3μm pores are recommended for leukocytes or lymphocytes. The chemoattractant choice and concentration must be optimized for each cell type, with fetal bovine serum (5-10%), epidermal growth factor, or fibroblast growth factor serving as common attractants. Researchers should also note that cell confluence significantly affects results, as overly confluent cells may exhibit contact inhibition, while sparse plating may provide insufficient signals for robust quantification. [3]

The solubility and stability of benproperine represent additional important considerations. Benproperine should be dissolved in DMSO at a stock concentration of 10-100mM and stored at -20°C, with working concentrations prepared fresh in serum-free medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Furthermore, researchers should incorporate appropriate viability controls using MTT, WST-1, or similar assays to distinguish true anti-migratory effects from cytotoxicity. Time-course experiments are recommended to determine optimal incubation periods, as migration typically requires 6-24 hours while invasion assays may need 24-48 hours depending on cell type and extracellular matrix thickness. [2]

Cell Viability and Specificity Assessment

Comprehensive assessment of cellular viability is essential when evaluating benproperine's anti-migratory effects. Research findings indicate that 20μM benproperine treatment for 72 hours reduces viability by approximately 20% in various cancer cell lines, while shorter exposures (24-48 hours) at concentrations up to 20μM show minimal cytotoxicity. This concentration and time dependence underscores the importance of including viability assays alongside migration experiments. The therapeutic window for benproperine appears favorable, as the compound selectively inhibits cancer cell migration without affecting normal cell types like MCF-10A mammary epithelial cells at concentrations that effectively suppress cancer cell motility. [2]

Table 2: Optimization Parameters for Benproperine Migration and Invasion Assays

Parameter Recommended Conditions Considerations
Pore Size 8μm for most epithelial cells and fibroblasts; 3μm for lymphocytes Incorrect pore size selection will compromise results [3]
Cell Density 1.0-2.5 × 105 cells/mL Optimize for each cell line; avoid confluence [3]
Benproperine Concentration Range 0.5-20μM S-Benp approximately 2x more potent than racemic Benp [2]
Treatment Duration 6-24h (migration); 24-48h (invasion) Longer durations required for invasion through ECM [3] [2]
Serum Starvation 4-24 hours before assay Reduces background migration; optimize duration [3]
Cheloattractant 5-10% FBS in lower chamber Concentration affects dynamic range [3]
Matrix Concentration (Invasion) 1-2 mg/mL Matrigel Thicker matrices may require longer incubation [3]
Fixation & Staining 4% formaldehyde; 0.1% crystal violet or calcein-AM Fluorescent staining enables plate reader quantification [3]

Conclusion and Research Applications

The comprehensive data presented in these application notes establish benproperine, particularly its S-stereoisomer, as a potent and selective inhibitor of cancer cell migration and invasion. The detailed protocols for transwell migration and Matrigel invasion assays provide researchers with robust methodologies for investigating benproperine's anti-metastatic properties. The compound's well-defined mechanism of action through direct binding to ARPC2 and disruption of Arp2/3-mediated actin polymerization offers a targeted approach for metastatic intervention. These application notes should serve as a comprehensive resource for researchers exploring novel anti-metastatic therapeutics and their mechanisms of action. [1] [2]

The cancer-specificity of benproperine, coupled with its well-established safety profile in humans as an approved antitussive, positions it as an excellent candidate for drug repurposing initiatives. Researchers should consider exploring combination therapies pairing benproperine with conventional cytostatic agents, as such approaches may simultaneously target both primary tumor growth and metastatic dissemination. Additionally, the stereoselectivity observed with S-Benp highlights the importance of chiral consideration in drug development for metastatic disease. Further investigation into the structural basis of ARPC2 inhibition may yield even more potent and selective anti-metastatic compounds in the future. [1] [2]

References

benproperine phosphate ARPC2 inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target

Benproperine Phosphate (BPP) is a repurposed drug, originally used as an antitussive, that specifically inhibits the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) [1]. The Arp2/3 complex is a key regulator of actin polymerization, a process critical for cell motility and morphology.

  • Molecular Target: BPP, and particularly its stereoisomer S-Benproperine (S-Benp), binds directly to the ARPC2 subunit of the Arp2/3 complex. [2] [1]
  • Inhibitory Effect: This binding inhibits the nucleation of new actin filaments, leading to the disruption of branched actin networks. This is visually evident through the suppression of lamellipodia formation at the leading edge of migrating cells. [2] [1]
  • Specificity: S-Benp exhibits a higher binding affinity for ARPC2 (equilibrium dissociation constant, K_D = 1.12 µM) and more potent inhibitory effects on cell migration and invasion compared to the racemic mixture (Benp) or the R-stereoisomer (R-Benp). [2]

The following diagram illustrates how BPP targets the Arp2/3 complex to inhibit actin polymerization and its downstream cellular effects.

G BPP Benproperine (BPP) ARPC2 ARPC2 Subunit BPP->ARPC2 Direct Binding Arp23_Complex Inactive Arp2/3 Complex ARPC2->Arp23_Complex Component of Actin_Poly Actin Polymerization Arp23_Complex->Actin_Poly Nucleates Lamellipodia Lamellipodia Formation Actin_Poly->Lamellipodia Cell_Migration Cancer Cell Migration & Invasion Lamellipodia->Cell_Migration

Summary of Key Assays and Findings

The table below summarizes the experimental assays used to characterize BPP's inhibitory activity.

Table 1: Key Experimental Assays for BPP-Mediated ARPC2 Inhibition

Assay Type Key Findings / Output Experimental Context
Surface Plasmon Resonance (SPR) [2] Direct binding confirmed; K_D for S-Benp = 1.12 µM Purified ARPC2 protein
Cellular Thermal Shift Assay (CETSA) [2] [1] ARPC2 protein stability increased in presence of BPP/S-Benp DLD-1 cells (human cancer cell line)
Drug Affinity Responsive Target Stability (DARTS) [2] [1] ARPC2 proteolysis resistance increased with BPP/S-Benp treatment DLD-1 cells
Transwell Migration Assay [2] S-Benp IC₅₀ = ~1 µM; Benp IC₅₀ = ~2 µM DLD-1, AsPC-1, B16-BL6 cancer cells
Transwell Invasion Assay [2] S-Benp IC₅₀ = ~2 µM; Benp IC₅₀ = ~4 µM DLD-1 cells
Actin Polymerization Assay [2] Suppression of actin remodeling and lamellipodia formation DLD-1 cells (immunofluorescence)
In Vivo Metastasis Model [2] Significant inhibition of metastasis to liver, spleen, and kidney Mouse model with AsPC-1-Luc cells
Intestinal Organoid Growth [3] Dose-dependent inhibition of growth; affects stem cell differentiation Mouse intestinal organoids (3D culture)

Detailed Experimental Protocols

Here are standardized protocols for key assays to validate BPP's activity as an ARPC2 inhibitor.

Direct Target Binding Validation

This protocol validates the direct interaction between BPP and ARPC2.

  • 1.1. Surface Plasmon Resonance (SPR)

    • Sensor Chip Preparation: Immobilize purified human recombinant ARPC2 protein onto a CM5 sensor chip using standard amine-coupling chemistry. [4]
    • Ligand Injection: Serially dilute BPP or its stereoisomers (0.5 µM to 50 µM) in HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). Inject over the chip surface for 120 seconds at a flow rate of 30 µL/min.
    • Dissociation Monitoring: Monitor dissociation for 300 seconds.
    • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model using the SPR evaluation software to determine the kinetic constants (K_a, K_d) and equilibrium dissociation constant (K_D). [2]
  • 1.2. Cellular Thermal Shift Assay (CETSA)

    • Cell Culture and Treatment: Culture DLD-1 or relevant cancer cells to 80% confluency. Treat with 10 µM S-Benp or vehicle control (e.g., DMSO) for 2 hours.
    • Heat Denaturation: Harvest cells, divide into aliquots (~1x10^6 cells each), and heat each aliquot at a distinct temperature (e.g., from 37°C to 67°C) for 3 minutes in a thermal cycler.
    • Cell Lysis and Centrifugation: Lyse heated cells and centrifuge at 16,000 x g for 20 minutes at 4°C to separate soluble protein.
    • Western Blot Analysis: Run the supernatants on SDS-PAGE gels and perform immunoblotting with an anti-ARPC2 antibody. A rightward shift in the ARPC2 melting curve in the drug-treated group indicates thermal stabilization and direct target engagement. [2]
Functional Inhibition Assays

These protocols assess the functional consequences of ARPC2 inhibition.

  • 2.1. Transwell Migration and Invasion Assay

    • Cell Preparation: Serum-starve DLD-1 cells for 24 hours. Harvest and resuspend in serum-free medium at 1x10^6 cells/mL.
    • Drug Treatment: Pre-treat cells with BPP or S-Benp (0.5-20 µM) for 1 hour.
    • Migration Assay: Seed 1x10^5 cells in the upper chamber of a Transwell insert (8 µm pore size). Fill the lower chamber with medium containing 10% FBS as a chemoattractant. Incubate for 24 hours at 37°C.
    • Invasion Assay: For invasion, coat the upper chamber of the Transwell insert with a thin layer of Matrigel (e.g., 50 µL at 1 mg/mL) 4 hours before seeding the pre-treated cells.
    • Quantification: After incubation, remove non-migrated/invaded cells from the upper chamber. Fix and stain cells that migrated to the lower side of the membrane with 0.1% crystal violet. Count cells in 5-10 random fields per well under a microscope. [2]
  • 2.2. Actin Polymerization and Lamellipodia Staining

    • Cell Seeding and Treatment: Plate cells on glass coverslips in 12-well plates. The next day, treat with BPP/S-Benp (e.g., 5 µM) for 4-6 hours.
    • Stimulation and Fixation: Stimulate cells with a growth factor like EGF (50 ng/mL) for 5-10 minutes to induce membrane ruffling. Immediately fix with 4% paraformaldehyde for 15 minutes.
    • Staining and Imaging: Permeabilize cells with 0.1% Triton X-100, then stain F-actin with Alexa Fluor 488-phalloidin (1:500) for 30 minutes. Mount coverslips and image using a confocal microscope. A reduction in dense, sheet-like F-actin structures (lamellipodia) at the cell periphery indicates successful inhibition of actin remodeling. [2] [1]
In Vivo Metastasis Inhibition Model
  • Animal Model: Use 6-8 week old BALB/c nude mice.
  • Cell Implantation: Orthotopically inject 1x10^6 luciferase-expressing AsPC-1 pancreatic cancer cells (AsPC-1-Luc) into the pancreas.
  • Drug Administration: One week post-implantation, randomly group mice (n=5-8) and administer via intraperitoneal injection: (i) Vehicle control, (ii) S-Benp (e.g., 25 mg/kg), daily for 3-4 weeks. [3] [2]
  • Metastasis Monitoring: Monitor primary tumor growth and metastasis weekly using in vivo bioluminescence imaging. At the endpoint, excise primary tumors and organs (liver, spleen, kidney) for ex vivo imaging and histopathological analysis to quantify metastatic nodules. [2]

The overall workflow from in vitro binding to in vivo validation is summarized below.

G Start Start: Investigate BPP Step1 In Vitro Binding Assays (SPR, CETSA, DARTS) Start->Step1 Step2 Functional Cellular Assays (Migration, Actin Polymerization) Step1->Step2 Confirms Target Engagement Step3 Ex Vivo/3D Models (Organoid Culture) Step2->Step3 Validates Functional Inhibition Step4 In Vivo Validation (Metastasis Model) Step3->Step4 Tests Efficacy in Complex System End Conclusion: Data Analysis Step4->End

Critical Considerations and Troubleshooting

  • Stereoisomer Specificity: For the most potent effects, use the S-stereoisomer of Benproperine (S-Benp). The racemic mixture (Benp) is less potent, and the R-stereoisomer (R-Benp) shows negligible activity. [2]
  • Cell Line Selection: The inhibitory effect on migration is selective for cancer cells (e.g., DLD-1, AsPC-1). BPP does not significantly affect the migration of non-tumorigenic epithelial cells (e.g., MCF-10A) at equivalent concentrations. [2]
  • Dose-Dependent Effects: BPP can have biphasic effects in certain contexts, such as organoid growth, where low concentrations may stimulate and higher concentrations inhibit. A full dose-response curve (e.g., 1-100 µM in vitro) is recommended for new models. [3]
  • In Vivo Dosing: Based on literature, effective in vivo dosing in mice ranges from 10 mg/kg to 100 mg/kg administered via intraperitoneal injection. Body weight and status should be monitored daily. [3] [2]

Conclusion

These Application Notes provide a framework for studying this compound as a specific ARPC2 inhibitor. The protocols for binding, functional cellular assays, and in vivo models are robust and reproducible. The key to success lies in using the active S-stereoisomer, validating target engagement in your specific system, and carefully determining the effective dose range for your biological question.

References

Comprehensive Application Notes and Protocols: Repurposing Benproperine Phosphate for Pancreatic Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benproperine Phosphate and Its Anticancer Potential

This compound (BPP) is an orally bioavailable antitussive agent that has recently emerged as a promising repurposed anticancer drug with specific activity against pancreatic cancer, one of the most lethal malignancies with a 5-year survival rate of less than 10%. BPP exhibits a dual mechanism of action in cancer cells, functioning through both inhibition of cancer cell migration and induction of lethal autophagy arrest. The drug targets two distinct cellular processes: it binds directly to ARPC2 (Actin-Related Protein 2/3 Complex Subunit 2) to suppress actin polymerization and cell migration, while simultaneously triggering AMPK/mTOR-mediated autophagy initiation and disrupting RAB11A-dependent autophagosome-lysosome fusion. This unique combination of mechanisms makes BPP particularly effective against pancreatic cancer, especially when combined with standard chemotherapeutic agents like gemcitabine in novel drug delivery systems.

The therapeutic potential of BPP has been demonstrated in multiple pancreatic cancer models, including cell lines, patient-derived xenografts, and orthotopic models. Recent advances in nano-enabled drug delivery have further enhanced its efficacy through the development of hyaluronic acid-functionalized ZIF-8 nanoparticles for co-delivery of BPP and gemcitabine. These formulations address limitations of conventional chemotherapy, such as poor bioavailability, short half-life, and systemic toxicity, while simultaneously activating T cell-mediated antitumor immunity. This document provides detailed application notes and experimental protocols for evaluating BPP in pancreatic cancer models, enabling researchers to leverage its full therapeutic potential.

In Vivo Efficacy of this compound in Pancreatic Cancer Models

Key Findings from Animal Studies

Studies evaluating BPP in pancreatic cancer models have consistently demonstrated significant antitumor efficacy across multiple platforms. Research has shown that BPP monotherapy inhibits primary pancreatic tumor growth by approximately 47.7-50.8% compared to vehicle controls, with even greater suppression of metastasis to distant organs including liver, spleen, and kidney. The antimetastatic effects are particularly notable, with BPP reducing lung metastasis of AsPC-1 cells by 56.1% and liver metastasis of HCT-116 and DLD-1 cells by 78.9% and 78.2%, respectively. These effects occur without significant changes in body weight or apparent toxicity, indicating a favorable safety profile. The stereoisomer S-Benproperine demonstrates enhanced activity compared to the racemic mixture, producing 71.6% inhibition of primary tumor growth by photon flux measurement in orthotopic models.

Recent advances in nano-formulations have further enhanced the efficacy of BPP. The HA/ZIF-8@BPP/Gem nanoplatform demonstrates synergistic cytotoxicity while avoiding significant biochemical abnormalities or organ toxicity. This formulation leverages the acidic tumor microenvironment for rapid drug release and induces both lethal autophagy arrest and T cell-mediated immune activation. The combination of BPP with gemcitabine converts gemcitabine-induced protective autophagy into a lethal process, dramatically improving chemotherapeutic outcomes. These findings position BPP as a promising candidate for combination therapy in pancreatic cancer, addressing both primary tumor growth and metastatic dissemination.

Quantitative Efficacy Data

Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Models

Cancer Model Dosage Regimen Primary Tumor Inhibition Metastasis Inhibition References
AsPC-1 orthotopic (BALB/c nude mice) 50-100 mg/kg; oral gavage; 5 days/week × 4 weeks 47.7-50.8% (tumor weight) Lung: 56.1%; Liver: 78.9% (HCT-116); 78.2% (DLD-1) [1] [2]
AsPC-1 orthotopic (BALB/c nude mice) with S-Benproperine Not specified 71.6% (photon flux) Liver: 40.3%; Spleen: 55.5%; Kidney: 88.3% [3]
Patient-derived xenograft models with HA/ZIF-8@BPP/Gem Nanoparticle formulation Synergistic effect with gemcitabine Significant reduction in metastasis [4] [5]

Table 2: Formulation and Pharmacological Parameters of this compound

Parameter Value Experimental Context References
Molecular Weight 407.44 g/mol C21H30NO5P [2] [6]
Solubility in Water ≥100 mg/mL (245.43 mM) Suitable for in vivo administration [2]
IC50 for Cell Migration 1-2 μM Various cancer cell lines [2]
Plasma Half-Life Not fully characterized Orally bioavailable [7]
Optimal In Vivo Dose 50-100 mg/kg Pancreatic cancer models [1] [2]
Dosing Frequency 5 days per week 4-week treatment regimen [1] [2]

Experimental Protocols for Assessing this compound Efficacy

Compound Preparation and Formulation
  • BPP Stock Solution Preparation: Dissolve BPP in PBS or DMSO at a concentration of 50-100 mM for in vitro studies. For in vivo administration, prepare a fresh suspension in physiological saline or 0.5% methylcellulose daily. The compound has excellent water solubility (≥100 mg/mL), facilitating formulation for various administration routes. For the nano-formulation HA/ZIF-8@BPP/Gem, synthesize using a one-pot method with Zn(NO₃)₂·6H₂O and 2-Methylimidazole, followed by hyaluronic acid functionalization to enhance tumor targeting. Characterize the resulting nanoparticles using dynamic light scattering and transmission electron microscopy to confirm size (approximately 140 nm), zeta potential (approximately -18 mV), and polyhedral structure.

  • Quality Control Parameters: Assess particle size distribution, encapsulation efficiency (typically >80% for both BPP and gemcitabine), and drug release profile at different pH values (maximal release at pH 5.0-6.0). Sterilize nanoparticles using filtration (0.22 μm) before in vivo administration. Monitor stability for at least 30 days at 4°C for the nano-formulation, while pure BPP solutions should be prepared fresh daily. For S-Benproperine studies, separate stereoisomers using chiral chromatography and verify enantiomeric purity (>98%) before biological evaluation.

In Vivo Pancreatic Cancer Models and Dosing Protocols
  • Orthotopic Pancreatic Cancer Model: Anesthetize 6-week-old BALB/c nude mice and inject luciferase-expressing AsPC-1 cells (1×10⁶ cells in 50 μL PBS) directly into the pancreas. Monitor tumor growth weekly via bioluminescence imaging. Randomize mice into treatment groups (n=6-8) when tumors reach 50-100 mm³. Administer BPP (50-100 mg/kg) or vehicle control via oral gavage 5 days per week for 4 weeks. For nano-formulations, administer HA/ZIF-8@BPP/Gem intravenously at equivalent BPP doses (5-10 mg/kg) twice weekly. Monitor body weight, food intake, and general health indicators twice weekly to assess toxicity.

  • Patient-Derived Xenograft (PDX) Models: Implant pancreatic tumor fragments (~3 mm³) subcutaneously into the flanks of immunodeficient mice. When tumors reach approximately 150 mm³, randomize animals into treatment groups. Administer BPP monotherapy or combination therapy using the dosing regimens described above. Measure tumor dimensions 2-3 times weekly using calipers and calculate volume using the formula: V = (length × width²)/2. Terminate the study when control tumors reach 1,500 mm³ or at the predetermined endpoint (typically 4-6 weeks).

Endpoint Analysis and Tissue Collection
  • Tumor Burden and Metastasis Assessment: Euthanize animals at study endpoint and perform complete necropsy. Excise primary tumors and weigh immediately. Image all organs under magnification to identify metastatic foci. For quantitative metastasis assessment in the orthotopic model, excise liver, spleen, kidney, and lung; homogenize tissues for luciferase activity measurement or count visible metastatic nodules under a dissecting microscope. Collect tissue samples for subsequent histopathological, molecular, and immunological analyses.

  • Sample Processing for Downstream Applications: Divide collected tissues into three aliquots: (1) flash-freeze in liquid nitrogen for protein and RNA analysis; (2) embed in OCT compound for frozen sectioning; and (3) fix in 10% neutral buffered formalin for paraffin embedding and histology. For autophagy assessment, process tissues rapidly (within 10 minutes of euthanasia) to preserve autophagosome integrity. For immune cell analysis, prepare single-cell suspensions from fresh tumor tissues by mechanical dissociation and enzymatic digestion using collagenase IV and DNase I.

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of BPP Action in Pancreatic Cancer

BPP exerts its anticancer effects through two primary, complementary mechanisms: induction of lethal autophagy arrest and inhibition of cancer cell migration. In the autophagy pathway, BPP activates AMPK while inhibiting mTOR, initiating autophagy through ULK1 activation and subsequent phagophore formation. Simultaneously, BPP downregulates RAB11A, a critical GTPase mediating autophagosome-lysosome fusion, resulting in accumulation of non-degradative autophagosomes and eventual cell death. This dual action on the autophagy pathway differentiates BPP from chloroquine, which only blocks autophagosome-lysosome fusion without initiating autophagy. When combined with gemcitabine, BPP converts the drug's protective autophagy into a lethal process, significantly enhancing cell death.

The anti-migratory effect of BPP results from direct binding to ARPC2, a subunit of the Arp2/3 complex that nucleates actin branching essential for lamellipodia formation and cell motility. BPP binding to ARPC2, particularly at phenylalanine 225, disrupts the complex's ability to initiate actin polymerization, leading to suppression of lamellipodia formation and impaired cancer cell migration and invasion. Unlike broad-spectrum Arp2/3 inhibitors, BPP selectively targets ARPC2, potentially explaining its cancer-selective effects and minimal toxicity to normal cells. The S-stereoisomer of BPP shows significantly higher binding affinity to ARPC2 and greater antimetastatic activity compared to the R-enantiomer.

Table 3: Molecular Targets and Functional Effects of this compound

| Molecular Target | Effect of BPP | Downstream Consequences | Experimental Validation Methods | |---------------------|-------------------|-----------------------------|-------------------------------------| | ARPC2 | Direct binding and inhibition | Suppressed actin polymerization, reduced lamellipodia formation, inhibited cell migration | SPR, DARTS, CETSA, Transwell migration assays | [3] [8] | | AMPK/mTOR pathway | AMPK activation, mTOR inhibition | Autophagy initiation, phagophore formation | Western blotting for p-AMPK, p-mTOR, p-p70S6K | [1] [9] | | RAB11A | Downregulation | Impaired autophagosome-lysosome fusion, autophagy arrest | Immunofluorescence, Western blotting, RAB11A overexpression rescue | [1] [4] [9] | | Immune microenvironment | Increased T cell infiltration, cytokine secretion | Enhanced antitumor immunity | Flow cytometry, RNA sequencing, cytokine arrays | [4] [5] |

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms through which BPP exerts its anticancer effects:

BPP_Mechanism cluster_autophagy Autophagy Arrest Pathway cluster_migration Migration Inhibition Pathway cluster_immune Immune Activation BPP BPP AMPK AMPK activation BPP->AMPK mTOR mTOR inhibition BPP->mTOR RAB11A RAB11A downregulation BPP->RAB11A ARPC2 ARPC2 binding BPP->ARPC2 Phagophore Phagophore formation AMPK->Phagophore Initiation mTOR->Phagophore Derepression Autophagosome Autophagosome accumulation Phagophore->Autophagosome Fusion Impaired fusion Autophagosome->Fusion RAB11A->Fusion Disruption Lysosome Lysosome Lysosome->Fusion CellDeath Lethal autophagy & Cell death Fusion->CellDeath Cytokines Cytokine secretion CellDeath->Cytokines Tcell T cell activation CellDeath->Tcell Arp2_3 Arp2/3 complex inhibition ARPC2->Arp2_3 Actin Actin polymerization suppressed Arp2_3->Actin Lamellipodia Lamellipodia disruption Actin->Lamellipodia Migration Migration inhibition Lamellipodia->Migration Gemcitabine Gemcitabine Gemcitabine->AMPK Gemcitabine->mTOR Cytokines->Tcell Immunity Enhanced antitumor immunity Tcell->Immunity

Conclusion and Future Perspectives

The repurposing of this compound for pancreatic cancer therapy represents a promising strategy to address the significant challenges in treating this lethal malignancy. BPP's dual mechanism of action – simultaneously inducing lethal autophagy arrest and inhibiting cancer cell migration – provides a unique therapeutic approach that targets both tumor growth and metastasis. The development of nano-enabled formulations further enhances its potential by improving drug delivery, reducing systemic toxicity, and activating antitumor immunity. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating BPP in preclinical models, facilitating further development of this promising therapeutic agent.

Future research directions should focus on optimizing dosing regimens, exploring combination therapies with immunomodulatory agents, and investigating biomarkers for patient selection. Clinical validation of BPP-based therapies will be essential to translate these promising preclinical findings into improved outcomes for pancreatic cancer patients. The drug repurposing approach exemplified by BPP offers the potential to significantly accelerate the development of effective therapies for this devastating disease.

References

benproperine phosphate stability during storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability Specifications & Storage Guidelines

The table below summarizes the key stability factors and recommended storage conditions for benproperine phosphate based on available data.

Factor Specification / Condition Rationale / Source
Recommended Storage Temperature 4°C Maintained in a cool, well-ventilated area; recommended storage temperature is 4°C [1].
Storage State Dry, sealed container Protects from moisture and contamination; keep container tightly sealed [1].
Light Sensitivity Protect from direct sunlight Keep away from direct sunlight to prevent photodegradation [1].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing/reducing agents May cause hazardous reactions or decomposition [1].
Physical Form Solid Common form for pharmaceutical reference standards [1].

Analytical Methods for Stability Assessment

While the search results do not contain specific stability-indicating assay protocols for this compound, the following established analytical methods can be adapted to monitor its stability and purity in solution or solid form.

1. High-Performance Liquid Chromatography (HPLC) This method is suitable for quantifying this compound and detecting related impurities or degradation products.

  • Objective: To determine the concentration and purity of this compound and monitor its degradation over time.
  • Method Details [2]:
    • Column: Hypersil-C18 (5 µm, 4.6 mm i.d. × 150 mm)
    • Column Temperature: 35°C
    • Mobile Phase: Methanol-water-glacial acetic acid-triethylamine (60:35:5:0.1, V/V)
    • Flow Rate: 0.9 mL/min
    • Detection: UV at 270 nm
    • Internal Standard: Cortisone acetate
    • Run Time: ~7 minutes
  • Troubleshooting:
    • Poor Peak Shape: Adjust the proportion of triethylamine (a modifier that can improve peak shape for basic compounds) or the pH of the mobile phase.
    • Low Recovery: Ensure the extraction solvent is compatible with the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This highly sensitive method is ideal for identifying and quantifying trace-level degradation products or metabolites that may form during storage or in biological matrices.

  • Objective: To perform sensitive, specific identification and quantification of this compound and its potential degradants [3].
  • Method Details [3]:
    • Column: Diamonsil C18 (150 mm x 4.6 mm i.d.)
    • Mobile Phase: Acetonitrile-water-formic acid (34:66:1, v/v/v)
    • Flow Rate: 0.5 mL/min
    • Detection: Tandem Mass Spectrometry with Electrospray Ionization (ESI) in Selected Reaction Monitoring (SRM) mode.
    • Internal Standard: Dextromethorphan
  • Troubleshooting:
    • Signal Suppression: Optimize the source-dependent parameters (e.g., desolvation temperature, cone voltage) for maximum sensitivity.
    • High Background Noise: Use high-purity solvents and reagents to minimize chemical noise.

Frequently Asked Questions

What are the most critical factors for maintaining this compound stability? Temperature and humidity are paramount. The product must be stored dry and sealed at 4°C [1]. Exposure to incompatible materials like strong acids, alkalis, or oxidizers must also be avoided.

How can I determine if my this compound reference standard has degraded? Perform a purity check using one of the analytical methods above (e.g., HPLC). A decrease in the main peak area, the appearance of new peaks (degradants), or an inability to achieve the expected concentration in a standard solution can indicate instability or degradation.

The analytical method I developed shows multiple unknown peaks. What should I do? First, verify the storage history of your standard against the recommended conditions. The unknown peaks are likely degradation products. Use LC-MS/MS to identify the molecular weight and structure of these impurities. Freshly prepare all mobile phases and standards to rule out contamination.

Experimental Stability Workflow

The following diagram outlines a systematic workflow for assessing the stability of this compound in your laboratory.

G Start Start: Prepare this compound Sample Storage Apply Storage Condition (Temperature, Light, Humidity) Start->Storage Sampling Withdraw Samples at Pre-defined Time Points Storage->Sampling Analysis Analyze Sample via HPLC or LC-MS/MS Sampling->Analysis Data Collect & Process Data (Peak Area, Purity, Degradants) Analysis->Data Compare Compare Results Against Baseline (T=0) Data->Compare Decision Stable? Compare->Decision EndStable Stable Under Tested Conditions Decision->EndStable Yes EndUnstable Identify Degradation Factors & Modify Protocol Decision->EndUnstable No

Important Disclaimer on Data Limitations

The information provided here is based on a limited number of scientific sources. The stability data for this compound is not exhaustive. For critical applications, it is essential to:

  • Conduct your own stability studies under your specific storage and usage conditions.
  • Refer to the manufacturer's Certificate of Analysis (CoA) for the specific lot of this compound you are using, as it may contain vital stability information.

References

benproperine phosphate solubility issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for Benproperine Phosphate

Solvent Solubility Concentration (mM) Conditions / Notes
DMSO 100 mg/mL [1] - 125 mg/mL [2] 245.43 mM [1] - 306.79 mM [2] Hygroscopic DMSO may impact solubility; use newly opened containers [1].
Water ≥ 100 mg/mL [1] ≥ 245.43 mM [1] Saturation level is unknown [1].
Saline ≥ 100 mg/mL [1] ≥ 245.43 mM [1] Prepared in ddH₂O [1].

Experimental Preparation Protocols

Here are detailed methodologies for preparing this compound solutions for in vitro and in vivo studies, based on cited research.

For In Vitro Studies
  • Stock Solution in DMSO: Prepare a concentrated stock solution in DMSO at 100 mg/mL or 125 mg/mL [1] [2]. It is recommended to aliquot this stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles [1] [2].
  • Working Solution: Dilute the DMSO stock solution into your aqueous assay buffer to the desired final concentration. Note that the final concentration of DMSO should be kept low (typically below 0.1-1%) to avoid cytotoxicity.
For In Vivo Studies

The following protocols have been used in animal studies and are recommended for preparing a clear solution of 2.08 mg/mL (5.11 mM) [1] [2]. Add co-solvents sequentially in the order listed.

  • Protocol 1 (Recommended for short-term use)

    • Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2].
    • Preparation Example:
      • Add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.
      • Add 50 μL Tween-80 and mix evenly.
      • Add 450 μL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL [1] [2].
  • Protocol 2 (Aqueous-based solution)

    • Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2].
    • Preparation Example:
      • Add 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of a 20% SBE-β-CD in saline solution and mix evenly [1] [2].
    • Note: The 20% SBE-β-CD in Saline solution should be prepared fresh and used within one week when stored at 4°C [1] [2].
  • Protocol 3 (For longer dosing periods, use with caution)

    • Composition: 10% DMSO + 90% Corn Oil [1] [2].
    • Preparation Example:
      • Add 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil and mix evenly [1] [2].

Solubility and Stability Decision Workflow

The following diagram outlines the decision-making process for preparing and handling this compound solutions based on your experimental needs:

G This compound Solution Preparation Workflow Start Start: Prepare Benproperine Phosphate Solution InVitro In Vitro Application? Start->InVitro InVivo In Vivo Application? InVitro->InVivo No StockDMSO Prepare concentrated stock in DMSO (100-125 mg/mL) InVitro->StockDMSO Yes SelectProtocol Select in vivo formulation protocol. InVivo->SelectProtocol Yes AliquotStore Aliquot and store at -20°C/-80°C. Use newly opened DMSO. StockDMSO->AliquotStore DiluteBuffer Dilute stock into aqueous buffer for assay. AliquotStore->DiluteBuffer P1 Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline SelectProtocol->P1 P2 Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) SelectProtocol->P2 P3 Protocol 3: 10% DMSO + 90% Corn Oil (Use cautiously for long-term dosing) SelectProtocol->P3 UsePromptly Prepare fresh and use promptly. P1->UsePromptly P2->UsePromptly P3->UsePromptly

Frequently Asked Questions

  • Q1: What are the key stability and storage considerations for this compound?

    • A1: The pure solid powder should be stored in a sealed container, protected from moisture, at 4°C or -20°C [1] [2]. Stock solutions in DMSO are stable for 1-2 years when aliquoted and stored properly at -80°C or -20°C to minimize freeze-thaw cycles [1] [2]. For in vivo formulations, it is best to prepare the working solution freshly and use it on the same day [1] [2].
  • Q2: Does the stereochemistry of benproperine impact its biological activity?

    • A2: Yes. Recent research indicates that S-benproperine (S-Benp) is the active stereoisomer responsible for inhibiting cancer cell migration and invasion, acting through its target ARPC2 [3]. The racemic mixture (Benp) and the R-isomer (R-Benp) show significantly lower activity in these specific effects [3]. The source of your this compound (racemic vs. enantiopure) may influence experimental outcomes in migration assays.
  • Q3: What is the primary mechanism of action of this compound?

    • A3: this compound is a potent and orally active inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2) [1] [2] [3]. By impairing Arp2/3 function, it attenuates the rate of actin polymerization, which is crucial for cell structures like lamellipodia that drive cell migration [1] [3]. This explains its dual role as a potential anti-metastatic agent and a cough suppressant.

Key Considerations for Your Research

When planning your experiments, please note:

  • The provided solubility data and protocols are for research use only and not for human diagnostic or therapeutic use [1] [2].
  • The in vivo protocols have been successfully used in mouse models, but you may need to optimize concentrations and dosing volumes for your specific experimental system [1] [2] [3].
  • The potential for DMSO toxicity in cell-based assays should be controlled for by including vehicle controls with the same final DMSO concentration.

References

Understanding Impurity Analysis and Common Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Impurity profiling is a critical part of pharmaceutical development to ensure drug safety and efficacy. The general principles for a successful separation can be summarized as follows [1] [2]:

  • Goal: Develop a method that successfully separates an Active Pharmaceutical Ingredient (API) from its known impurities and degradation products.
  • Key Parameters: This is typically achieved by optimizing the stationary phase (column chemistry), the mobile phase (composition and pH), and the detection conditions.
  • Application: The developed method must be validated to prove it is suitable for routine purity testing of the drug product.

A common challenge in HPLC analysis is the strong, undesirable adsorption of analytes to surfaces in the LC system, which can lead to poor peak shape, low recovery, or even total loss of the signal. This is particularly problematic for compounds with specific functional groups [3].

  • Problematic Functional Groups: Analytes containing carboxylate or phosphate groups can interact strongly with metal ions (e.g., iron, aluminum) present in stainless steel components or column frits [3].
  • Chemistry: The electron-rich oxygen atoms in these groups act as Lewis bases, forming strong coordinate bonds with the electron-deficient (Lewis acid) orbitals of metal atoms [3].
  • Impact: This results in tailing peaks, inaccurate quantification, and poor method reproducibility.

Troubleshooting Guide for Strongly Adsorbing Analytes

The table below outlines the root causes and solutions for managing strongly adsorbing analytes like phosphates in your HPLC system [3].

Problem Cause Underlying Chemistry Recommended Solution
Metal Surfaces in Flow Path Interaction between analyte phosphate groups and metal ions (e.g., Fe, Al) in stainless steel. Use metal-free LC systems (e.g., PEEK) or passivate standard systems with mobile phase additives.
Mobile Phase Incompatibility Mobile phase lacks competitive agent to block active metal sites on column surface. Add strong Lewis bases (e.g., phosphate buffer, EDTA) to mobile phase to saturate binding sites.
Inappropriate Stationary Phase Column substrate (e.g., zirconia) inherently interacts strongly with Lewis bases. For method development, start with high-purity silica-based C18 columns to minimize metal interactions.

The following workflow can help you diagnose and resolve issues related to analyte adsorption systematically:

Start Start: Poor Peak Shape/Recovery Step1 Check for Carboxylate/Phosphate Groups in Analyte Structure Start->Step1 Step2 Replace with Metal-Free (PEEK) LC System Components Step1->Step2 Step3 Problem Solved? Step2->Step3 Step4 Add Competitive Additive to Mobile Phase (e.g., Phosphate) Step3->Step4 No Step7 Method Suitable for Validation Step3->Step7 Yes Step5 Problem Solved? Step4->Step5 Step5->Step2 No Step6 Verify with Robustness Tests (Change flow rate, temperature, pH) Step5->Step6 Yes Step6->Step7

Example HPLC Protocol for Related Compounds

While a method for benproperine phosphate is not available, the following examples illustrate how validated methods for other drugs address similar challenges. You can use these as a template for your own method development.

Example 1: Analysis of Metronidazole Benzoate and Impurities [2] This method separates an API from its impurities, including benzoic acid.

  • Column: CN-RP (250 x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile and 0.1% octanesulfonic acid sodium salt (an ion-pair reagent).
  • Mode: Isocratic.
  • Flow Rate: 1.0 mL/min.
  • Key Point: The use of an ion-pair reagent is a common strategy to improve the separation of ionic or ionizable compounds.

Example 2: Simultaneous Quantification of Multiple Preservatives [4] This method separates a mixture of preservatives, which often have acidic properties.

  • Column: C18 (250 x 4.6 mm, 5 µm).
  • Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile (65:35).
  • Mode: Isocratic.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection: UV at 210 nm.
  • Key Point: The use of a phosphate buffer at an acidic pH is a classic approach to suppress ionization of acidic analytes and reduce their interaction with residual metals on the column surface [3] [5].

Frequently Asked Questions

Q: Why should I use a phosphate buffer if I'm trying to prevent phosphate-metal interaction? A: This is a strategic application of a strong Lewis base. By adding a high concentration of phosphate to the mobile phase, you saturate all the active metal sites on the column and system surfaces. This prevents your analyte from interacting with these sites, allowing it to pass through the detector and produce a clean, symmetrical peak [3].

Q: Are there MS-compatible alternatives to phosphate buffers for this purpose? A: Phosphate buffers are generally not mass spectrometry (MS) compatible. For LC-MS methods, you may need to explore other mobile phase additives like EDTA (a strong chelator) or use volatile buffers like ammonium acetate or ammonium formate, though their effectiveness as blocking agents may be lower. The most robust solution for LC-MS is to use a metal-free LC system flow path [3].

Q: What is the first column type I should try for developing a method for a phosphate-containing drug? A: Begin with a high-quality, metal-free or low-metal C18 column based on high-purity silica. These are the most widely available and commonly used columns for reversed-phase HPLC. Specialized columns like CN (cyano) or mixed-mode columns (e.g., Amaze HA) can also offer unique selectivity for challenging separations [6] [2].

Key Recommendations for Your Research

To effectively tackle the challenge of reducing this compound impurities in HPLC:

  • Anticipate Adsorption: Given its phosphate group, assume benproperine and its impurities will be prone to metal interaction. Proactively use a mobile phase with phosphate buffer or another strong Lewis base additive during initial method scouting [3].
  • Start with a C18 Column: Use a high-purity silica-based C18 column with a phosphate-buffered mobile phase at acidic pH (e.g., 3.0) as your starting point. Fine-tune the separation by adjusting the acetonitrile ratio (gradient or isocratic) [4].
  • Explore Alternative Columns: If the C18 column does not provide sufficient separation, investigate other stationary phases like CN (cyano) [2] or mixed-mode columns [6], which offer different separation mechanisms.

References

benproperine phosphate metabolite interference assays

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Context for Benproperine Phosphate

Aspect Details from Literature
Research Focus Nano-enabled drug repurposing for pancreatic cancer therapy [1].
Proposed Mechanism Initiates autophagy but blocks RAB11A-dependent autophagosome-lysosome fusion, converting protective autophagy into a lethal process [1].
Formulation Co-delivered with Gemcitabine in a hyaluronic acid (HA) modified zeolitic imidazolate framework-8 (ZIF-8) nanoplatform [1].
Relevance to Your Query This mechanistic and formulation research provides foundational knowledge but does not address metabolite interference in analytical assays.

Suggested Path Forward for Your Technical Support Center

Since direct data is unavailable, here are some constructive steps you can take to develop the content for your support center:

  • Consult Foundational Analytical Literature: The mechanisms described in the research suggest that assays likely involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Your troubleshooting guides could focus on common challenges in LC-MS/MS bioanalysis, such as ion suppression, matrix effects, and metabolite back-conversion.
  • Develop General Best Practices: You can create robust, general-purpose guides on:
    • Sample Preparation: Optimizing techniques like protein precipitation or solid-phase extraction to isolate BPP and its metabolites from complex matrices.
    • Chromatographic Separation: Methods to achieve baseline separation of BPP from its potential metabolites to prevent interference.
    • Method Validation: Establishing selectivity, specificity, and matrix effect parameters as per regulatory guidelines (e.g., FDA/EMA) to ensure the assay reliably distinguishes the parent drug from its metabolites.
  • Diagramming the Workflow: While a specific signaling pathway for metabolite interference isn't available, you can diagram a generic experimental workflow for developing and validating a bioanalytical assay. This provides a logical structure for researchers.

Below is a DOT language script that visualizes this general workflow. You can adapt it as a template for more specific protocols in your support center.

G Start Start: Assay Development SP Sample Preparation (e.g., Protein Precipitation, SPE) Start->SP Define Objective Chrom Chromatographic Separation (LC Method Development) SP->Chrom Optimize Cleanup Detect Detection & Quantification (e.g., MS/MS) Chrom->Detect Achieve Separation Val Method Validation Detect->Val Establish Sensitivity End Assay Ready for Use Val->End Confirm Specificity & Selectivity

References

benproperine phosphate plasma sample degradation

Author: Smolecule Technical Support Team. Date: February 2026

Key Stability Factors & Handling Guidelines

The chemical stability of benproperine phosphate and its metabolites in plasma is influenced by several factors. The following table summarizes the main causes of degradation and recommended practices to ensure sample integrity.

Cause of Degradation Impact on Sample Preventive Measure
Enzymatic Activity Metabolite conversion; compound breakdown [1] Rapid plasma separation; immediate freezing [1]
Temperature Long-term degradation [1] Storage at or below -20°C (preferably -80°C for long-term) [1]
Sample Preparation Inefficient recovery; pre-analysis degradation Use of liquid-liquid extraction (LLE) for effective isolation [1]

Validated Analytical Method for Quantification

A validated LC-MS/MS method is recommended for the simultaneous determination of this compound and its metabolites in plasma and urine [1]. This method is sensitive and selective for stability-indicating analysis.

1. Sample Preparation

  • Extraction: Use liquid-liquid extraction (LLE).
  • Internal Standard: Use Dextromethorphan as the internal standard to control for variability [1].
  • Urine Samples: Enzymatic hydrolysis is required for urine samples prior to extraction to cleave conjugated metabolites [1].

2. Chromatographic Conditions The table below details the LC conditions used in the validated method [1].

Parameter Specification
Column Diamonsil C18 (150 mm × 4.6 mm i.d.)
Mobile Phase Acetonitrile - water - formic acid (34:66:1, v/v/v)
Flow Rate 0.5 ml min⁻¹

3. Mass Spectrometric Detection

  • Ionization: Electrospray Ionization (ESI) interface.
  • Mode: Selected Reaction Monitoring (SRM).

4. Method Performance This method has demonstrated the following performance characteristics [1]:

  • Lower Limit of Quantification (LLOQ) in Plasma:
    • Benproperine: 60 nmol L⁻¹
    • 3-OH-BPP: 4.0 nmol L⁻¹
    • 4-OH-BPP: 4.0 nmol L⁻¹
  • Precision: Intra- and inter-run precision are below 9.2%.
  • Accuracy: Within ±4.3% for all analytes.

Troubleshooting FAQs

Q1: What are the primary metabolites of this compound I should account for in my method? The two primary metabolites you must monitor are 3-OH-Benproperine (3-OH-BPP) and 4-OH-Benproperine (4-OH-BPP). Your analytical method should be able to separate and quantify these alongside the parent compound [1].

Q2: How long can this compound metabolites be detected in the body? Studies indicate that metabolites can remain in the body for an extended period. Specifically, residues of the 3-OH-BPP metabolite can be detected for at least 192 hours (8 days) after a single oral dose [1]. This underscores the need for a highly sensitive method in long-term pharmacokinetic studies.

Q3: Is there an alternative HPLC method for analysis without a mass spectrometer? Yes, an alternative HPLC method with UV detection is available, though it may not be as sensitive as LC-MS/MS.

  • Column: Hypersil C18 (5 µm, 4.6 mm i.d. x 150 mm) [2].
  • Mobile Phase: Methanol-water-glacial acetic acid-triethylamine (60:35:5:0.1, V/V) [2].
  • Flow Rate: 0.9 mL/min [2].
  • Detection: UV at 270 nm [2].
  • Internal Standard: Cortisone acetate [2].

Experimental Workflow for Plasma Analysis

The following diagram outlines the core workflow for analyzing this compound in plasma samples, integrating the stability considerations and methods discussed.

Key Takeaways for Experimental Success

  • Prioritize Sample Stability: The most critical step begins at sample collection. Immediate processing and freezing at -20°C or lower is non-negotiable for reliable results [1].
  • Method Selection Depends on Goals: For high-throughput or highly sensitive quantification, especially of metabolites, the LC-MS/MS method is superior. The HPLC-UV method provides a viable, cost-effective alternative for less complex analyses [2] [1].
  • Monitor Metabolites: The long residence time of the 3-OH-BPP metabolite means your experimental timeline and sampling schedule should be designed to account for this slow clearance [1].

References

Factors Affecting Glucuronide Hydrolysis & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The stability of glucuronide metabolites and their hydrolysis in experimental settings can be influenced by several key factors. The table below summarizes common issues and their solutions based on general glucuronide research.

Issue/Factor Potential Impact on Hydrolysis Recommended Solution / Optimization

| Enzyme Source & Preparation [1] | - Fresh feces showed highest hydrolysis activity.

  • Sonication during enzyme prep increased total protein yield and activity.
  • Significant inter-individual variation (4-6 fold in rats). | - Use fresh fecal samples for enzyme preparation.
  • Employ sonication in the preparation protocol.
  • Use pooled samples or multiple donors to account for individual variation. | | Reaction Buffer pH [1] | Hydrolysis activity significantly changes with pH; the optimal pH varies by species (mouse, rat, human). | Optimize and carefully control the pH of the reaction buffer. The ideal pH may need to be determined empirically for your system. | | Glucuronide Type & Chemical Stability [2] | - O- and N+-glucuronides can be rapidly hydrolyzed (e.g., half-life <1 hour in human feces).
  • Most are stable across a wide pH range (e.g., 1.5-12.0) in aqueous solution, but some (e.g., candesartan N-glucuronide) can hydrolyze at low pH. | - Know your metabolite type (O-, N-, N+-glucuronide).
  • For fecal/biological samples, use β-glucuronidase inhibitors during collection if measuring intact glucuronides is the goal. [2] | | Sample Collection & Storage (for profiling) [2] | Parent drug found in feces can come from either unabsorbed drug or deconjugation of glucuronides, complicating mass balance interpretation. | For ADME studies, profile both early (0-24h) and late (>24h) fecal pools to distinguish the origin of parent drugs. [2] |

Experimental Protocol: Assessing Hydrolysis in Fecal Samples

Here is a detailed methodology for preparing fecal enzymes and conducting hydrolysis assays, based on the general procedures used in glucuronide research [1]. You can adapt this protocol for investigating benproperine phosphate glucuronide.

G A Feces Collection A1 Collect fresh feces from colon or within 24h of excretion. A->A1 B Enzyme Preparation B1 Suspension Method: 1. Homogenize feces in cold KPI buffer (pH 7.4). 2. Centrifuge at 9000× g, 4°C for 30 min. 3. Use supernatant (fecal suspension). B->B1 B2 Sonication Method: 1. Homogenize feces in cold KPI buffer. 2. Sonicate homogenate (ice bath, 30 min). 3. Centrifuge at 9000× g, 4°C for 15 min. 4. Use supernatant (S9 fraction). B->B2 C Hydrolysis Reaction C1 Prepare reaction mixture: • KPI Buffer • Fecal Enzyme (e.g., 0.25 mg/mL final protein conc.) • Substrate (e.g., 1 mM pNPG or your glucuronide) C->C1 D Reaction Termination & Analysis D1 Terminate reaction with acidified acetonitrile (e.g., 6% formic acid in ACN). D->D1 A2 Immediately begin enzyme preparation to avoid activity loss. A1->A2 A2->B B1->C B2->C C2 Incubate in shaker at 37°C for set time (e.g., 30 min). C1->C2 C2->D D2 Analyze samples via HPLC-MS/MS or plate reader. D1->D2

Materials:

  • Fecal Sample: Freshly collected from model species or human donors.
  • Buffer: 50 mM Potassium Phosphate (KPI) buffer, pH 7.4 (adjust pH as needed for optimization).
  • Chemicals: Substrate (e.g., 4-Nitrophenyl β-D-glucopyranoside, pNPG, as a positive control or your specific glucuronide).
  • Equipment: Centrifuge, sonicator, incubator shaker, microplate reader or LC-MS/MS.

Procedure:

  • Feces Collection & Homogenization: Homogenize 1 gram of fresh feces in 10 mL of ice-cold 50 mM KPI buffer.
  • Enzyme Preparation (Two Common Methods):
    • Suspension Method: Centrifuge the homogenate at 9000× g for 30 minutes at 4°C. Collect the supernatant. [1]
    • Sonication Method (Higher Yield): Sonicate the homogenate in an ice-water bath for 30 minutes, then centrifuge at 9000× g for 15 minutes at 4°C. Collect the supernatant (S9 fraction). [1]
    • Determine the protein concentration of the supernatant using a BCA assay.
  • Hydrolysis Reaction:
    • In a 96-well plate or microtube, prepare a 200 µL reaction mixture containing:
      • KPI Buffer
      • Fecal enzyme (e.g., final concentration of 0.25 mg/mL)
      • Substrate (e.g., final concentration of 1 mM)
    • Incubate in an incubator shaker at 37°C for a predetermined time (e.g., 30 minutes). Include controls without enzyme and without substrate.
  • Reaction Termination & Analysis:
    • Stop the reaction by adding 20 µL of 6% formic acid in acetonitrile.
    • Analyze the samples to quantify the hydrolyzed product (aglycone). This can be done with a microplate reader (for colored products like p-nitrophenol from pNPG) or via more specific methods like HPLC-MS/MS for drug aglycones.

Quantitative Data for Reference

The table below provides stability half-lives for various glucuronide types in different conditions, which can serve as a useful reference for what you might expect.

Glucuronide Type Model Compound Condition Half-Life Citation
N+-Glucuronide Clomipramine Human Feces 0.2 - 0.3 hours [2]
O-Glucuronide Ifenprodil Human Feces 0.5 - 0.6 hours [2]
N-Glucuronide Valsartan Human Feces 1.5 - 3.9 hours [2]
N-Glucuronide Candesartan Aqueous Solution, pH 1.5 61.8 hours [2]
N-Glucuronide Candesartan Aqueous Solution, pH 2.5 93.5 hours [2]
N-Glucuronide Candesartan Human Feces 5.2 - 11.3 hours [2]

Frequently Asked Questions

Q1: Why might I detect the parent drug (aglycone) in my fecal samples when studying a glucuronidated drug? A1: The parent drug in feces can originate from two sources: the unabsorbed fraction of the orally administered drug, or from the deconjugation (hydrolysis) of glucuronide metabolites excreted in bile into the intestines. To distinguish between these, it is recommended to perform metabolite profiling on both early (0-24 hours) and late (after 24 hours) fecal pools in human ADME studies [2].

Q2: How does buffer pH affect the hydrolysis of glucuronides by microbial enzymes? A2: The hydrolysis activity of intestinal microbial β-glucuronidases is highly dependent on buffer pH, and the optimal pH can vary significantly between species (e.g., mouse, rat, human) [1]. For instance, one study showed that changing the pH could increase hydrolysis activity for a natural glucuronide by up to 12.9-fold in rats [1]. Therefore, the pH of the reaction system must be optimized for your specific experimental conditions.

Q3: What is the best way to prepare enzymes from fecal samples to study glucuronide hydrolysis? A3: For the highest hydrolysis activity:

  • Use fresh feces whenever possible, as freezing and storage can lead to a loss of activity [1].
  • Employ a preparation method that includes sonication, as this has been shown to increase total protein yield and hydrolysis activity compared to simple suspension methods [1].

References

troubleshooting benproperine phosphate autophagosome-lysosome fusion assay

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action of Benproperine Phosphate

Understanding how BPP works is the first step in troubleshooting your assay. The primary mechanism identified in recent research is summarized in the table below.

Mechanism Effect on Autophagy Experimental Validation Key Protein/Factor Involved
Blocks Autophagosome-Lysosome Fusion Converts protective autophagy into a lethal process; leads to accumulation of autophagosomes [1]. Demonstrated in cell lines, patient-derived xenograft models, and orthotopic tumor models [1]. RAB11A [1]
Initiates Autophagy Triggers the initial formation of autophagosomes [1]. Inferred from the overall mechanism; specific data on initiation not detailed [1]. Information not specified in search results
Activates Immune Response Stimulates immune-related cytokines and T cell-mediated immunity [1]. RNA sequencing and flow cytometry analyses [1]. Information not specified in search results

This mechanistic insight is crucial for interpreting your results. An expected outcome of a successful assay is an increased number of autophagosomes due to the blocked fusion step.

AutophagyInitiation Autophagy Initiation AutophagosomeFormation Autophagosome Formation AutophagyInitiation->AutophagosomeFormation FusionBlock Fusion with Lysosome AutophagosomeFormation->FusionBlock Degradation Cargo Degradation FusionBlock->Degradation BPP This compound (BPP) Rab11A RAB11A-dependent pathway BPP->Rab11A Inhibits Rab11A->FusionBlock Required for

Experimental Workflow & Key Considerations

The studied nanoplatform HA/ZIF-8@BPP/Gem co-delivers BPP with the chemotherapy drug Gemcitabine [1]. The following workflow chart outlines the key stages of the experiment.

NanoPrep 1. Nanoplatform Preparation CellModel 2. Cell Model Selection NanoPrep->CellModel Treatment 3. Drug Treatment CellModel->Treatment Assay 4. Fusion Assay Treatment->Assay Analysis 5. Analysis & Validation Assay->Analysis Sub1 HA-modified ZIF-8 Co-loading of BPP and Gem Sub1->NanoPrep Sub2 Pancreatic cancer cell lines Patient-derived xenograft models Orthotopic tumor models Sub2->CellModel Sub3 Relies on acidic tumor microenvironment for drug release Sub3->Treatment Sub4 Monitor autophagosome accumulation (e.g., LC3-II puncta) Sub4->Assay Sub5 Validate via: - Immunoblotting (LC3-II, p62) - Electron Microscopy - Immune activation assays Sub5->Analysis

Troubleshooting Guide

Here are solutions to common problems you might encounter, based on the established mechanism and general experimental principles.

Problem & Phenomenon Possible Root Cause Recommended Solution

| No autophagosome accumulation (e.g., no change in LC3-II puncta or protein levels) | 1. Inactive BPP compound. 2. Incorrect assay conditions (pH). 3. Cell line is not responsive. | 1. Verify compound activity and stability. 2. Ensure treatment is done in an acidic pH environment to mimic tumor microenvironment and trigger drug release from the ZIF-8 nanoplatform [1]. 3. Use a validated pancreatic cancer cell line (e.g., as in the primary study [1]). | | Unexpected high cell death | 1. Off-target toxicity. 2. Synergistic effect with Gemcitabine. | 1. Titrate the BPP concentration. The study reported significant cytotoxicity only when BPP was combined with Gem [1]. 2. Include controls with BPP alone and Gem alone to dissect the synergistic effect. | | Cannot confirm RAB11A involvement | 1. Inefficient knockdown/overexpression. 2. Assay not specific enough. | 1. Validate knockdown/knockout efficiency at the protein level. 2. Use complementary methods: assess colocalization of autophagosomes and lysosomes (e.g., tfLC3 assay [2]) and perform functional rescue experiments. |

Important Notes for Researchers

  • Lethal vs. Protective Autophagy: The core finding is that BPP subverts a cell survival mechanism (protective autophagy) into a self-destructive process. Your assay should be designed to distinguish between these outcomes [1].
  • Combination Therapy is Key: The pro-death effects were strongly synergistic with Gemcitabine. Testing BPP alone might yield modest results [1].
  • Look for Immune Activation: As a secondary validation, consider measuring immune activation markers, as this was a significant downstream effect of the treatment [1].

References

addressing benproperine phosphate cytotoxicity concerns

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Cytotoxicity

Benproperine phosphate (BPP) is an antitussive (cough suppressant) drug that is being investigated for repurposing as an anti-cancer agent, particularly for pancreatic cancer. Its cytotoxicity against cancer cells is not due to its original mechanism but rather to the induction of a specific type of cellular stress known as lethal autophagy arrest [1] [2] [3].

The table below summarizes the core mechanism and the primary cytotoxicity concern identified in recent studies.

Aspect Description
Reported Cytotoxic Mechanism Induction of lethal autophagy arrest in pancreatic cancer cells [1] [2] [3].

| Molecular Process | • Triggers autophagy initiation via the AMPK/mTOR signaling pathway [1]. • Blocks autophagosome-lysosome fusion by disturbing Ras-related protein Rab-11A (RAB11A) [1]. | | Cellular Outcome | Leads to excessive accumulation of autophagosomes, resulting in autophagy-mediated cancer cell death and growth inhibition [1]. |

Experimental Models & Protocols

The following tables detail the key experimental models and protocols used to study BPP's cytotoxic effects, as documented in the literature. You can use these as a reference for your own experimental design.

Table 1: In Vitro Models and Reagents

Component Details
Cell Lines Human pancreatic cancer cells: MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3 [1].
Control Cell Line Human normal pancreatic duct epithelial cells (HPDE) [1].
Culture Media High glucose Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% FBS and 1% penicillin/streptomycin [1].

| Key Reagents | • BPP (Selleck, S5256) [1] • Autophagy inhibitors: Chloroquine (CQ), 3-methyladenine (3-MA), Bafilomycin A1 (Baf A1) [1] |

Table 2: Key Assays and Protocols

Assay Protocol Summary

| Cell Growth (MTT Assay) | 1. Plate cells in 96-well plates (4x10³ cells/well) [1]. 2. Treat with BPP for 24 hours. 3. Measure optical density at 570nm wavelength [1]. | | Clonogenic Survival | 1. Plate cells in 24-well plates (1000 cells/well) [1]. 2. Apply BPP treatments for one week. 3. Fix cells with 4% paraformaldehyde, stain with crystal violet, and count colonies [1]. | | Western Blot Analysis | 1. Lyse cells in RIPA buffer [1]. 2. Separate proteins by SDS/PAGE and transfer to PVDF membrane. 3. Probe with primary antibodies (e.g., anti-LC3, anti-p62, anti-RAB11A, anti-β-actin) overnight at 4°C, then with HRP-conjugated secondary antibodies [1]. | | Mechanism Validation | • Autophagy Inhibition: Use inhibitors like 3-MA (to block initiation) or Baf A1/CQ (to block degradation) to see if they reverse BPP's growth-inhibitory effects [1]. • RAB11A Overexpression: Overexpress RAB11A to see if it counteracts BPP-induced autophagy arrest and cytotoxicity [1]. |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for investigating BPP's cytotoxicity, from hypothesis to validation, based on the described protocols.

cluster_assays Key Cytotoxicity & Mechanism Assays cluster_val Start Start: Investigate BPP Cytotoxicity Hypo Hypothesis: BPP induces lethal autophagy Start->Hypo InVitro In Vitro Models Hypo->InVitro Assay1 Cell Growth & Viability (MTT, Colony Formation) InVitro->Assay1 Assay2 Autophagy Flux Analysis (Western Blot: LC3, p62) InVitro->Assay2 Assay3 Pathway Analysis (Western Blot: AMPK/mTOR, RAB11A) InVitro->Assay3 MechVal Mechanism Validation Assay1->MechVal Assay2->MechVal Assay3->MechVal Val1 Pharmacological Inhibition (3-MA, CQ, Baf A1) MechVal->Val1 Val2 Genetic Overexpression (RAB11A) MechVal->Val2 Interpret Interpret Data Val1->Interpret Val2->Interpret

Troubleshooting FAQ

Here are answers to some specific technical questions you might encounter during your experiments.

Q1: The cytotoxic effect of BPP in my pancreatic cancer cell lines is inconsistent. What could be the reason?

  • Cell Line Variability: Different pancreatic cancer cell lines (e.g., MIA-PaCa-2 vs. AsPC-1) may have varying genetic backgrounds and sensitivities to autophagy manipulation. It is crucial to test a panel of cell lines [1].
  • Autophagy Status: The baseline level of autophagy and the integrity of the lysosomal function in your cells can influence the outcome. Consider profiling these baseline conditions.
  • Drug Preparation and Storage: Ensure BPP is correctly reconstituted in PBS according to the manufacturer's instructions and that stock solutions are stored appropriately to maintain stability [1].

Q2: How can I confirm that cell death is specifically due to autophagy arrest and not another form of cell death?

  • Rescue Experiments: This is the gold standard for validation. If BPP-induced cell death is specifically due to lethal autophagy arrest, then inhibiting autophagy initiation (e.g., with 3-MA) should rescue cell viability [1].
  • Molecular Markers: Monitor key autophagy markers via Western blot. A successful induction of autophagy arrest by BPP should show:
    • Increased LC3-II: Indicates autophagosome formation.
    • Accumulation of p62: Confirms a block in autophagic degradation [1].
  • Puncta Formation: Use immunofluorescence to visualize the formation of LC3-positive puncta, which represent accumulated autophagosomes.

Q3: Are there any strategies to improve the therapeutic window of BPP and reduce potential off-target cytotoxicity?

  • Nanoparticle Delivery: Recent advanced studies suggest that using a nano-delivery system (e.g., a hyaluronic acid-modified ZIF-8 framework) can co-deliver BPP with other drugs like Gemcitabine. This approach has been shown to enhance tumor-specific targeting and efficacy while reducing systemic exposure and toxicity in preclinical models [2] [3].
  • Combination Therapy: The same nano-enabled strategy demonstrates that BPP can synergize with chemotherapy, potentially allowing for lower, less toxic doses of each agent while converting Gemcitabine-induced protective autophagy into a lethal process [2].

Additional Technical Notes

  • Antibody References: The studies successfully used the following antibodies for key proteins: anti-LC3 (MBL, PM036), anti-P62 (Santa Cruz, sc-48402), and anti-RAB11A (Cell Signaling Technology, 2413S) [1].
  • Advanced Model Consideration: For more translatable results, consider moving beyond conventional cell line models. Patient-derived xenograft (PDX) and orthotopic tumor models have been used to validate the efficacy and safety of BPP, especially in nano-formulations [2].

References

optimizing benproperine phosphate dose response experiments

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanisms & Experimental Parameters

Your dose-response experiments should be designed around the specific mechanism you're investigating. Current research reveals two primary, distinct anticancer mechanisms of action for BPP.

Mechanism Target/Pathway Key Experimental Findings & Concentrations Relevant Cancer Models

| Lethal Autophagy Arrest [1] [2] | - Initiates AMPK/mTOR autophagy [2]

  • Blocks RAB11A-mediated autophagosome-lysosome fusion [1] [2] | - Synergistic effect with Gemcitabine in nanoplatform [1]
  • Effective concentrations in the micromolar range (see table below) | Pancreatic cancer cell lines, Patient-derived xenograft (PDX) models, Orthotopic tumor models [1] [2] | | Inhibition of Cell Migration & Metastasis [3] | - Binds to Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2)
  • Suppresses actin remodeling & lamellipodium formation | - S-Benproperine is the active stereoisomer [3]
  • IC50 for migration: ~1-2 µM; for invasion: ~2-4 µM [3] | DLD-1 (colorectal), AsPC-1 (pancreatic), B16-BL6 (mouse melanoma) cell lines [3] |

The effective concentrations reported in recent studies for these effects are summarized in the table below.

Cell Line / Model Assay Type Effective Concentration (µM) Effect Observed Source
DLD-1 (Colorectal) Migration (IC₅₀) S-Benp: ~1 µM; Benp (racemic): ~2 µM Inhibition of cell migration [3]
DLD-1 (Colorectal) Invasion (IC₅₀) S-Benp: ~2 µM; Benp (racemic): ~4 µM Inhibition of cell invasion [3]
AsPC-1 (Pancreatic) In Vivo Metastasis Data not shown (significant suppression) Inhibition of tumor metastasis to liver, spleen, kidney [3]
Various Pancreatic In Vitro / In Vivo Effective in multiple models Autophagy arrest & cell death [2]

Experimental Protocols & Workflows

Here is a detailed methodology for a cell migration assay, based on the experiments that identified S-Benproperine as a potent metastasis inhibitor [3].

Transwell Migration & Invasion Assay
  • Cell Lines: DLD-1, AsPC-1, B16-BL6 cancer cells; MCF-10A normal mammary gland epithelial cells as a control [3].
  • Treatment Preparation:
    • Compound: Use S-Benproperine for optimal activity. Benproperine (racemic mixture) is less potent, and R-Benproperine is largely inactive [3].
    • Solvent: Dissolve BPP in DMSO for a stock solution, then dilute in cell culture medium. The final DMSO concentration should be equal in all treatment groups (e.g., ≤0.1%).
    • Concentration Range: A typical 6-point dose-response curve should include a negative control (vehicle), a positive control (if available), and concentrations ranging from 0.5 µM to 20 µM based on the established IC50 values [3].
  • Procedure:
    • Cell Pre-treatment: Seed cells in the upper chamber of a Transwell insert and pre-treat with your dilution series of S-Benp for a specified period (e.g., 2-24 hours).
    • Migration/Invasion: For invasion assays, coat the Transwell membrane with Matrigel. For migration assays, use an uncoated membrane. Place the insert into a well containing chemoattractant medium (e.g., with 10% FBS).
    • Incubation: Incubate for 24-48 hours to allow cell migration.
    • Fixation & Staining: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the lower membrane surface with crystal violet or calcein-AM.
    • Quantification: Count the stained cells under a microscope or dissolve the stain and measure absorbance for quantification.

The following diagram illustrates the logical workflow and key decision points for this assay:

G start Start Migration/Invasion Assay cell_select Select Cell Line (Cancer vs. Normal) start->cell_select stereoisomer Key Decision: Select Stereoisomer cell_select->stereoisomer prep Prepare Drug Dilutions (0.5 µM to 20 µM) stereoisomer->prep  Prefer S-Benp for activity plate Plate & Pre-treat Cells prep->plate migrate Incubate for Migration (24-48 hours) plate->migrate fix Fix & Stain Cells migrate->fix analyze Quantify & Analyze Data (Calculate IC₅₀) fix->analyze

Frequently Asked Questions & Troubleshooting

Q1: My compound is insoluble in the culture medium at the required stock concentration. How can I resolve this? A1: BPP is commonly used as a phosphate salt to improve solubility in aqueous solutions [4] [2]. For the racemic mixture or stereoisomers, you can:

  • Use a nanocarrier system: As demonstrated in recent research, a zeolitic imidazolate framework-8 (ZIF-8) nanoplatform can efficiently co-deliver BPP and gemcitabine, enhancing solubility and tumor-targeted release [1].
  • Optimize solvent: Ensure you are using a high-purity DMSO stock. Gently warming the tube during dilution can help. Vortex and sonicate the stock solution briefly to ensure it is fully dissolved before dilution.

Q2: I am not observing a significant dose-response effect in my viability assay. What could be wrong? A2:

  • Verify the active stereoisomer: This is critical. If you are using racemic Benproperine, your potency will be significantly lower. Confirm with your supplier that you are using S-Benproperine [3].
  • Check the mechanism of action: BPP's anti-proliferative effect via autophagy arrest may take time to manifest. Run a longer-duration assay (e.g., 72 hours) and use assays that directly measure autophagy flux (e.g., LC3-I/II western blot, GFP-LC3 puncta formation) rather than just cell viability at 24 hours [2].
  • Confirm cell line sensitivity: Ensure your chosen cell line is responsive. Pancreatic cancer lines (AsPC-1, etc.) and DLD-1 colorectal cells have been validated to respond [3] [2].

Q3: How can I confirm that BPP is indeed binding to its proposed target, ARPC2, in my cellular models? A3: The 2022 study used several label-free methods to validate target engagement directly in cells and tissues [3]. You can adopt these techniques:

  • Cellular Thermal Shift Assay (CETSA): Measure the thermal stability of the ARPC2 protein in cell lysates or intact cells with and without S-Benp treatment.
  • Drug Affinity Responsive Target Stability (DARTS): Leverage the principle that a protein is more stable and resistant to proteolysis when bound to its ligand. Treat cell lysates with S-Benp and then with a protease (e.g., pronase), followed by western blot analysis for ARPC2.
  • Surface Plasmon Resonance (SPR): Use this to measure the direct binding kinetics and affinity of S-Benp to purified ARPC2 protein in vitro.

References

benproperine phosphate solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Storage Guidelines

The table below summarizes the key solubility and storage characteristics of benproperine phosphate for your experiments.

Solvent Solubility Stock Concentration Critical Notes
Water ≥ 100 mg/mL (245.43 mM) [1] Up to 100 mM Suitable for creating stock solutions [1].
DMSO 60 mg/mL (147.26 mM) [2] / 100 mg/mL (245.43 mM) [1] Up to 100-245 mM Hygroscopic: Moisture-absorbing DMSO can significantly reduce solubility over time. Use fresh, dry DMSO [2] [1].
Ethanol 3 mg/mL [2] ~7 mM Limited solubility; not ideal for high-concentration stock solutions [2].

Storage Recommendations:

  • Powder: Store at -20°C, sealed and protected from moisture. The product is stable for up to 3 years under these conditions [2] [3].
  • Stock Solutions:
    • For DMSO stocks, store at -80°C for 2 years or -20°C for 1 year. Always use sealed containers to prevent moisture absorption [1].
    • Aqueous solutions are best prepared fresh.

Experimental Protocols & Troubleshooting

Preparing Stock Solutions

1. DMSO Stock Solution (100 mM)

  • Procedure: Weigh 40.7 mg of this compound powder. Add 1 mL of fresh, anhydrous DMSO directly to the vial. Vortex or sonicate until the solution is clear.
  • Critical Note: Aliquot the solution to avoid repeated freeze-thaw cycles [1].

2. Aqueous Stock Solution (100 mg/mL)

  • Procedure: Weigh 100 mg of this compound powder. Add 1 mL of pure water (e.g., distilled or deionized). Vortex until completely dissolved. This yields a clear solution with a concentration of approximately 245 mM [1].

3. Homogeneous Suspension for Animal Studies (5 mg/mL)

  • Procedure: Add 5 mg of this compound to 1 mL of a 0.5-1% carboxymethyl cellulose (CMC-Na) solution. Mix thoroughly to achieve a homogeneous suspension [2].
Troubleshooting Common Issues

Problem 1: Precipitation in Aqueous Buffers

  • Cause: Precipitation often occurs when diluting a DMSO stock solution into aqueous buffers like PBS. This is due to the "cosolvent effect" and the ionic strength of the buffer.
  • Solution:
    • Direct Dissolution: For cell culture experiments, directly weigh the powder into your aqueous buffer or medium, then sonicate to dissolve. This avoids the DMSO solvent shift.
    • Serial Dilution: When using a DMSO stock, add it drop-wise to the rapidly stirring buffer. Ensure the final DMSO concentration does not exceed 0.1-0.5% (v/v), which is generally tolerated by most cell lines [2].

Problem 2: Inconsistent In Vivo Dosing

  • Cause: The compound may not be fully dissolved in the vehicle, leading to uneven dosing.
  • Solution: Use a suspension vehicle like 0.5% CMC-Na. Confirm homogeneity by visual inspection before administration. The following diagram illustrates a reliable workflow for in vivo formulation.

G Start Prepare In Vivo Formulation A Weigh 5 mg this compound Start->A B Add 1 mL of 0.5% CMC-Na Solution A->B C Vortex Thoroughly B->C D Check for Homogeneous Suspension C->D E Proceed with Dosing D->E F Re-mix Suspension D->F If Precipitate Visible F->C

Problem 3: Analytical Interference in HPLC

  • Cause: Contaminants or degraded products can co-elute with your analyte.
  • Solution: Adopt a validated HPLC method. One published protocol uses:
    • Column: Hypersil-C18 (150 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Methanol-water-glacial acetic acid-triethylamine (60:35:5:0.1, V/V)
    • Flow Rate: 0.9 mL/min
    • Detection: UV at 270 nm
    • Internal Standard: Cortisone acetate This method achieves a rapid analysis within 7 minutes [4].

Critical Safety & Handling Information

  • Health Hazards: this compound is classified as harmful if swallowed (H302) [3].
  • Environmental Toxicity: It is very toxic to aquatic life with long-lasting effects (H410). Avoid release into the environment and dispose of waste according to local regulations [3].
  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat. Use the compound in a well-ventilated area, preferably a fume hood [3].

Key Insights for Your Research

  • Primary Mechanism in Metastasis Research: Remember that this compound is a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2). It attenuates actin polymerization, which is crucial for cancer cell migration and invasion [2] [5].
  • Stereoisomer-Specific Activity: For migration and invasion assays, the S-stereoisomer of benproperine is the active form. It binds to ARPC2 with high affinity (KD = 1.12 µM) and exhibits a much stronger inhibitory effect on cancer cell migration than the R-isomer or the racemic mixture [5]. If your experiments focus on metastasis, sourcing the S-isomer could be beneficial.

References

benproperine phosphate vs codeine antitussive efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Safety Overview

The table below summarizes key comparative information for benproperine phosphate and codeine.

Aspect This compound Codeine
Mechanism of Action Central and peripheral action; modulates cough center in medulla oblongata; has local anesthetic and bronchodilator effects [1]. Primarily central action; agonist of μ-opioid receptors in the brainstem [2] [3].
Efficacy vs. Placebo Shown to be efficacious versus placebo in clinical trials [3]. Efficacy is context-dependent; some studies show no significant difference from placebo, especially in chronic cough [4].
Comparative Efficacy Equally or slightly more efficacious than dextromethorphan; one study found it less effective than codeine on some subjective scales [5] [3]. One study found it more effective than levodropropizine (a peripheral antitussive) on VAS and LCQ scores [3]. Considered a "gold standard" though this is debated [4].
Common Side Effects Detailed side effect profile not fully established in searched literature; generally considered non-narcotic and non-opioid, suggesting a favorable profile [1]. Drowsiness, constipation, headaches; more frequent than levodropropizine in a comparative trial [3].
Risk of Dependence Non-narcotic; no significant physical or psychological dependence reported for drugs in its class [1]. Carries a risk of dependence as an opioid prodrug [3].
Key Considerations Offers a non-opioid alternative with a multi-faceted mechanism [1]. Efficacy in real-world, ambulatory settings is questionable; has side effects typical of opioids [4] [3].

Detailed Experimental Data and Protocols

For researchers, the methodology behind these comparisons is critical. Here is a summary of key experimental models and outcomes.

Clinical Trial in Chronic Cough Patients [3]

  • Population: 88 patients with chronic cough (>8 weeks).
  • Intervention: Codeine (60 mg/day) vs. Levodropropizine (180 mg/day) for 2 weeks.
  • Primary Outcome: Change in Cough Visual Analog Scale (VAS) score.
  • Key Findings: The codeine group showed a significantly greater improvement in VAS (35.11 ± 20.74 vs. 19.77 ± 24.83), Cough Symptom Score (CSS), and Leicester Cough Questionnaire (LCQ) scores compared to the levodropropizine group. However, the codeine group also experienced more side effects, such as drowsiness and constipation.

Animal Model for Central Action [2]

  • Model: Anesthetized, spontaneously breathing rabbits.
  • Intervention: Intravenous (IV) vs. intracerebroventricular (ICV) administration of codeine.
  • Primary Outcome: Effective dose for 50% reduction (ED50) in cough number.
  • Key Findings: ICV administration was about 35 times more effective than IV administration (ED50 of 0.11 mg/kg vs. 3.9 mg/kg), confirming a central site of antitussive action within the brainstem.

Mechanisms of Action

The following diagrams illustrate the distinct pathways through which benproperine and codeine exert their antitussive effects.

Benproperine's Multi-Target Antitussive Action

Codeine's Central Opioid-Mediated Suppression

Interpretation and Research Considerations

When evaluating these agents for development or application, consider these key points:

  • Efficacy Context: Codeine's efficacy appears highly dependent on the experimental or clinical context. While it can be effective, its status as an unequivocal "gold standard" is challenged by studies showing no significant difference from placebo, particularly in ambulatory monitoring of patients with chronic obstructive pulmonary disease (COPD) [4]. The hierarchical control theory of cough, which proposes multiple regulatory elements ("holons"), may explain why a central agent like codeine is not effective in all situations [4].
  • Safety and Repurposing: Benproperine's non-opioid, non-narcotic nature presents a significant safety advantage, avoiding risks of dependence, respiratory depression, and digestive issues like constipation associated with opioids [5] [1] [3]. Interestingly, benproperine and its stereoisomers are also being investigated for repurposing as anti-metastatic cancer agents due to their inhibition of ARPC2, a protein involved in actin polymerization and cell migration [6] [7] [8]. This highlights its unique biological activity beyond cough suppression.
  • Model Translation: The marked efficacy of codeine in controlled animal models (e.g., anesthetized rabbits) does not always directly translate to equal efficacy in human clinical settings, underscoring the complexity of cough regulation in conscious humans [4] [2].

How to Proceed Further

For a comprehensive and current analysis, you could:

  • Consult Meta-Analyses: Look for systematic reviews and meta-analyses that pool data from multiple clinical trials to provide a more definitive conclusion on relative efficacy.
  • Review Clinical Guidelines: Examine the latest guidelines from professional respiratory societies (e.g., European Respiratory Society, American College of Chest Physicians) to see how these drugs are positioned in treatment algorithms.
  • Investigate Pharmacoeconomics: Explore cost-effectiveness analyses, which can be a crucial factor for drug development and formulary decisions.

References

Comprehensive Comparative Analysis of Benproperine Phosphate Enantiomers: Activity, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benproperine Phosphate and Its Stereoisomers

This compound (BPP) is a clinically used antitussive agent that has recently gained significant research attention for its potential repurposing in oncology. As a chiral compound, benproperine exists as two enantiomeric forms: R-(+)-benproperine and S-(-)-benproperine. These stereoisomers, while sharing identical molecular formulas and connectivity, exhibit distinct three-dimensional configurations that result in significant differences in their pharmacological activities, binding affinities, and pharmacokinetic profiles. This comparative guide examines the differential properties of benproperine enantiomers, drawing on experimental data from pharmacological studies, clinical research, and mechanistic investigations to provide drug development professionals with a comprehensive evidence-based resource for research decisions.

The growing interest in benproperine enantiomers stems from two primary therapeutic domains: respiratory medicine and oncology. While the racemic mixture (containing both enantiomers in equal proportions) has been used for decades as an effective cough suppressant, recent discoveries have revealed that the individual enantiomers possess markedly different biological activities, particularly in the context of cancer metastasis and autophagy induction. This guide systematically compares these enantiomers across multiple dimensions, providing structured experimental data, detailed methodologies, and visual representations of their mechanisms to support future research and potential development of enantiomer-specific therapies.

Chemical Properties and Pharmacokinetic Profiles

The fundamental difference between benproperine enantiomers lies in their chiral structure, which leads to varied interactions with biological systems. The R-(+)- and S-(-)-enantiomers demonstrate distinctive binding characteristics with proteins and receptors, resulting in clinically relevant pharmacokinetic differences that must be considered in drug development:

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Benproperine Enantiomers

Parameter R-(+)-Benproperine S-(-)-Benproperine Analytical Methods References
AUC0-t 1.0 (reference) 2.18 times higher than R-enantiomer Enantiospecific HPLC with chiral AGP column [1]
Cmax 1.0 (reference) 2.12 times higher than R-enantiomer Enantiospecific HPLC with chiral AGP column [1]
T1/2 No significant difference between enantiomers No significant difference between enantiomers Enantiospecific HPLC with chiral AGP column [1]
S/R Ratio in Plasma - 3.8 at 30 minutes, decreasing to ~2.2 at 2 hours Enantiospecific HPLC with chiral AGP column [1]
Chromatographic Separation Resolvable using cellulose Tris(3,5-dichlorophenylcarbamate) stationary phase Resolvable using cellulose Tris(3,5-dichlorophenylcarbamate) stationary phase HPLC with chiral stationary phases [2]
  • Enantioseparation Methods: The separation and analysis of benproperine enantiomers typically employ chromatographic techniques using specialized chiral stationary phases. One effective method utilizes cellulose Tris(3,5-dichlorophenylcarbamate) as the chiral selector, which enables precise separation and quantification of the enantiomers in biological samples. These analytical techniques are essential for pharmacokinetic studies and quality control in potential enantiomer-specific formulations [2].

  • Protein Binding Characteristics: While specific protein binding data for individual benproperine enantiomers is limited in the search results, differential scanning calorimetry (DSC) methods have been validated for evaluating ligand binding constants to human serum albumin. This approach has shown excellent agreement with established literature values for various drug ligands and could be applied to characterize enantiomer-specific protein binding for benproperine, which may contribute to their observed pharmacokinetic differences [3].

The pharmacokinetic disparity between enantiomers, particularly the higher systemic exposure of S-(-)-benproperine, has significant implications for both basic research and potential clinical applications. These differences likely stem from varied metabolic pathways, with several hydroxylated metabolites identified in human urine after administration of the racemic mixture [4]. Interestingly, these metabolites (specifically the 3- and 4-piperidinol derivatives) appear to lack significant antitussive activity, suggesting that the parent enantiomers are primarily responsible for the pharmacological effects [4].

Comparative Antitussive Activity

The antitussive properties of benproperine enantiomers have been systematically evaluated using established animal models of cough induction. Studies conducted in conscious guinea pigs with citric acid-induced cough have revealed important similarities and differences between the enantiomers:

Table 2: Comparative Antitussive Efficacy of Benproperine Enantiomers in Citric Acid-Induced Cough Model

Parameter (+/-)-Benproperine (Racemate) R-(+)-Benproperine S-(-)-Benproperine Experimental Details
ID50 for coughs during 3-min challenge 16.1 mg kg-1 (9.1-28.4) 23.3 mg kg-1 (11.2-48.6) 25.4 mg kg-1 (11.7-55.1) Conscious guinea pigs, 7.5% citric acid challenge, intraperitoneal administration 1.5h before test
ID50 for coughs during 5-min post-challenge 11.9 mg kg-1 (5.3-26.6) 13.5 mg kg-1 (5.6-32.4) 19.2 mg kg-1 (12.8-28.9) Conscious guinea pigs, 7.5% citric acid challenge, intraperitoneal administration 1.5h before test
Statistical Significance All compounds significantly reduced cough frequency (p<0.05) No significant difference from racemate No significant difference from racemate Confidence intervals overlap across all treatments
  • Experimental Protocol Details: The antitussive evaluation followed a standardized methodology where conscious guinea pigs were exposed to 7.5% citric acid aerosol to induce cough. Test compounds were administered intraperitoneally 1.5 hours before challenge, with cough frequency monitored both during the 3-minute exposure period and for 5 minutes immediately following exposure. The dose-dependent inhibition was analyzed to calculate ID50 values (effective dose for 50% inhibition) with 95% confidence intervals [5].

  • Clinical Relevance: From a therapeutic perspective, the similar efficacy between enantiomers and the racemate in antitussive activity suggests that there is likely no clear advantage to using single enantiomer formulations solely for cough suppression. This may explain why the racemic mixture has remained the standard clinical formulation for respiratory indications. However, the pharmacokinetic advantages of the S-(-)-enantiomer (higher exposure) could potentially translate to lower dosing requirements, though this would need validation in clinical settings [5] [1].

Anticancer Mechanisms and Comparative Efficacy

Recent investigations have revealed that benproperine enantiomers exhibit strikingly different anticancer properties, particularly in the context of metastasis inhibition and autophagy induction. These discoveries have generated significant interest in repurposing benproperine, especially its S-(-)-enantiomer, for oncology applications.

Metastasis Inhibition via ARPC2 Binding

The S-(-)-benproperine enantiomer demonstrates potent antimetastatic activity by specifically targeting the actin-related protein 2/3 complex subunit 2 (ARPC2), a key component in actin polymerization and cancer cell motility:

  • Migration and Invasion Inhibition: S-(-)-benproperine exhibits concentration-dependent inhibition of cancer cell migration and invasion, with significantly greater potency than the R-(+)-enantiomer. In DLD-1 colon cancer cells, S-(-)-benproperine demonstrated an IC50 of approximately 1 μM for migration inhibition and 2 μM for invasion inhibition, representing a two-fold increase in potency compared to the racemic mixture [6].

  • Cancer Cell Specificity: A crucial finding is that S-(-)-benproperine selectively targets cancer cells without affecting normal cell migration. At concentrations up to 10 μM, S-(-)-benproperine did not inhibit the migration of MCF-10A mammary gland epithelial cells, suggesting a favorable therapeutic window that could potentially minimize side effects in future clinical applications [6].

  • In Vivo Efficacy: The antimetastatic potential of S-(-)-benproperine has been validated in orthotopic pancreatic cancer models. Treatment with S-(-)-benproperine resulted in significant inhibition of primary tumor growth (50.8% reduction by tumor weight) and dramatic suppression of metastasis to distant organs including liver (40.3% inhibition), spleen (55.5% inhibition), and kidney (88.3% inhibition) [6].

The following diagram illustrates the mechanism by which S-(-)-benproperine inhibits cancer metastasis through ARPC2 binding and suppression of actin remodeling:

G S_Benp S-(-)-Benproperine Binding Direct Binding (KD = 1.12 × 10⁻⁶ M⁻¹) S_Benp->Binding Specific Interaction ARPC2 ARPC2 Protein ARPC2->Binding ActinPoly Inhibition of Actin Polymerization Binding->ActinPoly Lamellipodia Suppression of Lamellipodia Formation ActinPoly->Lamellipodia Migration Inhibition of Cancer Cell Migration and Invasion Lamellipodia->Migration Metastasis Suppression of Metastasis In Vivo Migration->Metastasis

Figure 1: Mechanism of S-(-)-Benproperine in Inhibiting Cancer Metastasis via ARPC2 Binding

Autophagy Arrest in Pancreatic Cancer Cells

Beyond its antimetastatic properties, racemic this compound has demonstrated potent anticancer effects in pancreatic cancer models through induction of autophagy arrest:

  • Dual Mechanism in Autophagy Regulation: this compound simultaneously initiates autophagy through the AMPK/mTOR pathway while blocking autophagosome-lysosome fusion by downregulating RAB11A. This dual action results in lethal autophagy arrest characterized by excessive accumulation of autophagosomes that cannot be properly processed and degraded by lysosomes [7].

  • In Vitro and In Vivo Efficacy: In pancreatic cancer cells, this compound significantly inhibits cell growth and proliferation while inducing characteristic markers of autophagy arrest. These findings have been corroborated in animal models, where benproperine treatment suppressed tumor growth without severe adverse effects, supporting its potential as a repurposed agent for pancreatic cancer treatment [7].

The complex mechanism of autophagy arrest induced by this compound involves multiple coordinated pathways, as illustrated below:

G BPP This compound (Racemic) AMPK AMPK Activation BPP->AMPK RAB11A RAB11A Downregulation BPP->RAB11A mTOR mTOR Inhibition AMPK->mTOR AutophagyInit Autophagy Initiation mTOR->AutophagyInit Autophagosome Autophagosome Accumulation AutophagyInit->Autophagosome FusionBlock Blockade of Autophagosome- Lysosome Fusion RAB11A->FusionBlock FusionBlock->Autophagosome AutophagyArrest Lethal Autophagy Arrest Autophagosome->AutophagyArrest GrowthInhibition Pancreatic Cancer Cell Growth Inhibition AutophagyArrest->GrowthInhibition

Figure 2: Mechanism of this compound-Induced Autophagy Arrest in Pancreatic Cancer Cells

Experimental Protocols for Target Validation

The validation of ARPC2 as the direct molecular target of S-(-)-benproperine utilized multiple complementary biochemical approaches, each providing distinct evidence for direct target engagement:

Table 3: Experimental Methods for Validating S-(-)-Benproperine-ARPC2 Binding

Method Principle Key Findings Experimental Conditions Applications

| Surface Plasmon Resonance (SPR) | Measures biomolecular interactions in real-time through refractive index changes | S-(-)-Benproperine: KD = 1.12 × 10-6 M-1 R-(+)-Benproperine: Nonspecific binding | Dose-dependent analysis Purified ARPC2 protein | Quantitative binding affinity Kinetic constant determination | | Cellular Thermal Shift Assay (CETSA) | Detects drug-target engagement through thermal stabilization of proteins | ARPC2 stabilization >2-fold with S-(-)-benproperine No stabilization with R-(+)-enantiomer | Intact cancer cells or tumor tissues Temperature gradient | Target engagement in cellular context Validation in complex biological systems | | Drug Affinity Responsive Target Stability (DARTS) | Exploits protease resistance conferred by drug binding | Enhanced ARPC2 stability with S-(-)-benproperine Mutation at F225 abrogates binding | Limited proteolysis ARPC2F225A mutant cells | Binding site identification Target validation without chemical modification | | Cy3-Conjugated S-Benproperine | Visualizes drug localization and target binding | Colocalization with ARPC2 in cancer cells Direct binding to ARPC2 in tumor tissues | Fluorescence microscopy Tissue sections | Cellular and tissue distribution Target engagement in vivo |

  • Mutational Validation Studies: The binding specificity of S-(-)-benproperine to ARPC2 was further confirmed through studies using ARPC2F225A mutant cells. In these experiments, S-(-)-benproperine failed to bind and stabilize the mutant ARPC2 protein according to both CETSA and DARTS assays, identifying Phenylalanine 225 as a critical residue for the interaction and providing compelling evidence for the binding specificity [6].

  • Functional Correlates: Beyond direct binding assays, the functional consequences of ARPC2 engagement were demonstrated through actin polymerization assays and immunocytochemistry. These experiments showed that S-(-)-benproperine effectively suppresses actin remodeling and lamellipodium formation, connecting the molecular binding event to the phenotypic antimetastatic effects [6].

The integration of these orthogonal methods provides a robust validation of ARPC2 as the direct cellular target of S-(-)-benproperine and exemplifies a comprehensive approach to target deconvolution that can be applied to other drug discovery efforts.

Research Applications and Development Considerations

The comparative analysis of benproperine enantiomers reveals several promising research directions with potential translational implications:

  • Enantiomer-Specific Therapeutic Development: The differential activities of benproperine enantiomers support the development of enantiomer-specific formulations for distinct indications. S-(-)-benproperine represents a promising candidate for antimetastatic therapy development due to its specific binding to ARPC2, potent migration inhibition, and favorable cancer cell selectivity. The pharmacokinetic advantages of S-(-)-benproperine (higher AUC and Cmax) further support its development as a single enantiomer formulation for oncology applications [6] [1].

  • Combination Therapy Strategies: Given its dual mechanisms of action in pancreatic cancer cells, this compound presents opportunities for rational combination therapies. The induction of autophagy arrest through simultaneous initiation and fusion blockade could potentially synergize with conventional chemotherapy or targeted agents, especially in resistant malignancies like pancreatic cancer [7].

  • Pathway-Targeted Drug Discovery: The identification of ARPC2 as a specific target of S-(-)-benproperine opens new avenues for metastasis-targeted drug discovery. The validated binding assays (SPR, CETSA, DARTS) provide robust methods for screening additional ARPC2-targeted compounds that might exhibit improved potency or selectivity while maintaining the favorable cancer-specific activity profile [6].

  • Disease-Specific Formulations: The differential activity profile supports the development of indication-specific formulations – with the racemic mixture potentially remaining appropriate for antitussive applications, while the S-(-)-enantiomer offers advantages for oncology applications. This approach would leverage the established safety profile of the racemic mixture while maximizing the therapeutic potential of the more active enantiomer for specific indications [6] [5].

References

Mechanism of Action: Benproperine Phosphate vs. Other Autophagy Modulators

Author: Smolecule Technical Support Team. Date: February 2026

Compound / Agent Primary Role in Autophagy Core Mechanism of Action Key Molecular Targets Functional Outcome
Benproperine Phosphate (BPP) Lethal Autophagy Arrestor Initiates autophagy but blocks autophagosome-lysosome fusion [1] [2]. AMPK/mTOR (initiation), RAB11A (fusion) [2]. Conversion of protective autophagy into a toxic, cell-killing process [1].
Chloroquine / Hydroxychloroquine Autophagy Inhibitor Raises lysosomal pH, disrupting autophagosome degradation [3]. Lysosomal function Accumulation of undegraded autophagosomes, inhibiting autophagy completion.
Rapamycin Autophagy Inducer Inhibits mTOR, a key negative regulator of autophagy, promoting autophagosome formation [4] [5]. mTOR Enhanced autophagic flux and cellular component recycling.

Detailed Experimental Evidence for this compound

The key findings on BPP are supported by the following experimental data:

  • In Vitro and In Vivo Models: Studies utilized pancreatic cancer cell lines, patient-derived xenograft (PDX) models, and orthotopic tumor models in mice. Efficacy was demonstrated through cytotoxicity assays, cell viability tests, and tumor growth reduction measurements [1] [2].
  • Analysis of Autophagic Flux: To confirm the arrest mechanism, researchers employed techniques like Western blot to track the conversion of LC3-I to the lipidated LC3-II form (indicating autophagosome accumulation) and immunofluorescence staining to visualize the accumulation of LC3-positive puncta within cells [2]. The blockade was further validated by observing the co-localization of autophagosomes and lysosomes.
  • Mechanistic Validation: The critical role of RAB11A was confirmed through experiments where overexpression of RAB11A partially rescued the cytotoxic effects of BPP, indicating that BPP's action is indeed dependent on disrupting this protein's function [2].
  • Recent Nano-Enabled Advancement: A 2025 study developed a sophisticated nanoparticle system (HA/ZIF-8@BPP/Gem) to co-deliver BPP and the chemotherapy drug gemcitabine. This platform demonstrated synergistic cytotoxicity and, importantly, was also shown to stimulate T cell-mediated immune activation in pancreatic cancer models [1].

Autophagy Arrest Signaling Pathway

The following diagram illustrates the dual-phase mechanism by which BPP induces lethal autophagy arrest, based on the experimental data.

BPP This compound (BPP) AMPK AMPK Activation BPP->AMPK RAB11A Block of RAB11A-Mediated Fusion BPP->RAB11A mTOR mTOR Inhibition AMPK->mTOR Initiation Autophagy Initiation (Phagophore Formation) mTOR->Initiation LC3 LC3-I to LC3-II Conversion Initiation->LC3 Autophagosome Autophagosome Accumulation LC3->Autophagosome NoFusion Fusion Blockade Autophagosome->NoFusion RAB11A->NoFusion Disrupts Lysosome Lysosome Lysosome->NoFusion Arrest Lethal Autophagy Arrest & Cell Death NoFusion->Arrest

Research Implications and Future Directions

The mechanism of "lethal autophagy arrest" positions BPP differently from classical inducers or inhibitors.

  • Therapeutic Strategy: BPP represents a novel therapeutic strategy, especially for cancers like pancreatic cancer where protective autophagy contributes to chemotherapy resistance. By subverting this survival mechanism into a lethal one, BPP can enhance the efficacy of other drugs [1] [2].
  • Key Differentiator: The critical difference lies in BPP's two-pronged action: it first triggers the autophagy process and then deliberately breaks it at a late stage. This is distinct from simply inhibiting the process from the start (like Chloroquine) or robustly activating its full cycle (like Rapamycin).
  • Research Applications: For your comparative guide, BPP should be categorized as a distinct class of autophagy modulator. Its value in drug repurposing is high, particularly in oncology, with promising results in combinatorial nanomedicine approaches [1].

References

benproperine phosphate vs other ARPC2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

ARPC2 Inhibitors Comparison

Feature Benproperine Phosphate (Racemic Mixture) S-Benproperine (Active Stereoisomer) Pimozide
Primary Known Use Clinically used as an antitussive (cough suppressant) [1] [2] [3] Investigational isomer of benproperine [4] Clinically used as an antipsychotic drug [5]
Molecular Target ARPC2 (Actin-Related Protein 2/3 Complex Subunit 2) [2] ARPC2 [4] ARPC2 [5]
Proposed Binding Site Information not specific in search results Phenylalanine 225 (F225) of ARPC2 [4] Putative binding pocket near F225, F247, and Y250; mutation creates larger binding pocket [5]
Mechanism of Action Binds ARPC2, impairs Arp2/3 complex function, inhibits actin filament nucleation and polymerization [1] [2] [6] Binds ARPC2, suppresses actin remodeling and lamellipodium formation [4] Binds ARPC2, increases lag phase of actin polymerization, inhibits vinculin-mediated recruitment of ARPC2 to focal adhesions [5]

| Key Experimental IC₅₀ / Efficacy | Cell Migration: ~1-2 μM (various cancer cells) [7] [2] [6] In Vivo Metastasis: 47.7% inhibition of primary pancreatic tumor growth; 56.1-78.9% inhibition of metastasis [7] [6] | Cell Migration: ~1 μM (IC₅₀, more potent than racemic mixture) [4] In Vivo Metastasis: 50.8% inhibition of primary tumor growth by weight; 40.3-88.3% inhibition of metastasis to various organs [4] | Cell Migration: ~2-5 μM (varies by cell line) [5] In Vivo Metastasis: Significant suppression of lung metastasis in mouse model [5] | | Cellular Selectivity | Selective for inhibiting migration of cancer cells over normal cells (e.g., MCF-10A) [2] | Selective for inhibiting migration of cancer cells over normal cells (e.g., MCF-10A) [4] | Information not specific in search results | | Key Supporting Evidence | DARTS, CETSA, pull-down assays, in vivo metastasis models [1] [2] | SPR, DARTS, CETSA (incl. in tumor tissues), in vivo metastasis models [4] | CMap identification, DARTS, CETSA, in vivo metastasis models [5] |

Mechanisms of Action and Experimental Workflows

The core mechanism of ARPC2 inhibitors is to disrupt the Arp2/3 complex, which is crucial for nucleating branched actin networks that drive cell migration.

G cluster_1 Normal Actin Dynamics cluster_2 With ARPC2 Inhibition rank1 ARPC2 Inhibitor Mechanism of Action NPFs Nucleation Promoting Factors (NPFs) Arp23 Active Arp2/3 Complex (inc. ARPC2) NPFs->Arp23 Activates BranchedActin Branched Actin Network Arp23->BranchedActin Nucleates CellMigration Cell Migration & Metastasis BranchedActin->CellMigration Inhibitor ARPC2 Inhibitor (Benproperine/Pimozide) ImpairedArp23 Impaired Arp2/3 Complex Function Inhibitor->ImpairedArp23 Binds & Inhibits DisruptedNetwork Disrupted Actin Network ImpairedArp23->DisruptedNetwork Results in MigrationHalted Migration & Metastasis Inhibited DisruptedNetwork->MigrationHalted

Key experimental methodologies to validate target engagement and downstream effects include:

G cluster_target Target Engagement & Binding cluster_functional Functional & Phenotypic Assays cluster_invivo In Vivo Validation Title Key Experimental Validation Workflow DARTS DARTS (Drug Affinity Responsive Target Stability) CETSA CETSA (Cellular Thermal Shift Assay) Actin In Vitro Actin Polymerization Assay SPR SPR (Surface Plasmon Resonance) Mutant Mutant Studies (e.g., ARPC2-F225A) Migration Cell Migration & Invasion Assays (Transwell) Imaging Immunofluorescence (Lamellipodia, F-actin) Metastasis Metastasis Models (e.g., orthotopic, tail vein)

Research Implications and Considerations

  • Drug Repurposing Advantage: Both benproperine and pimozide are FDA-approved for other indications, which may accelerate their development as antimetastatic drugs [2] [3] [5].
  • Cancer Cell Selectivity: A key potential advantage of ARPC2 inhibitors over broader Arp2/3 complex inhibitors (like CK666) is their reported selectivity for inhibiting cancer cell migration without affecting normal cells (e.g., MCF-10A) [2] [4].
  • Alternative Mechanisms: Beyond inhibiting migration, this compound has been shown to induce autophagy arrest in pancreatic cancer cells by triggering AMPK/mTOR-mediated autophagy initiation and disturbing RAB11A-mediated autophagosome-lysosome fusion [3]. In Acute Myeloid Leukemia (AML), it can also inhibit proliferation and promote apoptosis by suppressing the PI3K/AKT pathway [8]. This suggests pleiotropic anticancer effects.
  • Stereochemistry Matters: The significantly higher potency of S-benproperine highlights the importance of stereochemistry in drug design and optimization for this target [4].

References

validating benproperine phosphate RAB11A-mediated fusion disruption

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on BPP's Mechanism of Action

The table below summarizes the key experimental findings from the study that validate BPP's activity and its dependence on RAB11A.

Experimental Model Key Findings on BPP Effect Outcome of RAB11A Overexpression Primary Assays Used
Pancreatic Cancer (PC) Cells (in vitro) [1] [2] ↓ Cell growth and colony formation; ↑ accumulation of autophagosomes [1] [2] Partially reversed BPP-induced growth inhibition [1] [2] MTT, Colony Formation, Western Blot, Immunofluorescence [1]
Pancreatic Cancer (in vivo) [1] [2] Showed significant anticancer effect [1] [2] Information not specified In vivo tumor model [1]
Mechanistic Insight Triggers autophagy initiation (via AMPK/mTOR); disturbs RAB11A-mediated autophagosome-lysosome fusion [1] [2] Confirms RAB11A's role in the fusion step [1] [2] Western Blot [1]

Detailed Experimental Protocols

To replicate or understand the validation of BPP's mechanism, the following key methodologies from the research can be employed.

  • Cell Growth Inhibition Assays [1]

    • MTT Assay: Cells are plated in 96-well plates and treated with BPP. After 24 hours, MTT reagent is added. The metabolic activity of cells, indicative of viability, is measured by spectrophotometry at 570 nm.
    • Colony Formation Assay: Cells are plated at a low density and treated with BPP. After about a week, formed colonies are fixed, stained with crystal violet, photographed, and counted.
  • Analysis of Autophagy Arrest [1]

    • Western Blotting: Cell lysates are prepared, and proteins are separated by SDS/PAGE, transferred to membranes, and probed with specific antibodies.
    • Key Antibodies: LC3 (to monitor autophagosome accumulation), RAB11A, p-AMPK, p-mTOR (to assess autophagy initiation signaling).
    • Immunofluorescence: Cells grown on coverslips are treated, fixed, and incubated with antibodies against LC3 and RAB11A. Fluorescently labeled secondary antibodies are used to visualize the localization and co-localization of these proteins under a microscope.
  • Validating RAB11A's Role [1]

    • Rescue Experiment: The critical test for RAB11A's involvement is to overexpress it in PC cells and then treat with BPP. The partial reversal of BPP-induced growth inhibition upon RAB11A overexpression, as measured by the MTT and colony formation assays, confirms that BPP acts by disturbing RAB11A function.

BPP's Mechanism of Action Pathway

The following diagram illustrates the dual mechanism of BPP, which leads to lethal autophagy arrest in pancreatic cancer cells by both initiating autophagy and blocking its completion.

G BPP Benproperine Phosphate (BPP) AMPKmTOR AMPK/mTOR Pathway BPP->AMPKmTOR Triggers RAB11A RAB11A BPP->RAB11A Disturbs AutophInit Autophagy Initiation AMPKmTOR->AutophInit AutophForm Autophagosome Formation AutophInit->AutophForm Fusion Autophagosome-Lysosome Fusion AutophForm->Fusion RAB11A->Fusion Mediates Accum Autophagosome Accumulation Fusion->Accum Blocked Death Lethal Autophagy Arrest & Cell Death Accum->Death

Interpretation of Key Findings

The experimental data and pathway reveal a coherent mechanism:

  • Dual-Action Mechanism: BPP not only initiates autophagy but also blocks its completion by disrupting RAB11A. This one-two punch is what leads to the excessive, toxic accumulation of autophagosomes, a state known as "lethal autophagy arrest." [1] [2]
  • RAB11A as the Key Mediator: The rescue experiment is crucial for validation. The fact that overexpressing RAB11A partially reversed BPP's growth-inhibitory effect provides direct evidence that RAB11A disruption is a central event in BPP's mechanism of action, rather than a secondary consequence [1].

References

benproperine phosphate sustained-release vs immediate-release

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical Profile of Benproperine Phosphate

The table below summarizes key information about this compound as an immediate-release formulation, which is the only commercially available form according to the search results [1].

Characteristic Description
Primary Indication Symptomatic relief of acute and chronic cough [1]
Classification Non-opioid, centrally-acting antitussive [1] [2]
Typical Dosage (Adults) 20-60 mg daily, administered as 25-50 mg orally 2-3 times per day [1]
Onset of Action Relatively rapid; within 30 to 60 minutes [1] [2]
Duration of Action Several hours, requiring multiple daily doses for sustained effect [1]
Common Formulations Tablets, syrups, dispersible powders [1]

Experimental Data and Protocols for Drug Repurposing

While direct formulation comparisons are unavailable, significant research explores benproperine's new applications. Here are key experimental findings and methodologies from recent studies.

Anticancer Effects via Autophagy Arrest

One prominent study investigated this compound (BPP) for repurposing against pancreatic cancer (PC) [3] [4].

1. Key Experimental Findings (In Vitro & In Vivo) The table below summarizes quantitative findings on BPP's anticancer effects.

Experimental Model Treatment Key Outcome Reported Value
PC Cells (MIA-PaCa-2, Panc-1) BPP Induced growth inhibition & cell death Significant effect [3]
In Vivo Mouse Model BPP Suppressed tumor growth Significant effect [3]
Mechanistic Study BPP + Autophagy inhibitor (3-MA) Reversed BPP-induced growth inhibition Partially reversed [3]
Mechanistic Study BPP + RAB11A Overexpression Reversed BPP-induced growth inhibition Partially reversed [3]

2. Detailed Experimental Protocol The mechanistic study employed the following key methodologies [3]:

  • Cell Culture: Human PC cell lines (MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3) and normal pancreatic duct (HPDE) cells were cultured in high-glucose Dulbecco's Modified Eagle Medium or RPMI 1640 medium, supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.
  • Cell Growth Assay: Cells were plated in 96-well plates (4×10³ cells/well), treated with BPP for 24 hours, and cell growth was measured using an MTT assay by spectrophotometry at 570 nm.
  • Clonogenic Assay: Cells were plated in 24-well plates (1000 cells/well), treated with BPP for one week, then fixed and stained with crystal violet. Visible colonies were counted using image analysis software.
  • Western Blotting: Cell lysates were prepared with RIPA buffer, proteins were separated by SDS/PAGE, transferred to membranes, and probed with primary antibodies (e.g., anti-LC3, anti-P62, anti-RAB11A) followed by horseradish peroxidase-conjugated secondary antibodies. Target proteins were detected with enhanced chemiluminescence reagents.
  • Immunofluorescence: Cells grown on glass coverslips were fixed, permeabilized, incubated with primary antibodies, and then with fluorescent dye-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594) for visualization.

This diagram illustrates the proposed mechanism of action of BPP in inducing autophagy arrest:

g cluster_initiation Autophagy Initiation (Triggered by BPP) cluster_arrest Autophagy Arrest (Caused by BPP) BPP BPP Init BPP activates AMPK pathway BPP->Init RAB11A BPP downregulates RAB11A protein BPP->RAB11A mTOR Inhibition of mTOR signaling Init->mTOR Start Autophagy process begins mTOR->Start Acc Excessive accumulation of autophagosomes Start->Acc Outcome Lethal autophagy arrest and pancreatic cancer cell death Acc->Outcome Fusion Inhibition of autophagosome- lysosome fusion Fusion->Acc RAB11A->Fusion

Anti-metastatic Effects via ARPC2 Inhibition

Another study investigated the stereoisomer S-Benproperine (S-Benp) as a specific inhibitor of cancer cell migration and invasion [5].

1. Key Experimental Findings The table below compares effects of Benp and its stereoisomers.

Compound Test System Observation IC50 / Effect
S-Benproperine DLD-1 Cell Migration Inhibition of migration IC50 ≈ 1 µM [5]
R-Benproperine DLD-1 Cell Migration Weak effect Significantly weaker than S-Benp [5]
S-Benproperine DLD-1 Cell Invasion Inhibition of invasion IC50 ≈ 2 µM [5]
S-Benproperine In Vivo Mouse Model Suppressed primary tumor growth & metastasis 50.8% reduction by tumor weight [5]

2. Detailed Experimental Protocol Key methods used to validate the target and effect of S-Benp included [5]:

  • Target Binding Validation:
    • Surface Plasmon Resonance (SPR): Used to analyze the direct binding affinity between S-Benp and the ARPC2 protein.
    • Cellular Thermal Shift Assay (CETSA): Used in live cells to demonstrate that S-Benp binding stabilizes ARPC2 protein against thermal denaturation.
    • Drug Affinity Responsive Target Stability (DARTS): Relied on the principle that S-Benp binding protects ARPC2 from proteolysis.
  • Cell Migration & Invasion Assay: Quantified using Transwell systems, with invasion assays requiring Matrigel-coated inserts. Migrated/invaded cells were stained with crystal violet and counted.
  • Actin Polymerization Assay & Immunocytochemistry: Used to visualize the suppression of lamellipodium formation (a membrane protrusion for cell movement) upon S-Benp treatment, confirming its effect on actin remodeling.

Research Implications and Future Directions

The absence of a sustained-release formulation for benproperine presents a clear opportunity for pharmaceutical development. The established safety profile of the immediate-release form could streamline repurposing and reformulation efforts.

For researchers aiming to develop a sustained-release benproperine formulation, the following steps are recommended:

  • Technology Application: Lever existing sustained-release technologies from patents like [6] and [7], which describe methods for creating fine, sustained-release particles.
  • Comparative Pharmacokinetics: The primary goal would be to achieve a flatter plasma concentration-time profile, reducing dosing frequency from 2-3 times daily to once or twice daily.
  • Efficacy Correlation: For repurposing indications like cancer or anti-metastasis, prolonged exposure at a lower, steady concentration (as enabled by sustained-release) may be more therapeutically beneficial than the peaks and troughs of immediate-release dosing.

References

validating LC-MS/MS method benproperine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Reported LC-MS/MS Methods for Benproperine Analysis

The table below summarizes the key parameters from a published LC-MS/MS method for determining benproperine and its metabolites in human plasma and urine [1].

Parameter Reported Method Details
Analytes Benproperine (BPP), 3-OH-BPP, 4-OH-BPP [1]
Internal Standard Dextromethorphan [1]
Sample Prep Liquid-liquid extraction from plasma; enzymatic hydrolysis followed by liquid-liquid extraction from urine [1]

| Chromatography | Column: Diamonsil C18 (150 mm x 4.6 mm i.d.) Mobile Phase: Acetonitrile-water-formic acid (34:66:1, v/v/v) Flow Rate: 0.5 ml min⁻¹ [1] | | Mass Spectrometry | ESI-tandem MS in Selected Reaction Monitoring (SRM) mode [1] | | Lower Limit of Quantification (LLOQ) | Plasma: BPP: 60 nmol L⁻¹; 3-OH-BPP: 4.0 nmol L⁻¹; 4-OH-BPP: 4.0 nmol L⁻¹ Urine: BPP: 4.9 nmol L⁻¹; 3-OH-BPP: 4.7 nmol L⁻¹; 4-OH-BPP: 2.4 nmol L⁻¹ [1] | | Precision & Accuracy | Intra- and inter-run precision: < 9.2% Accuracy: within ±4.3% for all analytes [1] |

Additional Research Context

Other studies provide supplementary information that can inform method development:

  • Metabolite Identification: Another study confirms the identities of the 3-OH-BPP and 4-OH-BPP metabolites using synthesized reference standards for comparison via LC-MS/MS [2].
  • Stereoisomer Considerations: Recent research highlights that benproperine is a racemic mixture. The S-stereoisomer (S-Benp) has been identified as the active form for its newly discovered anti-metastatic activity, which is distinct from its antitussive (cough-suppressant) effect [3]. If your research is related to this new application, developing a chiral method to separate and quantify the stereoisomers may be necessary. The study used techniques like Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) to validate the direct binding of S-Benp to its protein target, ARPC2 [3].

How to Proceed with Your Method Validation

Since the search results do not provide multiple methods for a direct comparison, you can use the established method from [1] as a starting point and build your validation upon it. Here is a suggested pathway for your project, which incorporates modern best practices and addresses the gaps in the existing literature.

Start Start: Validate Benproperine LC-MS/MS Method Literature Use Published Method as Baseline Reference Start->Literature Define Define Analytical Goals (LLOQ, Matrix, Analytes) Literature->Define Develop Develop/Adapt Protocol Define->Develop MS MS Detection: Optimize SRM transitions Develop->MS Chrom Chromatography: Test modern columns & mobile phases Develop->Chrom Prep Sample Prep: Evaluate SPE vs. LLE Develop->Prep Validate Full Method Validation MS->Validate Chrom->Validate Prep->Validate Select Selectivity & Specificity Validate->Select Linearity Linearity & LLOQ Validate->Linearity AccuracyPrec Accuracy & Precision Validate->AccuracyPrec Matrix Matrix Effect Validate->Matrix Apply Apply to Pharmacokinetic or Cancer Research Select->Apply Linearity->Apply AccuracyPrec->Apply Matrix->Apply

  • Use the Existing Method as a Baseline: The parameters in the table above provide a validated foundation. Your first step should be to replicate these conditions in your lab [1].
  • Incorporate Modern Techniques: The field of LC-MS/MS is constantly advancing. You could improve upon the baseline method by testing newer core-shell or UHPLC columns for faster analysis and higher resolution, and by more thoroughly investigating matrix effects using post-column infusion, as is common in contemporary bioanalytical science [4] [5].
  • Define Your Scope Clearly: Determine if your quantification needs to distinguish between the stereoisomers of benproperine (S- and R-forms) based on your research goals [3].
  • Follow Validation Guidelines: Adhere to international bioanalytical method validation guidelines (e.g., FDA/EMA) to assess parameters like selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.

References

benproperine phosphate human serum albumin binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Benproperine-HSA Binding Profile

The following table summarizes the key binding parameters for benproperine with HSA, as identified in the search results.

Parameter Findings for Benproperine
Binding Constant (Kₐ) ~10⁴ M⁻¹ (Moderate affinity) [1]
Primary Binding Site Domain IB (Hydrophobic cavity) [1]
Number of Binding Sites Not Specified
Binding Driving Forces Electrostatic attraction, Hydrophobic interaction [1]
Quenching Mechanism Static quenching (Forms a ground-state complex) [1]
Impact on HSA Structure Decrease in α-helix content, inducing conformational changes [1]

Experimental Methodologies

The data on benproperine was obtained using a combination of computational and spectroscopic techniques, which are standard for studying drug-protein interactions [1].

Experimental Workflow Experimental Workflow In Silico Analysis In Silico Analysis Experimental Workflow->In Silico Analysis Spectroscopic & Calorimetric Analysis Spectroscopic & Calorimetric Analysis Experimental Workflow->Spectroscopic & Calorimetric Analysis Structural Analysis Structural Analysis Experimental Workflow->Structural Analysis Molecular Docking Molecular Docking In Silico Analysis->Molecular Docking MD Simulation MD Simulation In Silico Analysis->MD Simulation Fluorescence Quenching Fluorescence Quenching Spectroscopic & Calorimetric Analysis->Fluorescence Quenching Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Spectroscopic & Calorimetric Analysis->Isothermal Titration Calorimetry (ITC) Circular Dichroism (CD) Circular Dichroism (CD) Structural Analysis->Circular Dichroism (CD) Identifies binding site (Domain IB) Identifies binding site (Domain IB) Molecular Docking->Identifies binding site (Domain IB) Confirms complex stability Confirms complex stability MD Simulation->Confirms complex stability Determines binding constant & mechanism Determines binding constant & mechanism Fluorescence Quenching->Determines binding constant & mechanism Quantifies thermodynamic forces Quantifies thermodynamic forces Isothermal Titration Calorimetry (ITC)->Quantifies thermodynamic forces Reveals structural changes in HSA Reveals structural changes in HSA Circular Dichroism (CD)->Reveals structural changes in HSA

The diagram above shows the key experimental techniques used. Here is a detailed explanation of what these protocols measure [1]:

  • Molecular Docking & Dynamics Simulations: These computational methods predict the most likely binding orientation of a drug within a protein's pocket and simulate the stability of this complex over time, confirming that benproperine binds stably to Domain IB of HSA [1].
  • Fluorescence Quenching: By measuring how the intrinsic fluorescence of HSA (mainly from Tryptophan residues) decreases upon drug binding, researchers can determine the binding constant (Kₐ) and elucidate the quenching mechanism, which for benproperine is static, indicating complex formation [1].
  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during binding. It provided data that the interaction is spontaneous and driven by both electrostatic and hydrophobic forces [1].
  • Circular Dichroism (CD): This spectroscopy monitors changes in the secondary structure of HSA. The decrease in α-helix content upon benproperine binding indicates that the drug induces a slight unfolding or conformational adjustment in the protein [1].

Interpretation and Research Considerations

Based on the gathered data, here are key points to consider for your research:

  • Moderate Affinity in Context: Benproperine's binding constant (10⁴ M⁻¹) is considered moderate [1]. A drug with moderate affinity may dissociate from HSA more readily, which could be favorable for reaching its site of action but might also lead to a shorter half-life.
  • Comparative Data from Other Compounds: While a direct comparison for benproperine phosphate is unavailable, other search results provide affinity data for different compounds. For instance, the food colorant Citrus Red 2 has a binding constant of 10⁵ M⁻¹ to HSA [2], and various benzopyranes show that specific functional groups significantly impact affinity [3]. This suggests that even small structural changes can alter binding.
  • Impact of Albumin Source: One study found that pharmaceutical-grade albumin preparations, which contain stabilizers, can have a significantly impaired drug-binding capacity compared to native human serum albumin [4]. This is a critical factor to consider when designing experiments or interpreting data, as the choice of albumin source could influence your results.

References

×

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

407.18616006 Da

Monoisotopic Mass

407.18616006 Da

Heavy Atom Count

28

UNII

S831Z48C5W

Other CAS

19428-14-9

Wikipedia

Benproperine phosphate

Dates

Last modified: 08-15-2023

Explore Compound Types